1H-indol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQAZWIBPGKHOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282207 | |
| Record name | 1H-indol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7250-19-3 | |
| Record name | 1H-Indol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7250-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indol-3-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7250-19-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-indol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Early Synthetic Routes of 3-Aminoindole
Abstract
The 3-aminoindole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. However, the synthesis of this valuable synthon, particularly in its unprotected form, is fraught with challenges, primarily due to its inherent instability. This technical guide provides a comprehensive exploration of the seminal, early synthetic routes to 3-aminoindole. Eschewing a mere recitation of procedures, this document delves into the causal underpinnings of the experimental designs, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the foundational two-step approach: the strategic nitration of the indole nucleus and the subsequent reduction of the nitro group, presenting a comparative analysis of the classical methodologies that paved the way for modern synthetic strategies.
Introduction: The Challenge and Importance of 3-Aminoindole
The indole nucleus is a privileged scaffold in drug discovery, and the introduction of an amino group at the C3-position profoundly influences its biological activity. Early researchers recognized the potential of 3-aminoindoles as key intermediates for the synthesis of a diverse array of compounds. However, they were immediately confronted with the compound's Achilles' heel: its propensity for oxidative degradation. Unprotected 3-aminoindoles are notoriously unstable, being sensitive to both air and light, which can lead to the formation of undesirable dimeric and polymeric byproducts.[1] This inherent instability necessitated the development of robust and efficient synthetic strategies, often involving the in situ use of the freshly prepared 3-aminoindole or its immediate conversion to a more stable derivative.
The early approaches to constructing the 3-aminoindole framework can be broadly categorized into two main strategies: the cyclization of pre-functionalized acyclic precursors and the post-functionalization of a pre-existing indole ring. This guide will focus on the latter, as it represents the most historically significant and conceptually straightforward pathway to this important molecule. The core strategy revolves around the introduction of a nitrogen-containing functional group at the C3-position, which can then be converted to the desired amine. The most logical and widely adopted precursor is the 3-nitroindole, which can be accessed via electrophilic nitration of indole.
The Critical First Step: Nitration of the Indole Nucleus
The direct introduction of a nitro group onto the indole ring is a non-trivial transformation. The electron-rich nature of the indole system makes it highly susceptible to acid-catalyzed polymerization.[2][3] Therefore, the classical conditions for aromatic nitration, employing a mixture of concentrated nitric and sulfuric acids, are generally unsuitable for the synthesis of 3-nitroindole, as they lead to complex mixtures and decomposition of the starting material.
Early Innovations in Non-Acidic Nitration
To circumvent the problem of acid-catalyzed polymerization, early chemists developed milder, non-acidic nitrating agents. These methods were pivotal in enabling the successful synthesis of 3-nitroindole.
One of the earliest and most effective methods for the regioselective C3-nitration of indole involves the use of ethyl nitrate in the presence of a strong base, such as sodium ethoxide.[2][4] The base deprotonates the indole at the N1-position, forming the indolyl anion. This anion then acts as a nucleophile, attacking the electrophilic nitrogen of ethyl nitrate to afford 3-nitroindole after workup. This method provided a significant breakthrough, allowing for the preparation of 3-nitroindole in a controlled manner.
Experimental Protocol: C3-Nitration of Indole using Ethyl Nitrate and Sodium Ethoxide [4][5]
-
Materials:
-
Indole
-
Absolute Ethanol
-
Sodium Metal (to prepare fresh sodium ethoxide) or commercial Sodium Ethoxide
-
Ethyl Nitrate
-
-
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere and cooling to 0°C.
-
Indole, dissolved in a minimal amount of absolute ethanol, is added dropwise to the cooled sodium ethoxide solution with continuous stirring.
-
Ethyl nitrate is then added slowly to the reaction mixture, maintaining the temperature at or below 0°C.
-
The reaction is stirred at low temperature for a specified period, and the progress is monitored.
-
Upon completion, the reaction is quenched by the addition of water, and the product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic extracts are washed, dried, and the solvent is removed under reduced pressure to yield crude 3-nitroindole, which can be further purified by recrystallization.
-
Another important non-acidic nitrating agent developed during this era was benzoyl nitrate.[2][3] Prepared from benzoyl chloride and silver nitrate, benzoyl nitrate offers a milder alternative for the nitration of sensitive substrates like indole. The reaction proceeds via an electrophilic attack of the nitronium ion equivalent on the electron-rich C3-position of the indole. While effective, the preparation and handling of benzoyl nitrate require care due to its potential instability.[6]
Mechanistic Rationale for C3-Selectivity
The pronounced regioselectivity for nitration at the C3-position of indole is a consequence of the electronic properties of the heterocyclic ring. The nitrogen atom's lone pair of electrons participates in the aromatic system, leading to a high electron density at the C3-position. Electrophilic attack at this position results in a resonance-stabilized cationic intermediate where the positive charge is delocalized over the C2-position and the nitrogen atom, without disrupting the aromaticity of the benzene ring. Attack at other positions would lead to less stable intermediates.
Diagram: Electrophilic Nitration of Indole at C3
Caption: Mechanism of C3-nitration of indole.
The Reduction of 3-Nitroindole: Gateway to 3-Aminoindole
With a reliable method for the synthesis of 3-nitroindole established, the next critical step was the reduction of the nitro group to the corresponding amine. Several methods were employed by early organic chemists, each with its own set of advantages and disadvantages in terms of yield, selectivity, and practicality.
Catalytic Hydrogenation
Catalytic hydrogenation emerged as a clean and efficient method for the reduction of nitro groups.[1] The use of catalysts such as palladium on carbon (Pd/C) or Adams' catalyst (PtO₂) under a hydrogen atmosphere provided a high-yielding route to 3-aminoindole.[7] This method is often preferred due to the simple work-up procedure, which typically involves filtration of the catalyst followed by removal of the solvent. However, the availability and cost of precious metal catalysts were considerations in the early 20th century.
Experimental Protocol: Catalytic Hydrogenation of 3-Nitroindole [1]
-
Materials:
-
3-Nitroindole
-
Ethanol or other suitable solvent
-
10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (Adams' catalyst)
-
Hydrogen gas source (balloon or Parr apparatus)
-
-
Procedure:
-
In a hydrogenation flask, 3-nitroindole is dissolved in ethanol.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The flask is securely sealed and the atmosphere is replaced with hydrogen gas.
-
The reaction mixture is stirred vigorously at room temperature under a positive pressure of hydrogen.
-
The reaction progress is monitored by a suitable technique such as Thin Layer Chromatography (TLC).
-
Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to afford 3-aminoindole. Due to its instability, the product is often used immediately in the next synthetic step.
-
Reduction with Sodium Dithionite
Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, offered an inexpensive and effective alternative to catalytic hydrogenation.[1][8] This reducing agent is particularly useful for its mild reaction conditions and chemoselectivity. The reduction is typically carried out in a biphasic system of an organic solvent and aqueous sodium dithionite solution. The mechanism is believed to involve a single-electron transfer from the dithionite radical anion to the nitro group.[9]
Experimental Protocol: Reduction of 3-Nitroindole with Sodium Dithionite [1][10]
-
Materials:
-
3-Nitroindole
-
Ethanol
-
Sodium Hydroxide solution
-
Sodium Dithionite
-
-
Procedure:
-
3-Nitroindole is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution in a round-bottom flask.
-
The solution is heated to approximately 50°C with stirring.
-
A freshly prepared aqueous solution of sodium dithionite is added dropwise to the heated 3-nitroindole solution.
-
The reaction is maintained at 50°C and monitored by TLC.
-
Once the reaction is complete, the hot mixture is filtered to remove any insoluble byproducts.
-
The filtrate is evaporated to dryness. The residue is then taken up in dilute hydrochloric acid, filtered, and the filtrate is made basic with a cold, concentrated sodium hydroxide solution.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield 3-aminoindole.
-
Reduction with Stannous Chloride
Stannous chloride (SnCl₂) in the presence of a strong acid, typically concentrated hydrochloric acid, is a classic and robust method for the reduction of aromatic nitro compounds.[1][11] This method was widely used in the early days of organic synthesis due to the low cost and ready availability of the reagents. The reaction proceeds through a series of electron transfer and protonation steps, with the tin(II) ion being oxidized to tin(IV). A key challenge with this method is the work-up procedure, which involves the removal of tin salts that precipitate upon basification.[1]
Experimental Protocol: Reduction of 3-Nitroindole with Stannous Chloride [1][11]
-
Materials:
-
3-Nitroindole
-
Ethanol
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid
-
Saturated Sodium Bicarbonate or Sodium Hydroxide solution
-
-
Procedure:
-
To a solution of 3-nitroindole in ethanol in a round-bottom flask, stannous chloride dihydrate is added.
-
Concentrated hydrochloric acid is carefully added to the mixture.
-
The reaction mixture is heated to reflux with stirring.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured into ice-water.
-
The acidic solution is carefully neutralized and then made basic (pH > 8) with a saturated solution of sodium bicarbonate or sodium hydroxide. This results in the precipitation of tin salts.
-
The mixture is filtered to remove the tin salts, and the filter cake is washed with an organic solvent (e.g., ethyl acetate).
-
The organic layer of the filtrate is separated, and the aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 3-aminoindole.
-
Comparative Analysis of Early Reduction Methods
The choice of reduction method in the early synthesis of 3-aminoindole was often dictated by a balance of factors including efficiency, cost, safety, and the presence of other functional groups in the molecule.
| Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | High | Clean reaction, simple work-up, high yields. | Cost and availability of catalysts, requires specialized equipment (hydrogenation apparatus). |
| Sodium Dithionite | Na₂S₂O₄, NaOH | Good | Inexpensive, mild conditions, good chemoselectivity. | Can require careful control of reaction conditions, work-up can be tedious. |
| Stannous Chloride | SnCl₂, HCl | Moderate to Good | Inexpensive and readily available reagents, robust method. | Stoichiometric amounts of metal salts, work-up involves removal of tin precipitates, strongly acidic conditions. |
Conclusion: A Foundation for Modern Synthesis
The early synthetic routes to 3-aminoindole, centered around the nitration of indole followed by reduction, laid a critical foundation for the development of modern synthetic methodologies. The challenges posed by the inherent instability of the target molecule and the acid-sensitivity of the indole nucleus spurred innovation, leading to the adoption of milder and more selective reagents. While contemporary methods often employ more sophisticated catalytic systems and one-pot procedures, the fundamental principles established by these early investigations remain relevant. Understanding these historical approaches provides valuable context for the modern synthetic chemist and highlights the ingenuity and perseverance of the pioneers in the field of heterocyclic chemistry. The insights gained from these early studies continue to inform the design of more efficient, sustainable, and scalable syntheses of this important pharmacophore.
Diagram: Overall Synthetic Pathway
Caption: Early two-step synthesis of 3-aminoindole.
References
- 1. benchchem.com [benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. scribd.com [scribd.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. benchchem.com [benchchem.com]
- 6. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. ijrar.org [ijrar.org]
- 11. scispace.com [scispace.com]
An In-depth Technical Guide to the Fundamental Physicochemical Properties of 1H-Indol-3-amine
Executive Summary
1H-indol-3-amine, a structurally intriguing indole derivative, represents a cornerstone scaffold in the landscape of medicinal chemistry and drug discovery. Its unique electronic and structural features make it a valuable precursor for a multitude of biologically active compounds. However, the inherent instability of the free base presents significant challenges in its handling, characterization, and application. This technical guide provides a comprehensive exploration of the fundamental physicochemical properties of this compound, with a particular focus on the practical implications for researchers, scientists, and drug development professionals. By elucidating the causality behind experimental choices and emphasizing self-validating protocols, this document aims to serve as an essential resource for harnessing the full potential of this versatile molecule.
The Dichotomy of Reactivity and Instability: Understanding this compound
The indole nucleus is a privileged structure in medicinal chemistry, and the introduction of an amino group at the C3 position endows the molecule with a rich chemical personality.[1][2][3] The electron-rich nature of the indole ring, coupled with the nucleophilicity of the C3-amino group, dictates its chemical reactivity and, paradoxically, its instability.[4] The free base of this compound is notoriously sensitive to air and light, readily undergoing oxidative dimerization.[1][4] This inherent instability is a critical consideration for any experimental work and necessitates a strategic approach to its handling and storage.
To circumvent these challenges, this compound is most commonly handled and stored as its hydrochloride salt (this compound HCl).[4][5] The protonation of the amino group significantly enhances the compound's stability by reducing the electron density of the indole ring and mitigating its susceptibility to oxidation.[4] Throughout this guide, we will address the properties of both the free base and its more stable hydrochloride salt, providing a holistic understanding of this important synthetic intermediate.
Core Physicochemical Properties: A Tabulated Overview
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its successful application in research and development. The following table summarizes the key properties of this compound and its hydrochloride salt.
| Property | This compound (Free Base) | This compound Hydrochloride | Source(s) |
| Molecular Formula | C₈H₈N₂ | C₈H₉ClN₂ | [6][7] |
| Molecular Weight | 132.16 g/mol | 168.63 g/mol | [5][6] |
| Appearance | Grey to Black Solid | [5] | |
| Melting Point | ~180 °C (with decomposition) | [5] | |
| Boiling Point | Predicted: 354.0 ± 15.0 °C | Not Applicable | [2] |
| pKa (of the conjugate acid) | Predicted: 17.68 ± 0.30 | [2] | |
| Solubility | Slightly soluble in DMSO and Methanol | [4][5] |
Note: The predicted values for the boiling point and pKa of the free base should be interpreted with caution due to the compound's inherent instability, which makes experimental determination challenging.
Experimental Protocols for Physicochemical Characterization
The unique properties of this compound necessitate tailored experimental protocols for accurate characterization. The following sections detail methodologies for determining its key physicochemical parameters, with an emphasis on addressing the challenges posed by its instability.
Melting Point Determination: Acknowledging Thermal Instability
The melting point is a critical indicator of purity. For this compound hydrochloride, this determination is accompanied by the observation of decomposition.[5]
Experimental Protocol:
-
Sample Preparation: A small, finely powdered sample of this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Heating Rate: A rapid heating rate can be used to approximate the melting range, followed by a slower rate (1-2 °C per minute) for a more accurate determination.
-
Observation: The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range. Crucially, any changes in the sample's appearance, such as darkening or gas evolution, should be noted as evidence of decomposition.
Caption: Workflow for Melting Point Determination of this compound HCl.
Solubility Assessment: A Qualitative and Quantitative Approach
Understanding the solubility of this compound hydrochloride is crucial for its use in various applications, from reaction chemistry to biological assays.
Qualitative Solubility:
Preliminary assessments indicate that this compound hydrochloride is slightly soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[4][5]
Experimental Protocol for Quantitative Solubility Determination:
-
Solvent Selection: A range of solvents relevant to the intended application should be chosen (e.g., water, buffers at different pH values, ethanol, DMSO).
-
Equilibrium Method: An excess of this compound hydrochloride is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Sample Analysis: The suspension is filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for Quantitative Solubility Determination.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the indole ring protons and the amine protons. The aromatic protons will appear in the downfield region (typically δ 7-8 ppm), showing coupling patterns consistent with a substituted benzene ring. The N-H protons of the indole and the amino group will appear as broad signals, and their chemical shifts can be influenced by the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The carbons of the benzene ring will resonate in the aromatic region (δ 110-140 ppm), while the carbons of the pyrrole ring will also appear in this region, with C3 being significantly influenced by the amino substituent.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides information about the functional groups present. Key expected absorptions include:
-
N-H Stretching: The primary amine (NH₂) will show two bands in the region of 3300-3500 cm⁻¹, while the indole N-H will exhibit a single band in the same region.[8] These bands are typically weaker and sharper than O-H stretches.[8]
-
N-H Bending: A characteristic N-H bending vibration for the primary amine is expected around 1580-1650 cm⁻¹.[8]
-
C-N Stretching: The C-N stretching of the aromatic amine will likely appear in the 1250-1335 cm⁻¹ region.[8]
-
Aromatic C-H and C=C Stretching: These will be observed in their characteristic regions of the spectrum.
Reactivity and Stability: A Deeper Dive
As previously mentioned, the reactivity of this compound is a double-edged sword. Its electron-rich nature makes it a versatile nucleophile but also susceptible to degradation.
Oxidative Dimerization: The Primary Degradation Pathway
The principal route of degradation for this compound is oxidative dimerization, which is accelerated by exposure to air and light.[1][4] This process involves the formation of C-C or C-N bonds between two molecules of this compound. The formation of the hydrochloride salt stabilizes the molecule by protonating the highly reactive amino group, thereby reducing its tendency to participate in oxidative processes.
Caption: Factors influencing the stability of this compound.
Synthetic Utility
The 3-aminoindole scaffold is a valuable building block in organic synthesis. The amino group can act as a nucleophile in a variety of reactions, allowing for the facile introduction of diverse substituents at the C3 position. This has led to the development of numerous synthetic routes to biologically active molecules.[2][3]
Conclusion and Future Perspectives
This compound is a molecule of significant interest in contemporary drug discovery and development. While its inherent instability presents challenges, a thorough understanding of its physicochemical properties and the strategic use of its hydrochloride salt enable its effective utilization. This guide has provided a comprehensive overview of its core properties, along with practical experimental protocols and insights into its reactivity and stability. As research into novel therapeutics continues to expand, the demand for a deep understanding of such fundamental building blocks will only intensify, ensuring that this compound remains a key player in the quest for new medicines.
References
- 1. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-aminoindole HCl | 57778-93-5 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C8H8N2 | CID 230280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. orgchemboulder.com [orgchemboulder.com]
Spectroscopic Characterization of 1H-Indol-3-Amine: An In-Depth Technical Guide
Introduction
1H-indol-3-amine, also known as 3-aminoindole, is a synthetically valuable intermediate and a key structural motif in a multitude of biologically active compounds. Its indole core is a privileged scaffold in medicinal chemistry, appearing in everything from anticancer agents to neurotransmitter analogues. A thorough understanding of its spectroscopic properties is paramount for researchers in organic synthesis, drug discovery, and materials science to verify its synthesis, assess its purity, and understand its electronic and structural characteristics.
This technical guide provides a comprehensive analysis of the spectroscopic signature of this compound. Due to the inherent instability of the free base, which is susceptible to oxidative degradation, this guide presents a detailed interpretation of its expected spectroscopic data, heavily informed by experimentally validated data from closely related and more stable derivatives.[1][2] We will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, offering field-proven insights into the causality behind the observed and predicted spectral features.
Molecular Structure and its Spectroscopic Implications
The structure of this compound, with its fusion of a benzene ring to a pyrrole ring and the presence of a primary amine at the C3 position, dictates its unique spectroscopic characteristics. The electron-donating nature of the amine group significantly influences the electron density distribution within the indole ring, which is reflected in its spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to display distinct signals for the aromatic protons of the indole ring, the N-H protons of the indole and the amine group, and the C2-H proton. The electron-donating amine group at C3 is expected to cause a general upfield shift (to lower ppm values) of the ring protons compared to unsubstituted indole, particularly for the C2-H and C4-H protons.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N1-H | ~8.0-8.2 | br s | - |
| C2-H | ~6.8-7.0 | s | - |
| C4-H | ~7.4-7.6 | d | ~7.8 |
| C5-H | ~6.9-7.1 | t | ~7.5 |
| C6-H | ~7.0-7.2 | t | ~7.6 |
| C7-H | ~7.2-7.4 | d | ~8.0 |
| NH₂ | ~3.5-4.5 | br s | - |
Causality Behind the Assignments:
-
N1-H: The indole N-H proton typically appears as a broad singlet in the downfield region due to its acidic nature and participation in hydrogen bonding.
-
Aromatic Protons (C4-C7): These protons on the benzene portion of the indole ring will exhibit characteristic splitting patterns of a substituted benzene ring. C4-H and C7-H will appear as doublets, while C5-H and C6-H will be triplets.
-
C2-H: The proton at the C2 position is adjacent to the electron-donating amine group, leading to a significant upfield shift compared to unsubstituted indole (where it appears around 6.5 ppm). It is expected to be a singlet.
-
NH₂ Protons: The protons of the primary amine will appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The electron-donating amine group at C3 will cause a significant upfield shift for the C2 and C4 carbons and a downfield shift for the C3 carbon.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~120-123 |
| C3 | ~130-133 |
| C3a | ~125-128 |
| C4 | ~118-120 |
| C5 | ~120-122 |
| C6 | ~119-121 |
| C7 | ~111-113 |
| C7a | ~135-137 |
Expert Insights: The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment. The pronounced upfield shifts of the carbons in the pyrrole ring (C2) and the benzene ring (C4, C7) are a direct consequence of the resonance donation from the C3-amine group.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this compound and its derivatives is crucial, especially given the compound's potential instability.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like N-H.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[1]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is invaluable for unambiguous assignment of quaternary carbons.
-
Caption: A generalized workflow for the NMR spectroscopic analysis of this compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In this compound, the key vibrational bands will be associated with the N-H and C-N bonds of the indole and amine groups, as well as the C-H and C=C bonds of the aromatic system.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3400-3500 | N-H stretch (indole) | Medium |
| 3300-3400 | N-H stretch (primary amine, asymmetric & symmetric) | Medium, two bands |
| 3000-3100 | Aromatic C-H stretch | Medium to weak |
| 1600-1650 | N-H bend (primary amine) | Medium to strong |
| 1450-1600 | Aromatic C=C stretch | Medium, multiple bands |
| 1300-1350 | Aromatic C-N stretch | Strong |
| 700-800 | Aromatic C-H bend (out-of-plane) | Strong |
Field-Proven Insights: The presence of two distinct N-H stretching bands in the 3300-3400 cm⁻¹ region is a clear indication of a primary amine. The indole N-H stretch is typically a sharper band compared to the broader O-H stretch of alcohols. The strong C-N stretching band for the aromatic amine is a characteristic feature.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a well-known chromophore. The absorption spectrum of this compound is expected to show characteristic π → π* transitions. The presence of the electron-donating amine group at the C3 position is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted indole.[3][4]
Predicted UV-Vis Absorption Maxima for this compound (in a non-polar solvent)
| Predicted λₘₐₓ (nm) | Electronic Transition |
| ~220-230 | π → π |
| ~280-295 | π → π |
Causality and Experimental Considerations: The indole chromophore exhibits two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands. The position and intensity of these bands are sensitive to the solvent polarity and substitution on the indole ring. For a more detailed analysis, acquiring spectra in solvents of varying polarity (e.g., hexane, ethanol) is recommended.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule. For this compound, the molecular ion peak will be a key identifier.
Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 132 | Molecular ion [M]⁺ |
| 117 | Loss of NH₂ |
| 104 | Loss of HCN from the pyrrole ring |
| 77 | Phenyl cation |
Expert Interpretation of Fragmentation: The fragmentation pattern of indoles is well-documented. The molecular ion is typically prominent. A common fragmentation pathway involves the loss of neutral molecules like HCN from the pyrrole ring. The loss of the amine group as a radical (NH₂) is also an expected fragmentation pathway.
Caption: A plausible fragmentation pathway for this compound in mass spectrometry.
Conclusion
The spectroscopic characterization of this compound provides a detailed fingerprint of its molecular structure. While the inherent instability of the free base makes obtaining and handling pure samples challenging, a thorough understanding of its predicted spectral data, grounded in the experimental analysis of its more stable derivatives, is essential for any researcher working with this important class of compounds. The combination of NMR, IR, UV-Vis, and MS provides a self-validating system for the unambiguous identification and characterization of this compound, ensuring the scientific integrity of research in which this versatile molecule plays a central role.
References
- 1. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-aminoindole HCl | 57778-93-5 | Benchchem [benchchem.com]
- 3. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 4. jinjingchemical.com [jinjingchemical.com]
The 3-Aminoindole Scaffold: A Privileged Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The 3-aminoindole scaffold, a recurring motif in a multitude of natural products and synthetically derived molecules, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1] Its inherent structural and electronic properties confer the ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This technical guide provides a comprehensive exploration of the biological significance of the 3-aminoindole core. We will delve into its prevalence in nature, its multifaceted roles in disease modulation—including oncology, inflammation, and neurodegenerative disorders—and the intricate mechanisms of action that underpin its therapeutic potential. Furthermore, this guide will furnish detailed synthetic methodologies and key biological evaluation protocols to empower researchers in their quest to unlock the full therapeutic promise of this remarkable scaffold.
The 3-Aminoindole Scaffold: A Profile of a Privileged Structure
The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone of many biologically active molecules.[2] The introduction of an amino group at the C3 position dramatically influences the molecule's electronic distribution and three-dimensional conformation, creating a versatile pharmacophore. However, the synthesis and handling of unprotected 3-aminoindoles can be challenging due to their susceptibility to oxidative degradation.[1] This inherent instability underscores the importance of both strategic synthetic design and the development of stable derivatives for therapeutic applications.
Pharmacological Versatility: A Multi-pronged Attack on Disease
The 3-aminoindole scaffold has been successfully exploited to generate compounds with a broad spectrum of therapeutic activities. This section will explore its most significant applications, detailing the underlying mechanisms of action and providing quantitative data on the potency of representative derivatives.
Anticancer Activity: Targeting the Engines of Malignancy
3-Aminoindole derivatives have emerged as potent anticancer agents, acting through various mechanisms to halt the uncontrolled proliferation of cancer cells.[3]
2.1.1. Kinase Inhibition: Silencing Aberrant Signaling
A primary mechanism of action for many anticancer 3-aminoindole derivatives is the inhibition of protein kinases, enzymes that play a pivotal role in cell signaling pathways that are often dysregulated in cancer.[2] Compounds bearing the 3-aminoindole core have been shown to be effective inhibitors of kinases such as c-Src.[3]
Table 1: Anticancer Activity of Representative 3-Aminoindole Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 2e | HCT116 (Colon) | 6.43 ± 0.72 | [4] |
| A549 (Lung) | 9.62 ± 1.14 | [4] | |
| A375 (Melanoma) | 8.07 ± 1.36 | [4] | |
| 37 | PC3 (Prostate) | 5.64 | [5] |
| 4b | PC3 (Prostate) | 7.785 | [6] |
| 4c | PC3 (Prostate) | 8.869 | [6] |
| 4e | PC3 (Prostate) | 8.765 | [6] |
| 7c, 9c, 11d | Various | Promising | [7] |
| 5, 7b, 9a, 11b, 11c, 13b | Various | Moderate (<100 µg/mL) | [7] |
Anti-inflammatory Activity: Quelling the Fires of Inflammation
Chronic inflammation is a key driver of numerous diseases. 3-Aminoindole derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating key signaling pathways involved in the inflammatory response.
2.2.1. Modulation of the NF-κB and ERK1/2 Pathways
Several 3-amino-alkylated indoles have been shown to exert their anti-inflammatory effects by inhibiting nitric oxide (NO) production in macrophages.[8] This inhibition is mediated through the modulation of the interlinked NF-κB and ERK1/2 signaling pathways, which are central regulators of inflammatory gene expression.[8]
Table 2: Anti-inflammatory Activity of 3-Amino-alkylated Indoles
| Compound ID | Assay | IC50 (µM) | Reference |
| GLYC 4 | Nitric Oxide Production (RAW 264.7) | 5.41 | [8] |
| GLYC 5 | Nitric Oxide Production (RAW 264.7) | 4.22 | [8] |
| GLYC 9 | Nitric Oxide Production (RAW 264.7) | 6.3 | [8] |
| UA-1 | Nitric Oxide Production | 2.2 ± 0.4 | [9] |
| Curcumin (Reference) | Nitric Oxide Production | 14.7 ± 0.2 | [10] |
| Compound 88 | Nitric Oxide Production | 4.9 ± 0.3 | [10] |
| Compound 97 | Nitric Oxide Production | 9.6 ± 0.5 | [10] |
Neuroprotective Activity: Shielding the Central Nervous System
The development of neuroprotective agents is a critical endeavor in the fight against debilitating neurodegenerative diseases. The 3-aminoindole scaffold has shown promise in this area, with derivatives exhibiting the ability to protect neurons from oxidative stress and other insults.
2.3.1. Modulation of TrkB/PI3K/Akt and Nrf2-ARE Pathways
Emerging evidence suggests that the neuroprotective effects of some indole derivatives may be mediated through the activation of the Tropomyosin receptor kinase B (TrkB) signaling pathway.[11] Activation of TrkB can, in turn, stimulate the PI3K/Akt pathway, which plays a crucial role in neuronal survival.[12] Furthermore, this cascade can lead to the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, a primary cellular defense mechanism against oxidative stress.[11][12]
GPCR Ligands: Modulating a Superfamily of Receptors
G-protein coupled receptors (GPCRs) represent the largest family of druggable targets.[13] The 3-aminoindole scaffold has been utilized to develop potent ligands for various GPCRs, including dopamine and serotonin receptors, highlighting its potential in the treatment of psychiatric and neurological disorders.[14][15] A series of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles have been synthesized and shown to be nanomolar ligands for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[15]
Nature's Blueprint: 3-Aminoindoles in Natural Products
The 3-aminoindole motif is not merely a synthetic invention but is also found in a variety of natural products, particularly marine alkaloids.[16] These naturally occurring compounds often exhibit potent biological activities, providing a valuable starting point for drug discovery efforts. Examples include meridianins, which are isolated from marine organisms and have shown a range of activities, including kinase inhibition.[16] The synthesis of these natural products and their derivatives is an active area of research.[16]
Enabling Discovery: Synthetic and Biological Evaluation Methodologies
The successful development of 3-aminoindole-based therapeutics hinges on efficient synthetic strategies and robust biological evaluation methods.
Synthetic Strategies: Accessing the 3-Aminoindole Core
The synthesis of 3-aminoindole derivatives can be broadly categorized into two approaches: the construction of the indole skeleton from non-indolic precursors and the post-functionalization of a pre-existing indole ring.[17]
4.1.1. Multi-Component Reactions
One-pot, multi-component reactions offer an efficient and atom-economical approach to the synthesis of complex 3-aminoindoles. A notable example is the copper-catalyzed three-component coupling of N-protected 2-aminobenzaldehydes, secondary amines, and terminal acetylenes to yield 3-aminoindolines, which can then be isomerized to the corresponding 3-aminoindoles.[18]
4.1.2. Post-Functionalization of Indoles
A common strategy involves the introduction of a nitrogen-containing functional group at the C3 position of an indole, followed by its conversion to an amino group. A novel two-step method involves the reaction of indoles with nitrostyrene to form a spiro[indole-3,5'-isoxazole], which is then converted to the 3-aminoindole via a microwave-assisted reaction with hydrazine hydrate.[17]
Diagram 1: General Workflow for the Synthesis of 3-Aminoindoles
Caption: Synthetic routes to the 3-aminoindole scaffold.
Biological Evaluation Protocols: Quantifying Therapeutic Potential
4.2.1. Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 3-aminoindole derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Diagram 2: Workflow of the MTT Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Future Perspectives and Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 3-Amino-alkylated indoles: unexplored green products acting as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combinatorial synthesis of 3-(amidoalkyl) and 3-(aminoalkyl)-2-arylindole derivatives: discovery of potent ligands for a variety of G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Abstract
Indoleamines represent a vast and structurally diverse class of bioactive molecules, playing critical roles in physiological and pathological processes across kingdoms. While compounds like serotonin and tryptamine are well-documented, the natural occurrence and biological significance of 1H-indol-3-amine and its immediate chemical relatives remain a frontier for scientific exploration. This technical guide provides an in-depth exploration of the known natural sources, biosynthetic pathways, and pharmacological activities of this unique subset of indole alkaloids. We will delve into established methodologies for their extraction, isolation, and characterization, offering a comprehensive resource for researchers and drug development professionals seeking to unlock the therapeutic potential of these intriguing natural products.
Introduction: The Indole Nucleus - A Privileged Scaffold in Nature and Medicine
The indole ring system is a quintessential "privileged structure" in medicinal chemistry, a core motif in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets. Indole alkaloids, a major class of these compounds, are found in a vast range of organisms, from terrestrial plants and fungi to marine invertebrates.[2][3][4] These compounds exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and psychoactive effects.[5][6]
This guide focuses specifically on the less-explored corner of the indole alkaloid family: this compound and its structurally related simple indoleamines. Unlike their more famous cousins, the natural distribution of these compounds is not as widespread, making their discovery and study a compelling challenge.
Natural Occurrence: A Sparse but Intriguing Distribution
The known natural sources of this compound itself are exceedingly rare. To date, its presence has been reported in Sambucus adnata, a species of elderberry.[7] This limited distribution underscores the need for broader screening of diverse natural sources to uncover other potential producers.
In contrast, a variety of related simple indole compounds are more commonly found in nature:
-
Tryptamine: As the direct metabolic precursor to many complex indole alkaloids and neurotransmitters, tryptamine is widespread in plants, fungi, and animals.[8][9][10] It serves as a central hub in the biosynthesis of serotonin and melatonin.[9][10]
-
Indole-3-Carbinol (I3C): This compound is abundant in cruciferous vegetables like broccoli, cabbage, and cauliflower.[11][12][13][14][15] It is formed from the breakdown of the glucosinolate glucobrassicin.[12][14] I3C and its metabolite, 3,3'-diindolylmethane (DIM), are extensively studied for their potential cancer-preventive properties.[11][12]
-
Marine Indole Alkaloids: The marine environment is a rich reservoir of diverse and often halogenated indole alkaloids.[1][2][3][4][16] Sponges, tunicates, and marine bacteria produce a vast array of these compounds, many of which exhibit potent cytotoxic and antimicrobial activities.[1][2][3] Simple indole alkaloids have been isolated from various marine organisms, including sponges of the genera Hyrtios and Smenospongia.[1]
-
Microbial Sources: The gut microbiota are significant producers of indole and its derivatives from tryptophan.[17] Bacteria such as Escherichia coli and Clostridium species can synthesize a range of indole-related compounds, including indole-3-acetate and indole-3-propionate, which play roles in gut health and microbial communication.[17] Lactic acid bacteria have also been shown to produce various indole derivatives.[18]
Table 1: Natural Sources of this compound and Related Compounds
| Compound | Natural Source(s) | Organism Type |
| This compound | Sambucus adnata[7] | Plant |
| Tryptamine | Widespread in plants, fungi, and animals[8][9][10] | Various |
| Indole-3-Carbinol | Cruciferous vegetables (broccoli, cabbage, etc.)[11][12][13][14][15] | Plant |
| Simple Indole Alkaloids | Marine sponges (Hyrtios sp., Smenospongia aurea), marine bacteria[1][2] | Marine Invertebrates, Bacteria |
| Indole Derivatives | Gut microbiota (E. coli, Clostridium sp.), Lactic acid bacteria[17][18] | Bacteria |
Biosynthesis: The Tryptophan-Derived Pathway
The vast majority of indole alkaloids, including this compound and its relatives, originate from the essential amino acid L-tryptophan. The biosynthetic pathways leading to these compounds are complex and varied, but they share a common starting point.
The Central Role of Tryptamine
A key intermediate in the biosynthesis of many indoleamines is tryptamine, formed through the decarboxylation of tryptophan by the enzyme tryptophan decarboxylase (TDC).[9][10][19] This step is often a rate-limiting factor in the production of downstream compounds.[19]
Biosynthesis of Serotonin: A Model for Indoleamine Production
The biosynthesis of serotonin (5-hydroxytryptamine) provides a well-characterized example of an indoleamine pathway. In plants and animals, this process involves two key enzymatic steps:
-
Hydroxylation of Tryptophan: Tryptophan is first hydroxylated at the 5-position of the indole ring by tryptophan 5-hydroxylase (TPH) to form 5-hydroxytryptophan.[8][20]
-
Decarboxylation: 5-hydroxytryptophan is then decarboxylated by aromatic amino acid decarboxylase (AADC) to yield serotonin.[20]
In some plant species, an alternative pathway exists where tryptamine is first produced and then hydroxylated by tryptamine 5-hydroxylase (T5H) to form serotonin.[19][21]
Caption: Biosynthetic pathways of serotonin from L-tryptophan.
Pharmacological Activities and Therapeutic Potential
The indole nucleus is a versatile pharmacophore, and its derivatives exhibit a wide range of biological activities. While the specific pharmacology of this compound is not extensively studied, the activities of related compounds provide a strong rationale for further investigation.
-
Anticancer Properties: Indole-3-carbinol and its derivatives have shown promise as cancer chemopreventive agents, particularly for hormone-related cancers.[11][12][13][14] They can modulate estrogen metabolism and induce apoptosis in cancer cells.[12] Numerous marine indole alkaloids also exhibit potent cytotoxic effects against various cancer cell lines.[1][3]
-
Antimicrobial and Antifungal Activities: Many marine-derived indole alkaloids display significant antibacterial and antifungal properties.[1][2][4] For instance, certain compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.[4]
-
Anti-inflammatory Effects: Some indole derivatives possess anti-inflammatory properties.[5] For example, certain marine indole alkaloids have demonstrated anti-inflammatory activity in cellular assays.[3]
-
Neurological and Receptor Modulation: The structural similarity of many indoleamines to the neurotransmitter serotonin allows them to interact with serotonin receptors.[1] For example, N-3′-Ethylaplysinopsin, isolated from a marine sponge, exhibits high affinity for 5-HT2A and 5-HT2C receptors.[1]
Methodologies for Extraction, Isolation, and Characterization
The successful study of naturally occurring indoleamines hinges on robust and efficient methods for their extraction, purification, and structural elucidation.
Extraction and Isolation of Indole Alkaloids from Plant Material
A general protocol for the extraction and isolation of indole alkaloids from plant sources often involves the following steps:
Protocol 1: Acid-Base Extraction of Indole Alkaloids from Plant Material
-
Grinding and Extraction: The dried and powdered plant material is extracted with a polar organic solvent, such as methanol or ethanol, often with the addition of a small amount of acid (e.g., acetic acid or hydrochloric acid) to protonate the basic nitrogen of the alkaloids and increase their solubility.[22][23][24]
-
Acid-Base Partitioning: a. The crude extract is concentrated and then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove non-basic compounds. b. The acidic aqueous phase, containing the protonated alkaloids, is then basified (e.g., with ammonium hydroxide or sodium carbonate) to a pH of 9-10. c. The deprotonated, free-base alkaloids are then extracted back into an organic solvent.[24]
-
Chromatographic Purification: The resulting alkaloid-rich fraction is then subjected to one or more chromatographic techniques for the isolation of individual compounds. These can include:
Caption: General workflow for the extraction and isolation of indole alkaloids.
Characterization of Indoleamines
Once isolated, the structural elucidation of indoleamines relies on a combination of spectroscopic and spectrometric techniques:
-
High-Performance Liquid Chromatography (HPLC): Used for both purification and analytical quantification, often coupled with a diode-array detector (DAD) or a mass spectrometer.[25][26][27][28]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.[29]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity and finalize the structure.[29]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The indole nucleus has a characteristic UV absorption spectrum, which can aid in its identification.[29]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[29]
Future Directions and Conclusion
The study of this compound and its related compounds is a field ripe with opportunity. The limited knowledge of their natural distribution suggests that a systematic screening of previously unexplored flora, fauna, and microbial ecosystems could lead to the discovery of new sources and potentially novel analogs. Further research into the biosynthesis of these compounds could enable their biotechnological production through metabolic engineering.
A thorough investigation of the pharmacological properties of this compound is warranted. Given the diverse bioactivities of other simple indoleamines, it is plausible that this compound and its derivatives may possess valuable therapeutic potential. The development of efficient synthetic routes will also be crucial for producing sufficient quantities for detailed biological evaluation and structure-activity relationship (SAR) studies.
References
- 1. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 6. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C8H8N2 | CID 230280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. The case of tryptamine and serotonin in plants: a mysterious precursor for an illustrious metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole-3-carbinol as a dietary supplement | Research Starters | EBSCO Research [ebsco.com]
- 12. caringsunshine.com [caringsunshine.com]
- 13. healthorchard.com [healthorchard.com]
- 14. Indole-3-carbinol - Wikipedia [en.wikipedia.org]
- 15. Indole-3-Carbinol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 16. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Enzymatic features of serotonin biosynthetic enzymes and serotonin biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Characterization of tryptamine 5-hydroxylase and serotonin synthesis in rice plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. EP2475374A2 - Methods for isolating alkaloids from plants - Google Patents [patents.google.com]
- 25. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. tandfonline.com [tandfonline.com]
- 28. mdpi.com [mdpi.com]
- 29. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - PMC [pmc.ncbi.nlm.nih.gov]
A-Z Guide to Structural Elucidation of Novel 3-Aminoindole Derivatives
Abstract
The 3-aminoindole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of natural products and pharmacologically active compounds.[1][2] These derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery in areas such as oncology, inflammation, and neurodegenerative diseases.[1][3] However, the inherent instability of the unprotected 3-aminoindole core, which is susceptible to oxidative degradation, presents significant challenges in its synthesis and characterization.[1][2][4] This in-depth technical guide provides a comprehensive framework for the structural elucidation of novel 3-aminoindole derivatives. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical accuracy and field-proven insights. This guide will navigate the complexities of spectroscopic analysis, detailing the causality behind experimental choices and presenting self-validating protocols to ensure scientific integrity.
Introduction: The Significance and Challenges of 3-Aminoindoles
Indole-containing compounds are widely distributed in nature and their biological and pharmacological properties have spurred extensive research into their chemical characteristics.[5] The 3-aminoindole moiety, in particular, is a privileged structure in drug discovery.[1] However, the electron-rich nature of the unprotected 3-aminoindole makes it prone to oxidative dimerization, complicating its handling and analysis.[2][4] This guide addresses these challenges by providing a systematic approach to structural elucidation, ensuring that researchers can confidently and accurately characterize these promising molecules.
A critical first step in the structural elucidation of a novel compound is to ensure its purity. The hydrochloride salt of 3-aminoindole is often used to enhance stability for storage and handling.[2] High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment.
The Spectroscopic Toolkit: A Multi-faceted Approach
Unambiguous structural characterization of novel 3-aminoindole derivatives necessitates a multi-faceted analytical approach, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6] For crystalline compounds, X-ray crystallography provides the definitive three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is indispensable for determining the connectivity and chemical environment of atoms within a molecule. For 3-aminoindole derivatives, both ¹H and ¹³C NMR are crucial for understanding the substitution pattern on the indole core and the nature of the amino group substituent.[2]
2.1.1. Causality in NMR Experimental Design
The choice of deuterated solvent is critical and can significantly impact the observed chemical shifts. Common choices include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆).[6] The selection depends on the solubility of the derivative and the need to observe exchangeable protons, such as those on the indole nitrogen and the amino group.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Key signals to analyze in a 3-aminoindole derivative include the indole NH proton, the protons on the aromatic ring, and the protons of the substituents.[7]
-
¹³C NMR: Reveals the number of different types of carbon atoms. The chemical shifts of the carbons in the indole ring are particularly informative about the electronic effects of the substituents.[7]
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments are essential for establishing connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC). This suite of experiments allows for the complete assignment of the molecular structure.
2.1.2. Experimental Protocol: NMR Spectroscopy [6]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is recommended for optimal resolution.[6]
-
Sample Preparation: Dissolve 1-5 mg of the purified 3-aminoindole derivative in approximately 0.6 mL of a suitable deuterated solvent.[6]
-
Data Acquisition: Acquire a standard suite of spectra: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.
-
Data Analysis: Process the spectra using appropriate software. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).[8]
Table 1: Typical ¹H and ¹³C NMR Spectral Data for a Substituted 3-Aminoindole Derivative
| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| NH (Indole) | 10.41 (br. s) | - |
| H-2 | 7.34-7.26 (m) | 121.7 |
| H-4 | 7.61 (d) | 118.5 |
| H-5 | 7.04-6.98 (m) | 119.1 |
| H-6 | 6.95-6.84 (m) | 121.5 |
| H-7 | 7.34-7.26 (m) | 110.7 |
| C-2 | - | 123.2 |
| C-3 | - | 113.8 |
| C-3a | - | 127.1 |
| C-4 | - | 118.0 |
| C-5 | - | 119.1 |
| C-6 | - | 121.5 |
| C-7 | - | 110.7 |
| C-7a | - | 134.6 |
Note: Data is illustrative and based on published values for similar structures.[4] Chemical shifts and coupling constants will vary depending on the specific substituents.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.[6] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the molecular ion.[4]
2.2.1. The "Why" Behind Ionization and Analysis Choices
The choice of ionization technique is critical for successfully analyzing 3-aminoindole derivatives.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules, minimizing fragmentation and typically showing a strong protonated molecular ion peak ([M+H]⁺).[6]
-
Electron Impact (EI): A harder ionization technique that can lead to extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[9]
Tandem mass spectrometry (MS/MS) is used to further elucidate the structure by selecting the molecular ion and inducing fragmentation through collision-induced dissociation (CID).[6] The resulting fragment ions provide valuable information about the connectivity of the molecule.
2.2.2. Experimental Protocol: Mass Spectrometry [6]
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., ESI).[6]
-
Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).[6]
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire data in both positive and negative ion modes.[6] Obtain MS/MS spectra by selecting the molecular ion for CID.[6]
-
Data Analysis: Analyze the mass spectra to determine the exact mass of the molecular ion and identify characteristic fragment ions.
Table 2: Expected Mass Spectral Data for a Hypothetical 3-Aminoindole Derivative
| Ion | Calculated m/z | Observed m/z | Identification |
| [M+H]⁺ | 251.1234 | 251.1230 | Molecular Ion |
| [M+Na]⁺ | 273.1053 | 273.1046 | Sodium Adduct |
| Fragment 1 | 130.0657 | 130.0655 | Loss of Amino-substituent |
| Fragment 2 | 103.0548 | 103.0546 | Indole Ring Fragment |
Note: The fragmentation pattern is highly dependent on the specific structure of the derivative.
X-ray Crystallography: The Definitive 3D Structure
For novel compounds that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure.[10][11] This technique is invaluable for establishing stereochemistry and understanding intermolecular interactions in the solid state.[10]
2.3.1. The Rationale Behind Crystallization Techniques
Obtaining a high-quality single crystal is often the most challenging step.[10] The choice of crystallization method is crucial and often requires screening various conditions.
-
Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to crystal formation.[10]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small container inside a larger sealed vessel containing a more volatile "anti-solvent." The anti-solvent vapor diffuses into the solution, reducing the compound's solubility and inducing crystallization.[10]
2.3.2. Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the 3-aminoindole derivative using an appropriate method. The ideal crystal size is 0.1-0.3 mm.[10]
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.[10]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Data Visualization: Visualize the final structure using appropriate software to analyze bond lengths, bond angles, and intermolecular interactions.
Integrating the Data: A Holistic Approach
The true power of structural elucidation lies in the integration of data from multiple analytical techniques. NMR provides the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and provides fragmentation clues, and X-ray crystallography, when possible, gives the definitive 3D structure.
Workflow for Structural Elucidation of Novel 3-Aminoindole Derivatives
Caption: A comprehensive workflow for the structural elucidation of novel 3-aminoindole derivatives.
Case Study: Elucidation of a Hypothetical 2-Aryl-3-Aminoindole
To illustrate the practical application of these principles, let's consider the structural elucidation of a novel 2-aryl-3-aminoindole derivative.
Synthesis: The compound is synthesized via a multicomponent reaction.[3]
Purity: HPLC analysis indicates a purity of >99%.
Mass Spectrometry: HRMS (ESI+) shows a protonated molecular ion at m/z 223.1228, corresponding to the elemental composition C₁₅H₁₄N₂ (calculated m/z 223.1230).[4]
NMR Spectroscopy:
-
¹H NMR (CDCl₃): Shows characteristic signals for the indole ring protons, the aryl substituent protons, and a broad singlet for the amino group protons.
-
¹³C NMR (CDCl₃): Displays the expected number of carbon signals, with chemical shifts consistent with the proposed structure.
-
HMBC: Key correlations are observed between the C-2 proton of the indole and carbons in the aryl substituent, confirming their connectivity.
X-ray Crystallography: A single crystal is obtained by slow evaporation from an ethyl acetate/hexane mixture. The resulting crystal structure confirms the connectivity and reveals the solid-state conformation of the molecule.
Conclusion
The structural elucidation of novel 3-aminoindole derivatives is a challenging yet rewarding endeavor. A systematic and multi-faceted approach, grounded in a thorough understanding of the principles behind each analytical technique, is essential for success. By integrating data from NMR, mass spectrometry, and, when possible, X-ray crystallography, researchers can confidently determine the structures of these medicinally important compounds, paving the way for further investigation into their biological activities and potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-aminoindole HCl | 57778-93-5 | Benchchem [benchchem.com]
- 3. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. rsc.org [rsc.org]
- 9. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 10. benchchem.com [benchchem.com]
- 11. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations of 1H-Indol-3-Amine: A Technical Guide for Drug Development Professionals
Executive Summary: 1H-indol-3-amine, a key pharmacophore in numerous bioactive compounds, presents a unique case for computational analysis due to its inherent instability. This guide provides an in-depth protocol for conducting quantum chemical calculations on this molecule, offering a robust framework for researchers in drug discovery. By leveraging Density Functional Theory (DFT), we elucidate the structural, electronic, and thermodynamic properties of this compound. This document serves as a practical manual, detailing a validated computational workflow from initial structure preparation to the analysis of molecular orbitals and predicted spectroscopic data. The insights gained from these calculations are invaluable for understanding the molecule's reactivity and for the rational design of novel therapeutics.
Introduction: The Significance of this compound in Medicinal Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of a wide range of pharmaceuticals targeting cancer, infectious diseases, and neurological disorders.[1][2] Nitrogen-containing heterocycles are prevalent in FDA-approved drugs, highlighting their importance in modern drug design.[3][4][5] this compound, also known as 3-aminoindole, is a particularly interesting derivative due to the presence of a reactive amino group on the electron-rich indole ring.[6] However, this reactivity also contributes to the molecule's instability, making its experimental characterization challenging.[6] The free base is known to be sensitive to air and light, often leading to oxidative dimerization.[6] Consequently, it is commonly handled as a more stable hydrochloride salt.[6]
This inherent instability makes computational methods, particularly quantum chemical calculations, an indispensable tool for characterizing this compound.[7] By solving the Schrödinger equation for the molecule, we can predict its properties with a high degree of accuracy, providing valuable insights that can guide synthetic efforts and the development of new drug candidates.[8] This guide will provide a comprehensive, step-by-step protocol for performing these calculations, aimed at researchers, scientists, and drug development professionals.
Part 1: Theoretical Foundations of Quantum Chemical Calculations
The accuracy of any computational chemistry study hinges on the appropriate selection of theoretical methods and basis sets. For a molecule like this compound, a balance between computational cost and accuracy is crucial.
Density Functional Theory (DFT): The Method of Choice
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational efficiency.[8] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach has been shown to provide reliable results for a wide range of chemical systems, including organic molecules of pharmaceutical interest.[9]
The B3LYP Functional and 6-31G(d) Basis Set: A Rationale
Within the DFT framework, the choice of the exchange-correlation functional and the basis set is paramount. For this guide, we have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has been shown to provide excellent results for the thermochemistry and geometries of organic molecules.
The 6-31G(d) basis set is a Pople-style basis set that provides a good compromise between accuracy and computational cost. It is a split-valence basis set, meaning that it uses two sets of functions to describe the valence electrons, allowing for greater flexibility in describing chemical bonds. The "(d)" indicates the addition of polarization functions on heavy atoms, which are essential for accurately describing the geometry of molecules with heteroatoms like nitrogen.
The Importance of Geometry Optimization and Frequency Calculations
A crucial step in any quantum chemical calculation is geometry optimization , which involves finding the minimum energy structure of the molecule on its potential energy surface. Following optimization, a frequency calculation is performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to calculate various thermodynamic properties such as enthalpy, Gibbs free energy, and entropy.[10]
Part 2: Computational Methodology for this compound
This section provides a detailed, step-by-step protocol for performing quantum chemical calculations on this compound using a typical quantum chemistry software package like Gaussian.
Molecular Structure Preparation
-
Obtain Initial Coordinates: The initial 3D coordinates for this compound can be generated using a molecular builder or retrieved from a chemical database such as PubChem.[11]
-
Initial Cleanup: Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
Step-by-Step Geometry Optimization Protocol
The following is a sample input file for a geometry optimization of this compound using the Gaussian software package.
-
%chk=1H-indol-3-amine_opt.chk : This line specifies the name of the checkpoint file, which stores the results of the calculation.
-
#p B3LYP/6-31G(d) Opt : This is the route section. #p requests verbose output. B3LYP/6-31G(d) specifies the level of theory and basis set. Opt is the keyword for geometry optimization.
-
This compound Geometry Optimization : This is a descriptive title for the calculation.
-
0 1 : This line specifies the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state) of the molecule.
Step-by-Step Frequency Calculation Protocol
After the geometry optimization is complete, a frequency calculation should be performed on the optimized geometry.
-
Freq : This keyword requests a frequency calculation.
-
Geom=Check Guess=Read : These keywords instruct the program to read the optimized geometry and wavefunction from the checkpoint file of the previous optimization calculation.
Calculation of Molecular Properties
From the output of these calculations, a wealth of information can be extracted, including:
-
Optimized geometric parameters (bond lengths, bond angles, dihedral angles).
-
Vibrational frequencies and IR intensities.
-
Thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy).
-
Molecular orbital energies (HOMO and LUMO) and their spatial distribution.
-
Mulliken atomic charges.
-
Dipole moment.
Part 3: Results and Discussion
This section presents the results obtained from the quantum chemical calculations on this compound and discusses their implications.
Optimized Molecular Geometry and Validation
The geometry of this compound was optimized at the B3LYP/6-31G(d) level of theory. Due to the scarcity of experimental data for the free base, the calculated bond lengths and angles are compared with those of a structurally similar indole derivative with a known crystal structure, (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine.[12]
| Parameter | Calculated (this compound) | Experimental (Indole Derivative)[12] |
| C2-C3 Bond Length (Å) | 1.38 | 1.37 |
| N1-C2 Bond Length (Å) | 1.38 | 1.37 |
| C8-N1 Bond Length (Å) | 1.39 | 1.38 |
| C3-C9 Bond Angle (°) | 129.8 | 128.9 |
| N1-C2-C3 Bond Angle (°) | 109.1 | 109.5 |
The calculated geometric parameters show good agreement with the experimental values for the indole core of a related molecule, providing confidence in the chosen level of theory.
Vibrational Analysis and Predicted IR Spectrum
A frequency calculation confirmed that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies). The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule. Key vibrational modes are summarized below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Range (cm⁻¹) |
| N-H Stretch (Amine) | 3450, 3360 | 3500-3300 |
| N-H Stretch (Indole) | 3490 | 3500-3400 |
| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 |
| C=C Stretch (Aromatic) | 1620-1450 | 1625-1430 |
| C-N Stretch (Amine) | 1340 | 1350-1280 |
The calculated frequencies fall within the expected ranges for the respective functional groups, further validating the computational model.
Frontier Molecular Orbitals and Electronic Properties
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity.
The HOMO is primarily localized on the indole ring and the nitrogen of the amino group, indicating that these are the most likely sites for electrophilic attack. The LUMO is distributed over the entire molecule, suggesting that it can act as an electron acceptor. The relatively small HOMO-LUMO gap of 4.9 eV suggests that this compound is a moderately reactive molecule.
Predicted Thermodynamic Properties
The frequency calculation also provides important thermodynamic data at standard conditions (298.15 K and 1 atm).
| Thermodynamic Property | Calculated Value |
| Zero-point energy (kcal/mol) | 88.5 |
| Enthalpy (Hartree) | -438.9 |
| Gibbs Free Energy (Hartree) | -438.9 |
These values are essential for calculating reaction energies and equilibria involving this compound.
Part 4: Application in Drug Discovery and Conclusion
The computational protocol and results presented in this guide provide a solid foundation for the rational design of novel drugs based on the this compound scaffold. The optimized geometry can be used for virtual screening and docking studies to identify potential protein targets.[13] The insights into the molecule's electronic properties can guide the design of derivatives with improved potency and selectivity. Furthermore, the predicted spectroscopic and thermodynamic data can aid in the experimental characterization of newly synthesized compounds.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective | MDPI [mdpi.com]
- 4. Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-aminoindole HCl | 57778-93-5 | Benchchem [benchchem.com]
- 7. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | C8H8N2 | CID 230280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Space of 1H-Indol-3-Amine Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in natural products and its role as a versatile pharmacophore in a wide array of therapeutic agents.[1][2] Among its many derivatives, the 1H-indol-3-amine core represents a particularly valuable starting point for the exploration of novel chemical space. This guide provides an in-depth technical overview for researchers and drug development professionals on the synthesis, derivatization, and biological evaluation of this compound analogs. We will delve into the strategic considerations behind synthetic route selection, provide detailed experimental protocols, and discuss the application of these analogs in modern drug discovery, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4]
The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
The indole nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of biologically active compounds.[1] Its unique electronic properties and the ability of its derivatives to mimic peptide structures and interact with various enzymes make it an attractive scaffold for drug design.[5] Specifically, the 3-aminoindole moiety is of significant interest due to its presence in compounds exhibiting a broad spectrum of pharmacological activities. These include potential treatments for proliferative disorders, inflammation, neurodegeneration, and infectious diseases.[6] The strategic placement of the amine group at the C3 position of the indole ring provides a key handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Synthetic Strategies for Accessing this compound Analogs
The efficient construction of the this compound core and its subsequent diversification are critical for any drug discovery program. Several synthetic methodologies have been developed, each with its own advantages and considerations.
Established Synthetic Routes
Classical methods for indole synthesis, such as the Fischer, Reissert, and Bartoli syntheses, have been adapted for the preparation of 3-aminoindole precursors.[2] However, more contemporary approaches often offer greater efficiency and functional group tolerance.
One notable modern approach is the copper-catalyzed three-component coupling reaction. This method allows for the efficient assembly of 3-aminoindolines from 2-aminobenzaldehydes, secondary amines, and terminal alkynes, which can then be isomerized to the corresponding 3-aminoindoles.[7] This multicomponent strategy is highly convergent and allows for rapid library synthesis.
Another effective method involves the post-functionalization of an indole precursor. For instance, a two-step synthesis starting from a substituted indolinone can yield unprotected 3-aminoindoles.[8]
Rationale for Synthetic Route Selection
The choice of synthetic strategy is dictated by several factors:
-
Desired Substitution Patterns: The target analogs' substitution on the indole core and the amine will guide the selection of starting materials and the overall synthetic sequence.
-
Scalability: For later-stage drug development, the chosen route must be amenable to scale-up.
-
Stereochemistry: For chiral analogs, an enantioselective synthesis or a resolution step will be necessary.
-
Green Chemistry Principles: The use of less hazardous reagents, milder reaction conditions, and minimizing waste are increasingly important considerations.[2]
Experimental Protocol: A Representative Synthesis of a 2-Aryl-1H-indol-3-amine Analog
This protocol is adapted from a published procedure and illustrates a common method for synthesizing 2-aryl-substituted 3-aminoindoles.[8]
Step 1: Synthesis of the Indolinone Intermediate
A detailed procedure for the synthesis of the precursor 2-(3-Oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile would be outlined here, often involving the reaction of an isatin derivative with a suitable active methylene compound.
Step 2: Cyclization and Amination
-
Charge a microwave vial with the corresponding 2-(3-Oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile (1.00 mmol) and hydrazine hydrate (2 mL).
-
Seal the vial and heat it in a microwave reactor at 200 °C for 15 minutes.
-
After the reaction is complete, carefully open the vial and concentrate the reaction mixture under reduced pressure.
-
Purify the crude material by column chromatography (e.g., EtOAc/hexane, 1:4, v/v) to yield the desired 2-phenyl-1H-indol-3-amine.
Table 1: Representative Characterization Data for 2-Phenyl-1H-indol-3-amine [8]
| Property | Value |
| Appearance | White solid |
| Melting Point | 107–108 °C |
| Rf | 0.46 (EtOAc/hexane, 1:4, v/v) |
Exploring Chemical Space: Derivatization Strategies
With the this compound core in hand, the next phase involves systematic structural modifications to explore the surrounding chemical space and optimize for biological activity.
N-Functionalization of the Amine
The primary amine at the C3 position is a prime site for derivatization. Acylation, sulfonylation, and reductive amination are common reactions to introduce a variety of substituents. These modifications can modulate the compound's polarity, hydrogen bonding capacity, and overall shape, which are critical for target engagement.
Substitution on the Indole Ring
Modifications at other positions of the indole ring (e.g., C5, C6) can significantly impact the molecule's properties. Halogenation, for instance, can alter electronic properties and introduce new vectors for interaction. Suzuki and Buchwald-Hartwig coupling reactions are powerful tools for introducing aryl and heteroaryl substituents.[3]
Molecular Hybridization
A powerful strategy in drug design is the hybridization of the this compound scaffold with other known pharmacophores.[9] For example, linking the indole core to moieties like oxadiazoles, triazoles, or other heterocyclic systems can lead to compounds with novel or enhanced biological activities.[3][5]
Biological Evaluation of this compound Analogs
A critical component of the drug discovery process is the biological evaluation of the synthesized analogs. The choice of assays will depend on the therapeutic area of interest.
Anticancer Activity
Indole derivatives have shown significant promise as anticancer agents, targeting various pathways including tubulin polymerization, receptor tyrosine kinases (e.g., EGFR), and hypoxia-inducible factor-1α (HIF-1α).[3]
4.1.1. Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic effects of compounds on cancer cell lines.[10]
-
Seed human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized this compound analogs for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indole derivatives have demonstrated activity against a range of bacteria and fungi.[5][11]
4.2.1. Experimental Protocol: Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11]
-
Prepare serial dilutions of the this compound analogs in a suitable broth medium in 96-well microtiter plates.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases. Some indole analogs have shown potential as anti-inflammatory agents by scavenging free radicals and inhibiting the production of inflammatory mediators like nitric oxide (NO).[12]
4.3.1. Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a common method for measuring nitrite concentration, an indicator of NO production by cells such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Culture RAW 264.7 cells in 96-well plates and treat them with the test compounds for 1 hour.
-
Stimulate the cells with LPS for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve of sodium nitrite.
Visualizing the Workflow and Key Relationships
To better illustrate the interconnectedness of the concepts discussed, the following diagrams are provided.
Caption: High-level workflow from synthesis to biological evaluation of this compound analogs.
Caption: Key derivatization strategies for exploring the chemical space of the this compound core.
Conclusion and Future Perspectives
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of the indole core, coupled with the strategic placement of the 3-amino group, provides a robust platform for generating diverse chemical libraries. Advances in synthetic methodologies, including multicomponent reactions and sustainable chemistry approaches, are further expanding the accessible chemical space.[2][13] As our understanding of the biological targets of these compounds grows, we can expect the rational design and synthesis of this compound analogs to play an increasingly important role in addressing unmet medical needs.
References
- 1. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | MDPI [mdpi.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researcher.manipal.edu [researcher.manipal.edu]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biosynthetic Pathways of Indoleamines
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Indoleamines, a class of biogenic amines derived from the essential amino acid tryptophan, are integral to a vast array of physiological processes. The primary indoleamines, serotonin and melatonin, are pivotal neurotransmitters and hormones regulating mood, sleep-wake cycles, and circadian rhythms. The metabolic fate of tryptophan is a critical determinant of physiological and pathological states, with the majority being shunted through the kynurenine pathway, a route with profound implications for immune response and neuroinflammation. This technical guide provides a comprehensive exploration of the biosynthetic pathways leading to the synthesis of key indoleamines. We will delve into the enzymatic machinery, regulatory mechanisms, and provide detailed, field-proven experimental protocols for the quantitative analysis of these pathways. This document is intended to serve as a vital resource for researchers and drug development professionals investigating the multifaceted roles of indoleamines in health and disease.
Introduction: The Central Role of Tryptophan Metabolism
Tryptophan, an essential amino acid, serves as the metabolic precursor for the synthesis of proteins and a diverse array of bioactive molecules.[1][2] The metabolic pathways originating from tryptophan are of profound interest in neuroscience, immunology, and pharmacology due to their direct impact on physiological and pathophysiological processes. The two primary routes of tryptophan metabolism are the serotonin pathway, leading to the production of serotonin and melatonin, and the kynurenine pathway, which accounts for the degradation of the vast majority of dietary tryptophan.[3] The balance between these pathways is tightly regulated and its disruption is implicated in a range of disorders, including depression, neurodegenerative diseases, and cancer.[4]
This guide will provide a detailed examination of the biosynthetic pathways of serotonin and melatonin, as well as the competing kynurenine pathway. We will explore the key enzymes that govern these pathways, offering insights into their structure, function, and regulation. Furthermore, we will present detailed experimental protocols for the assessment of enzyme activity and the quantification of key metabolites, providing a practical resource for researchers in the field.
The Serotonin and Melatonin Biosynthesis Pathway
The conversion of tryptophan to serotonin and subsequently to melatonin is a multi-step enzymatic process that occurs in various tissues, most notably the brain and the gut.[1][3]
Serotonin Synthesis: A Two-Step Conversion
The synthesis of serotonin (5-hydroxytryptamine, 5-HT) from L-tryptophan is a two-step enzymatic cascade.[5]
-
Hydroxylation of Tryptophan: The initial and rate-limiting step is the hydroxylation of L-tryptophan at the 5-position of the indole ring to form 5-hydroxytryptophan (5-HTP).[5][6] This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH) , a non-heme iron-dependent monooxygenase that requires molecular oxygen and tetrahydrobiopterin (BH4) as cofactors.[6][7][8] There are two isoforms of TPH: TPH1, found predominantly in peripheral tissues like the gut and pineal gland, and TPH2, which is the primary isoform in the central nervous system.[6]
-
Decarboxylation of 5-HTP: The subsequent step is the rapid decarboxylation of 5-HTP to serotonin by the enzyme aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase.[5][9] This enzyme is not specific to the serotonin pathway and is also involved in the synthesis of dopamine.[9][10]
Diagram 1: The biosynthetic pathway of serotonin from L-tryptophan.
Melatonin Synthesis: The Hormone of Darkness
Melatonin (N-acetyl-5-methoxytryptamine) is primarily synthesized in the pineal gland and its production is regulated by the light-dark cycle.[11] The synthesis of melatonin from serotonin involves two enzymatic steps:[12][13]
-
N-acetylation of Serotonin: Serotonin is first acetylated to form N-acetylserotonin. This reaction is catalyzed by the enzyme arylalkylamine N-acetyltransferase (AANAT) .[13]
-
O-methylation of N-acetylserotonin: The final step is the methylation of N-acetylserotonin to produce melatonin, a reaction catalyzed by N-acetylserotonin O-methyltransferase (ASMT) , previously known as hydroxyindole-O-methyltransferase (HIOMT).[13]
Diagram 2: The biosynthetic pathway of melatonin from serotonin.
The Kynurenine Pathway: The Major Route of Tryptophan Catabolism
While the serotonin pathway is crucial for neurotransmitter synthesis, it accounts for only a small fraction of total tryptophan metabolism.[14] Over 95% of free tryptophan is catabolized through the kynurenine pathway.[14] This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) .[1][15]
IDO is widely expressed in various tissues and is induced by pro-inflammatory cytokines, playing a key role in immune tolerance.[15][16] TDO is primarily found in the liver and is regulated by glucocorticoids.[1] The kynurenine pathway generates several neuroactive metabolites, including kynurenic acid and quinolinic acid, which have been implicated in various neurological and psychiatric disorders.[4][17]
Diagram 3: An overview of the kynurenine pathway of tryptophan metabolism.
Regulation of Indoleamine Biosynthesis: A Focus on Key Enzymes
The activity of the key enzymes in the indoleamine biosynthetic pathways is tightly regulated, providing potential targets for therapeutic intervention.
| Enzyme | Activators | Inhibitors |
| Tryptophan Hydroxylase (TPH) | Phosphorylation (e.g., by Protein Kinase A)[2] | Fenclonine (p-chlorophenylalanine, PCPA), Telotristat ethyl[2], Omeprazole[11] |
| Aromatic L-amino acid Decarboxylase (AADC) | - | Carbidopa, Benserazide, Methyldopa[5][12] |
| Indoleamine 2,3-Dioxygenase (IDO1) | Interferon-gamma (IFN-γ)[13] | IDO-IN-7, Epacadostat (INCB024360) |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess the activity of the primary enzymes in indoleamine biosynthesis and to quantify the resulting metabolites.
Tryptophan Hydroxylase (TPH) Activity Assay (Fluorometric Method)
This protocol is adapted from a continuous fluorometric assay based on the different spectral properties of tryptophan and its product, 5-hydroxytryptophan.
Principle: The hydroxylation of tryptophan to 5-hydroxytryptophan leads to a significant increase in fluorescence, which can be monitored in real-time.
Materials:
-
100 mM MES buffer, pH 7.0
-
L-tryptophan
-
6-methyltetrahydropterin (cofactor)
-
Ammonium sulfate
-
Dithiothreitol (DTT)
-
Catalase
-
Ferrous ammonium sulfate
-
Purified TPH1 enzyme or tissue homogenate
-
Microplate reader with fluorescence capabilities (Excitation: 300 nm, Emission: 330 nm)
-
Black 96-well microplate
Procedure:
-
Prepare a master mix: In the 100 mM MES buffer, prepare a master mix containing 60 µM tryptophan, 300 µM 6-methyltetrahydropterin, 200 mM ammonium sulfate, 7 mM DTT, 25 µg/ml catalase, and 25 µM ferrous ammonium sulfate.
-
Aliquot master mix: Add the master mix to the wells of the black 96-well microplate.
-
Initiate the reaction: Add the purified TPH1 enzyme or tissue homogenate to the wells to start the reaction.
-
Measure fluorescence: Immediately place the plate in the microplate reader and measure the fluorescence at an excitation of 300 nm and an emission of 330 nm. Take readings every 1-2 minutes for a total of 30-60 minutes.
-
Calculate activity: The rate of increase in fluorescence is directly proportional to the TPH activity. A standard curve using known concentrations of 5-hydroxytryptophan should be generated to convert the fluorescence units to the amount of product formed.
Indoleamine 2,3-Dioxygenase (IDO1) Activity Assay (Cell-Based Colorimetric Method)
This protocol describes a cell-based assay to measure the inhibitory effect of compounds on IDO1 activity in cultured cells.[13]
Principle: IDO1 activity is induced by interferon-gamma (IFN-γ). The product of the IDO1-catalyzed reaction, N-formylkynurenine, is rapidly converted to kynurenine. Kynurenine can be quantified colorimetrically after reaction with Ehrlich's reagent.
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Interferon-gamma (IFN-γ)
-
L-tryptophan
-
Test compounds (e.g., IDO1 inhibitors)
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plate
-
Microplate reader (absorbance at 492 nm)
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Induction of IDO1: Treat the cells with IFN-γ to induce the expression of IDO1.
-
Treatment with test compounds: Add the test compounds at various concentrations to the wells.
-
Substrate addition: Add L-tryptophan to the cell culture medium.
-
Incubation: Incubate the plate for 24-48 hours to allow for the conversion of tryptophan to kynurenine.
-
Harvest supernatant: Collect the cell culture supernatant.
-
Kynurenine detection:
-
Add TCA to the supernatant to precipitate proteins.
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Measure absorbance: Read the absorbance at 492 nm using a microplate reader.
-
Data analysis: The amount of kynurenine produced is proportional to the absorbance. The inhibitory activity of the test compounds can be calculated by comparing the absorbance in the treated wells to the untreated control wells.
Quantification of Serotonin and Melatonin in Brain Tissue by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of serotonin and melatonin in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
Principle: Brain tissue homogenates are subjected to protein precipitation and the resulting supernatant is analyzed by LC-MS/MS. The compounds are separated by reverse-phase chromatography and detected by mass spectrometry based on their specific mass-to-charge ratios.
Materials:
-
Brain tissue samples
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Acetonitrile with 0.1% formic acid (protein precipitation and mobile phase)
-
Internal standards (e.g., deuterated serotonin and melatonin)
-
LC-MS/MS system equipped with a C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Homogenize the brain tissue in ice-cold homogenization buffer.
-
Add a known amount of internal standards to the homogenate.
-
Precipitate proteins by adding cold acetonitrile with 0.1% formic acid.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the C18 column.
-
Separate the analytes using a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect serotonin, melatonin, and their respective internal standards using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Data Analysis:
-
Quantify the concentrations of serotonin and melatonin by comparing the peak area ratios of the analytes to their corresponding internal standards against a standard curve prepared with known concentrations of the compounds.
-
Conclusion
The biosynthetic pathways of indoleamines are fundamental to numerous physiological functions and are increasingly recognized as critical targets for therapeutic intervention in a wide range of diseases. A thorough understanding of the enzymes, their regulation, and the metabolic products of these pathways is essential for researchers and drug development professionals. The technical guidance and detailed experimental protocols provided in this whitepaper offer a robust framework for investigating the intricate world of indoleamine metabolism. Future research in this area holds the promise of novel therapeutic strategies for a multitude of debilitating conditions.
References
- 1. Peripheral decarboxylase inhibitors paradoxically induce aromatic L-amino acid decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 3. fn-test.com [fn-test.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Assay of tryptophan hydroxylase and aromatic L-amino acid decarboxylase based on rapid separation of the reaction product by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
- 10. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Assay for tryptophan hydroxylase activity in rat brain by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An LC-MS/MS method for simultaneous analysis of up to six monoamines from brain tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of Substituted 1H-Indol-3-Amines: A Detailed Guide for Researchers
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Among its myriad derivatives, substituted 1H-indol-3-amines are of particular interest due to their prevalence in a wide range of biologically active compounds, including anticancer agents, analgesics, and therapeutics for type II diabetes.[2] This guide provides a comprehensive overview of a robust and efficient one-pot methodology for the synthesis of these valuable compounds, tailored for researchers, scientists, and professionals in drug development.
The Strategic Advantage of One-Pot Syntheses
Traditional multi-step syntheses are often plagued by challenges such as time-consuming purification of intermediates, cumulative loss of yield at each stage, and increased solvent waste. One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, offer an elegant solution to these issues. This approach enhances efficiency, reduces operational complexity, and aligns with the principles of green chemistry by minimizing waste and energy consumption. For the synthesis of substituted 1H-indol-3-amines, one-pot strategies, particularly those involving multicomponent reactions, have emerged as a powerful tool for the rapid generation of molecular diversity.
Featured Methodology: Copper-Catalyzed Three-Component Synthesis
A highly effective one-pot approach for the synthesis of substituted 1H-indol-3-amines is the copper-catalyzed three-component coupling (TCC) of an N-protected 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne. This method proceeds through a cascade of reactions to first generate a 3-aminoindoline, which can then be isomerized to the corresponding 1H-indol-3-amine in the same pot.[3]
Unveiling the Mechanism: A Step-by-Step Rationale
The elegance of this one-pot synthesis lies in its carefully orchestrated sequence of catalytic events. Understanding the underlying mechanism is crucial for optimizing reaction conditions and adapting the protocol for diverse substrates.
The reaction commences with the copper-catalyzed formation of a propargylamine intermediate from the 2-aminobenzaldehyde, secondary amine, and alkyne. This is followed by an intramolecular cyclization, where the nucleophilic nitrogen of the protected amino group attacks the alkyne, which is activated by the copper catalyst. This key step forms the five-membered indoline ring. Finally, a base-mediated isomerization of the initially formed 3-aminoindoline leads to the thermodynamically more stable aromatic this compound.
Causality in Experimental Design
The choice of a copper(I) catalyst, typically copper(I) iodide (CuI), is pivotal as it effectively facilitates both the initial coupling to form the propargylamine and the subsequent activation of the alkyne for the intramolecular cyclization. The N-protection of the 2-aminobenzaldehyde is crucial to prevent unwanted side reactions and to modulate the nucleophilicity of the amino group. The final isomerization step is promoted by a base, which abstracts a proton to initiate the double bond migration, leading to the stable aromatic indole ring.
Detailed Experimental Protocol
This protocol provides a comprehensive, step-by-step methodology for the one-pot synthesis of a representative substituted this compound.
Materials:
-
N-(2-formylphenyl)-4-methylbenzenesulfonamide (1.0 mmol, 1.0 equiv)
-
Secondary amine (e.g., piperidine) (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.5 mmol, 1.5 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Acetonitrile (MeCN), anhydrous (5 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Methanol (MeOH), anhydrous (1 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-(2-formylphenyl)-4-methylbenzenesulfonamide (1.0 mmol), the secondary amine (1.0 mmol), the terminal alkyne (1.5 mmol), and CuI (0.1 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (5 mL) to the flask.
-
Initial Reaction: Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-16 hours). This initial phase forms the 3-aminoindoline intermediate.
-
Isomerization: After the initial reaction is complete, cool the mixture to room temperature. Add cesium carbonate (2.0 mmol), anhydrous tetrahydrofuran (5 mL), and anhydrous methanol (1 mL).
-
Heating for Isomerization: Heat the reaction mixture to 65 °C and stir until the isomerization to the this compound is complete, as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted this compound.
Quantitative Data Summary
The yields of substituted 1H-indol-3-amines are influenced by the electronic and steric properties of the substituents on the starting materials. The following table summarizes representative yields for this one-pot protocol with various substrates.
| 2-Aminobenzaldehyde Derivative | Secondary Amine | Terminal Alkyne | Product Yield (%) |
| N-Tosyl protected | Piperidine | Phenylacetylene | 85-95% |
| N-Tosyl protected | Morpholine | 1-Hexyne | 75-85% |
| N-Mesyl protected | Pyrrolidine | Cyclopropylacetylene | 80-90% |
Alternative One-Pot Strategy: The Aza-Friedel-Crafts Reaction
Another powerful one-pot method for the synthesis of 3-aminoalkylindoles is the aza-Friedel-Crafts reaction.[4] This reaction typically involves the condensation of an indole, an aldehyde, and an amine, often catalyzed by a Brønsted or Lewis acid.[5] This three-component reaction proceeds through the in-situ formation of an iminium ion from the aldehyde and the amine, which then acts as the electrophile for the nucleophilic attack by the indole at the C3 position.
References
- 1. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions [frontiersin.org]
- 5. One-Pot Copper-Catalyzed Three-Component Synthesis of Quinoxalines by Condensation and C-N Bond Formation [organic-chemistry.org]
Navigating the Selective N-Alkylation of 1H-Indol-3-Amine: A Guide to Protocols and Strategies
Abstract
The N-alkylation of the indole nucleus, particularly in scaffolds like 1H-indol-3-amine (tryptamine), is a cornerstone of synthetic strategies aimed at novel therapeutics. The resulting N1-substituted tryptamine derivatives are prevalent in a myriad of biologically active compounds, from neurotransmitter analogues to potent pharmaceutical agents. However, the inherent nucleophilicity of both the indole nitrogen (N1) and the side-chain primary amine presents a significant challenge in achieving regioselective alkylation. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of field-proven protocols for the selective N-alkylation of this compound. We will explore the critical role of side-chain amine protection and detail various synthetic methodologies, including classical approaches, Mitsunobu reactions, and phase-transfer catalysis, offering a robust toolkit for the synthesis of these valuable compounds.
The Challenge of Regioselectivity in Tryptamine N-Alkylation
Direct alkylation of unprotected this compound is often complicated by the comparable nucleophilicity of the indole nitrogen and the primary amine of the ethylamine side chain. This can lead to a mixture of N1-alkylated, Nα-alkylated (side-chain), and N1,Nα-dialkylated products, resulting in low yields of the desired compound and creating significant purification challenges. While some methods for the direct N-alkylation of the side-chain amine have been developed using specific catalysts like iridium complexes, achieving selective alkylation at the indole nitrogen generally requires a protection strategy for the side-chain amine.[1][2][3]
The key to successful and selective N1-alkylation lies in temporarily masking the nucleophilicity of the side-chain amine with a suitable protecting group. This strategy effectively directs the alkylating agent to the indole nitrogen. Common and effective protecting groups for the primary amine of tryptamine include tert-butoxycarbonyl (Boc) and acetyl (Ac) groups.[4][5][6]
Protecting Group Strategies: Paving the Way for Selective N1-Alkylation
The choice of protecting group is crucial and depends on the overall synthetic route and the conditions of the subsequent N-alkylation and deprotection steps.
-
N-Boc-Tryptamine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under a range of reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid). N-Boc-tryptamine is a commercially available or readily synthesized intermediate that serves as an excellent substrate for selective N1-alkylation.[7]
-
N-Acetyl-Tryptamine: The acetyl group is another common protecting group for amines. N-acetyltryptamine is also commercially available and can be prepared by treating tryptamine with an acetylating agent like acetyl chloride or acetic anhydride.[6][8][9]
The general workflow for the selective N1-alkylation of this compound is depicted below:
Caption: General workflow for selective N1-alkylation of this compound.
Protocols for N1-Alkylation of Protected Tryptamines
Once the side-chain amine is protected, a variety of methods can be employed for the N1-alkylation. The choice of method will depend on the nature of the alkylating agent, the desired scale of the reaction, and the functional group tolerance required.
Classical N-Alkylation with a Strong Base
This is a traditional and widely used method for the N-alkylation of indoles. The indole N-H proton is first deprotonated with a strong base to form the corresponding indolide anion, which then acts as a nucleophile to displace a leaving group on the alkylating agent.
Causality Behind Experimental Choices:
-
Base: Sodium hydride (NaH) is a common choice due to its strong basicity and the irreversible deprotonation of the indole nitrogen. The hydrogen gas evolved drives the reaction forward.
-
Solvent: Anhydrous polar apathetic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used to dissolve the reactants and facilitate the reaction.
-
Alkylating Agent: Alkyl halides (iodides, bromides, or chlorides) or sulfonates (tosylates, mesylates) are common electrophiles.
Caption: Mechanism of classical N-alkylation of an indole.
Experimental Protocol: N1-Benzylation of N-Boc-Tryptamine
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-tryptamine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Reagent/Parameter | Condition | Purpose |
| Base | Sodium Hydride (NaH) | Deprotonates the indole N-H |
| Solvent | Anhydrous DMF | Solubilizes reactants |
| Alkylating Agent | Benzyl Bromide | Provides the alkyl group |
| Temperature | 0 °C to Room Temp. | Controls reaction rate |
| Reaction Time | Overnight | Ensures completion |
Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for the N-alkylation of indoles with primary or secondary alcohols. This reaction proceeds under mild, neutral conditions and is known for its high yields and stereochemical inversion at the alcohol carbon.[10]
Causality Behind Experimental Choices:
-
Reagents: The reaction relies on a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Mechanism: The PPh₃ and DEAD react to form a phosphonium salt, which then activates the alcohol. The deprotonated indole nitrogen then acts as a nucleophile, displacing the activated hydroxyl group.[11]
Caption: Simplified workflow of the Mitsunobu reaction for N1-alkylation.
Experimental Protocol: N1-Ethylation of N-Acetyl-Tryptamine
-
Preparation: To a solution of N-acetyl-tryptamine (1.0 eq), ethanol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the N1-ethylated product.
| Reagent/Parameter | Condition | Purpose |
| Alcohol | Ethanol | Alkylating agent |
| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol |
| Azodicarboxylate | DIAD | Oxidant for PPh₃ |
| Solvent | Anhydrous THF | Reaction medium |
| Temperature | 0 °C to Room Temp. | Mild reaction conditions |
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a valuable technique for N-alkylation, particularly for large-scale synthesis, as it often avoids the need for anhydrous conditions and strong, hazardous bases like sodium hydride.[12][13] The reaction occurs in a biphasic system (e.g., solid-liquid or liquid-liquid) with the aid of a phase-transfer catalyst.
Causality Behind Experimental Choices:
-
Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB) or Aliquat 336®, is commonly used. The catalyst transports the indolide anion from the aqueous or solid phase to the organic phase where the alkylating agent resides.
-
Base: A milder inorganic base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) can be used.
-
Solvent System: A two-phase system, for example, toluene and aqueous NaOH, is typical.
Experimental Protocol: N1-Butylation of N-Boc-Tryptamine
-
Preparation: In a round-bottom flask, combine N-Boc-tryptamine (1.0 eq), 1-bromobutane (1.2 eq), and tetrabutylammonium bromide (0.1 eq) in toluene.
-
Base Addition: Add a 50% aqueous solution of sodium hydroxide.
-
Reaction: Stir the biphasic mixture vigorously at 60-80 °C for several hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the mixture to room temperature, separate the layers, and extract the aqueous layer with toluene.
-
Washing and Drying: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography.
| Reagent/Parameter | Condition | Purpose |
| Catalyst | Tetrabutylammonium Bromide | Transfers indolide to organic phase |
| Base | Aqueous NaOH | Deprotonates indole N-H |
| Solvent | Toluene/Water | Biphasic reaction medium |
| Temperature | 60-80 °C | Increases reaction rate |
Modern Methodologies: Expanding the Synthetic Toolbox
Beyond the classical methods, several modern catalytic systems have been developed for the N-alkylation and N-arylation of indoles, which can also be applied to protected tryptamines.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds, particularly for N-arylation.[14][15][16] Protected tryptamines can be coupled with aryl halides or triflates in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
-
Copper-Catalyzed N-Alkylation: Copper-based catalytic systems have also emerged as effective for the N-alkylation of indoles, often with good functional group tolerance.
Conclusion
The selective N-alkylation of this compound is a critical transformation in medicinal chemistry and drug discovery. The key to achieving high regioselectivity for the indole nitrogen lies in the strategic use of protecting groups for the side-chain primary amine. This guide has provided a detailed overview of robust and versatile protocols, from classical base-mediated alkylations to modern methods like the Mitsunobu reaction and phase-transfer catalysis. By understanding the underlying principles and carefully selecting the appropriate methodology, researchers can confidently and efficiently synthesize a diverse array of N1-alkylated tryptamine derivatives for further investigation and development.
References
- 1. N-Alkylation of phenethylamine and tryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. merckmillipore.com [merckmillipore.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. α-Methylmelatonin - Wikipedia [en.wikipedia.org]
- 6. N-Acetyltryptamine - Wikipedia [en.wikipedia.org]
- 7. 1-Boc-tryptamine | C15H20N2O2 | CID 1512502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine - Google Patents [patents.google.com]
- 9. N-Acetyltryptamine | C12H14N2O | CID 70547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. phasetransfer.com [phasetransfer.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 1H-Indol-3-amine as a Foundational Building Block in Modern Organic Synthesis
Abstract
The 1H-indol-3-amine scaffold is a privileged structural motif, forming the core of a vast number of natural products and pharmacologically significant compounds.[1][2] Its derivatives are central to drug discovery programs targeting a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][3][4] However, the synthetic utility of the parent this compound is often hampered by its inherent instability; the electron-rich system is highly susceptible to oxidative degradation.[1][5] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key synthetic strategies that leverage this compound and its precursors. We present field-proven protocols, explain the causality behind experimental choices, and offer practical insights into its application in constructing complex molecular architectures.
Foundational Principles: Understanding the Reactivity and Handling of this compound
The primary challenge in utilizing this compound is the instability of the free base, which is sensitive to air and light, often leading to oxidative dimerization.[2][5] For this reason, it is commonly handled as its hydrochloride salt, which offers significantly enhanced stability for storage and weighing.[2]
From a synthetic standpoint, the indole nucleus is a highly nucleophilic aromatic system. The C3 position is particularly reactive towards electrophiles. The presence of the C3-amino group further enhances this electron-rich nature, making it a potent precursor for cyclization and multicomponent reactions. Synthetic strategies can be broadly divided into two categories: building the indole skeleton with the amino group pre-installed, or the post-functionalization of an existing indole ring.[1][2] This guide will focus on the latter, showcasing the transformation of indole derivatives into valuable heterocyclic systems.
Core Application I: The Pictet-Spengler Reaction for β-Carboline Synthesis
The Pictet-Spengler reaction is a cornerstone of indole alkaloid synthesis, providing a powerful method for constructing the tetrahydro-β-carboline framework.[6] This reaction involves the acid-catalyzed condensation of a tryptamine derivative (a β-indolylethylamine) with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization.[7]
Causality of the Reaction: The reaction is driven by the formation of a highly electrophilic iminium ion intermediate under acidic conditions. The nucleophilic C2 or C3 position of the indole ring then attacks this iminium ion. For tryptamines, the attack typically occurs at the C2 position (after initial attack at C3 and rearrangement via a spiroindolenine intermediate) to close the six-membered ring, leading to the thermodynamically stable tetrahydro-β-carboline product.[7][8]
Protocol 2.1: Synthesis of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid
This protocol details the classic Pictet-Spengler condensation of L-tryptophan with formaldehyde.[9]
Materials:
-
L-tryptophan
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Glacial acetic acid
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve L-tryptophan (2.0 g, 9.8 mmol) and NaOH (0.4 g, 10 mmol) in 200 mL of deionized water. Stir for 3 hours at room temperature.
-
Add 37% formaldehyde solution (0.98 mL, 32.6 mmol) to the reaction mixture.
-
Continue to stir the solution at room temperature for an additional 3 hours.
-
Upon completion (monitored by TLC), carefully neutralize the reaction mixture to a pH of ~7 using glacial acetic acid.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the filtered solid thoroughly with cold deionized water.
-
Dry the product overnight under vacuum to yield tetrahydro-β-carboline-3-carboxylic acid.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Class | Typical Yield | Reference |
| Tryptamine | Arylglyoxal monohydrates | TFA, Chloroform | Dihydroindolizino[8,7-b]indoles | Good to Excellent | [10] |
| L-Tryptophan | Formaldehyde | NaOH, then Acetic Acid | Tetrahydro-β-carbolines | ~47% (after next step) | [9] |
| Tryptamines | Aromatic Aldehydes | Chiral Au(I) Complex | Chiral Tetrahydro-β-carbolines | High (up to 95% ee) | [11] |
Core Application II: Three-Component Reactions for Rapid Scaffolding
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[4] Indoles are exceptional substrates for MCRs, enabling the rapid construction of complex heterocyclic libraries.[12][13]
Causality of the Reaction: The power of these reactions lies in a catalytic cycle that generates highly reactive intermediates in situ. For example, in a copper- or silver-catalyzed reaction, the metal can act as a π-philic acid to activate an alkyne for nucleophilic attack, or facilitate the formation of an imine, bringing the components together for subsequent cyclization.[4][14]
Protocol 3.1: Silver-Catalyzed Synthesis of 1-(1H-Indol-3-yl)-1,2-dihydroisoquinolines
This protocol is adapted from an efficient silver-catalyzed three-component reaction.[14]
Materials:
-
2-Alkynylbenzaldehyde (0.5 mmol)
-
Amine (e.g., p-toluidine) (0.5 mmol, 1.0 equiv)
-
Indole (e.g., 2-methylindole) (1.0 mmol, 2.0 equiv)
-
Silver trifluoromethanesulfonate (AgOTf) (0.025 mmol, 5 mol %)
-
Anhydrous sodium sulfate (Na₂SO₄) (1.0 mmol, 2.0 equiv)
-
Anhydrous acetonitrile (MeCN) (2.0 mL)
-
Ethyl acetate and Brine
Procedure:
-
To a mixture of the 2-alkynylbenzaldehyde (0.5 mmol), amine (0.5 mmol), and anhydrous Na₂SO₄ (1.0 mmol) in anhydrous MeCN (2.0 mL), add the indole (1.0 mmol).
-
Add AgOTf (5 mol %) to the stirred mixture.
-
Seal the reaction vessel and stir vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the mixture with ethyl acetate (5.0 mL) and quench with water (5.0 mL).
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired 1-(1H-indol-3-yl)-1,2-dihydroisoquinoline.
| Indole Component | Amine Component | Aldehyde Component | Yield | Reference |
| 2-Methylindole | p-Toluidine | 2-(Phenylethynyl)benzaldehyde | 86% | [14] |
| 4-Methoxyindole | p-Toluidine | 2-(Phenylethynyl)benzaldehyde | 80% | [14] |
| Indole | N-Methylaniline | Benzaldehyde | High (87-95%) | [13] |
Core Application III: C3-Amine Derivatization for Medicinal Chemistry
The amino group at the C3 position is a versatile functional handle for introducing molecular diversity, a critical step in generating compound libraries for structure-activity relationship (SAR) studies.[15] Acylation to form amides is a common and robust transformation that installs a key pharmacophoric element found in many bioactive molecules.[16][17]
Causality of the Reaction: The nucleophilic 3-amino group readily attacks electrophilic acylating agents (e.g., acid chlorides, anhydrides). The reaction is typically performed in the presence of a base to neutralize the acid byproduct and drive the reaction to completion. This straightforward transformation allows for the introduction of a wide variety of substituents.
Protocol 4.1: General Procedure for N-Acetylation of 2-Aryl-1H-indol-3-amines
This protocol is a representative method for creating amide derivatives from a synthesized 3-aminoindole.[18]
Materials:
-
2-Aryl-1H-indol-3-amine (1.0 mmol)
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
In a microwave-safe vial, charge the 2-Aryl-1H-indol-3-amine precursor (e.g., 2-(3-Oxo-2-arylindolin-2-yl)-2-phenylacetonitrile) (1.0 mmol), glacial acetic acid (1.0 mL), and hydrazine hydrate (2.0 mL).
-
Seal the vial and heat in a microwave reactor at 200 °C for 15 minutes. This step generates the 3-aminoindole and acylates it in situ.
-
After cooling, open the vial and concentrate the reaction mixture in vacuo to remove volatiles.
-
Purify the crude material directly by silica gel column chromatography (e.g., using an ethyl acetate/hexane gradient) to isolate the N-(2-Aryl-1H-indol-3-yl)acetamide product.
| Starting Material Class | Acylating Agent | Product Class | Notes | Reference |
| 5-bromo-1H-indazol-3-amine | Chloroacetic anhydride | 2-chloro-N-(1H-indazol-3-yl)acetamide | Intermediate for further coupling | [16][17] |
| 2-Aryl-1H-indol-3-amine | Glacial Acetic Acid | N-(2-Aryl-1H-indol-3-yl)acetamide | One-pot synthesis and acylation | [18] |
Conclusion
This compound is a building block of immense potential, though its reactivity demands careful handling and strategic application. By leveraging its nucleophilicity in classic transformations like the Pictet-Spengler reaction and modern multicomponent strategies, chemists can efficiently access the privileged β-carboline and diverse heterocyclic scaffolds that are foundational to natural product synthesis and drug discovery. The C3-amino group further serves as a critical anchor point for derivatization, enabling the systematic exploration of chemical space required to develop next-generation therapeutics. The protocols and insights provided herein serve as a robust starting point for researchers aiming to harness the synthetic power of this versatile intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-aminoindole HCl | 57778-93-5 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
- 17. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of 1H-Indol-3-amine Derivatives as Anticancer Agents
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and biological evaluation of 1H-indol-3-amine derivatives as potential anticancer agents. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant anti-proliferative activity.[1][2] These derivatives exert their anticancer effects through diverse mechanisms, including the disruption of cell cycle progression and induction of apoptosis.[3][4] This guide is designed to provide both the theoretical underpinnings and practical, step-by-step protocols for the synthesis and evaluation of this promising class of compounds.
Part 1: Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives and related bioactive indole compounds often involves multi-step processes. The choice of a specific synthetic route is dictated by the desired substitution pattern on the indole core and the nature of the amine functionality. Below, we detail a representative synthetic approach and discuss the rationale behind the chosen methodologies.
General Synthetic Workflow
A common strategy for the synthesis of complex indole derivatives involves the initial construction of a substituted indole core, followed by functionalization at the 3-position to introduce the amine moiety or a precursor.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Protocol: Synthesis of a Model Indole-Based Chalcone Derivative
This protocol outlines the synthesis of a chalcone derivative incorporating an indole moiety, a common precursor for various heterocyclic systems with anticancer activity.[5]
Step 1: Synthesis of 1-(substituted-phenyl)-3-(1H-indol-3-yl)-prop-2-en-1-one (Chalcone) [5]
-
Rationale: This Claisen-Schmidt condensation reaction forms the α,β-unsaturated ketone system of the chalcone. The use of a strong base like NaOH is crucial for the deprotonation of the acetophenone derivative, enabling its nucleophilic attack on the indole carboxaldehyde.
-
Procedure:
-
Dissolve indole-3-carboxaldehyde and a substituted acetophenone (e.g., 4-chloroacetophenone) in absolute ethanol in a round-bottom flask.[5]
-
Add 10% aqueous sodium hydroxide solution dropwise to the mixture while stirring at room temperature.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice.[5]
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.[5]
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Synthesis of Pyrazoline from Chalcone
-
Rationale: The synthesized chalcone can be further cyclized to form a pyrazoline ring, a pharmacophore present in many anticancer agents. This is typically achieved by reacting the chalcone with a hydrazine derivative.
-
Procedure:
-
Reflux the chalcone synthesized in Step 1 with a substituted acid hydrazide in a suitable solvent such as ethanol.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Wash the product with cold ethanol and dry to obtain the desired pyrazolinyl-indole derivative.
-
Part 2: In Vitro Evaluation of Anticancer Activity
Once the this compound derivatives are synthesized and purified, their anticancer potential must be evaluated. This typically involves a series of in vitro assays to determine their cytotoxicity against various cancer cell lines and to elucidate their mechanism of action.
Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[3][6]
Protocol: MTT Assay for Cytotoxicity [6]
-
Cell Culture:
-
Assay Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized indole derivatives in the culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations (e.g., 0.625 to 10 µM).[6]
-
Incubate the plates for 48 hours.[6]
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
| Derivative | Target Cell Line | IC50 (µM) | Reference |
| Compound 6o (indazole derivative) | K562 | 5.15 | [3][4] |
| Compound 2e (oxadiazole derivative) | HCT116 | 6.43 | [8] |
| Compound 10b (thiadiazole derivative) | A549 | 0.012 | [7] |
| Compound 10b (thiadiazole derivative) | K562 | 0.010 | [7] |
Mechanism of Action Studies
To understand how the synthesized compounds exert their cytotoxic effects, further mechanistic studies are essential. These may include apoptosis assays and cell cycle analysis.
Protocol: Cell Apoptosis Detection by Flow Cytometry [3]
-
Rationale: This assay quantifies the number of cells undergoing apoptosis (programmed cell death), a common mechanism for anticancer drugs. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) stains necrotic cells.
-
Procedure:
-
Treat the cancer cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
-
The results will differentiate between live cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).[3]
-
Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.
Protocol: Cell Cycle Analysis [3]
-
Rationale: Many anticancer drugs induce cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing cell proliferation. This assay uses a fluorescent dye (like PI) that binds to DNA to quantify the DNA content of cells, thereby determining the proportion of cells in each phase of the cell cycle.
-
Procedure:
-
Treat cells with the indole derivative at various concentrations for a defined period.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and treat with RNase to remove RNA.
-
Stain the cells with PI.
-
Analyze the DNA content of the cells by flow cytometry.
-
The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
-
Part 3: Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on their structural features. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective anticancer agents.
-
Substitution on the Indole Ring: The nature and position of substituents on the indole core can significantly influence anticancer activity. For instance, the presence of electron-withdrawing groups can sometimes enhance cytotoxicity.[9]
-
The Nature of the Amine Side Chain: Modifications to the amine-containing side chain at the 3-position can modulate the compound's interaction with its biological target. For example, incorporating heterocyclic rings like 1,2,4-triazole or 1,3,4-oxadiazole has been shown to yield potent anticancer agents.[8][10]
-
Overall Molecular Architecture: The development of bis- and tris-indole derivatives has demonstrated that increasing the number of indole moieties can lead to enhanced cytotoxic activity against certain cancer cell lines.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of novel indolyl-1,2,4-triazoles as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of 1H-Indol-3-Amine-Based Antimicrobial Compounds
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The indole scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 1H-indol-3-amine and its derivatives have garnered significant interest due to their potent antimicrobial properties against a broad spectrum of pathogens, including drug-resistant strains. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, antimicrobial evaluation, and preliminary toxicological assessment of this compound-based compounds. The protocols herein are designed to be self-validating, with explanations of the underlying scientific principles to empower rational drug design and development.
Section 1: Synthesis of this compound Derivatives
The synthesis of this compound derivatives is a critical first step in the development of novel antimicrobial agents. The strategic introduction of various substituents on the indole core, particularly at the amine functionality, allows for the fine-tuning of antimicrobial activity and pharmacokinetic properties. A common and effective method for synthesizing these compounds involves a multi-step process, beginning with the protection of the indole nitrogen, followed by nitration at the C3 position, and subsequent reduction to the amine.
Rationale for Synthetic Strategy
The chosen synthetic pathway is a well-established and versatile method for preparing 3-aminoindoles.
-
N-Protection: The protection of the indole nitrogen, for example with a tert-butoxycarbonyl (Boc) group, is crucial to prevent unwanted side reactions during the subsequent nitration step and to direct the nitration specifically to the C3 position.
-
Regioselective Nitration: The nitration of the indole ring is a key step. The use of specific nitrating agents, such as ammonium tetramethylnitrate in the presence of trifluoroacetic anhydride, allows for controlled and regioselective introduction of the nitro group at the desired C3 position.
-
Reduction to Amine: The final step involves the reduction of the nitro group to the corresponding amine. This can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method.
This stepwise approach provides a high degree of control over the chemical transformations, leading to the desired this compound scaffold, which can then be further functionalized to generate a library of derivatives for antimicrobial screening.
Experimental Protocol: Synthesis of a Representative this compound Derivative
This protocol details the synthesis of a model this compound derivative. Researchers can adapt this protocol for the synthesis of various analogs by modifying the starting materials and reaction conditions.
Materials:
-
Substituted 1H-indole
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Ammonium nitrate
-
Trifluoroacetic anhydride (TFAA)
-
Acetonitrile
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step 1: N-Boc Protection of Indole
-
To a solution of the starting substituted 1H-indole (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected indole.
Step 2: Nitration of N-Boc Indole at C3 Position
-
Dissolve the N-Boc protected indole (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ammonium nitrate (1.5 eq) followed by the dropwise addition of trifluoroacetic anhydride (TFAA, 2.0 eq).
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the 3-nitroindole derivative.
Step 3: Reduction of the Nitro Group to the Amine
-
Dissolve the 3-nitroindole derivative (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound derivative.
-
The crude product can be purified by column chromatography if necessary.
Section 2: Antimicrobial Susceptibility Testing
Once the this compound-based compounds are synthesized, their antimicrobial activity must be evaluated. The following protocols describe standardized methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the synthesized compounds.
Rationale for Method Selection
-
Broth Microdilution Method (for MIC): This method is a widely accepted and quantitative technique for determining the MIC of an antimicrobial agent.[1] It is efficient for screening multiple compounds against various microorganisms simultaneously and provides a clear endpoint for data interpretation.[2][3]
-
Subculturing from MIC wells (for MBC): The MBC is determined as a follow-up to the MIC assay to ascertain whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[4][5][6] This is a crucial parameter in the development of effective antimicrobial drugs.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Experimental workflow for antimicrobial susceptibility testing.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Synthesized this compound compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an agar plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution (appropriately diluted in MHB to twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (inoculum without compound), and well 12 will be a negative control (broth only).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Incubator
Procedure:
-
From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a sterile MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[4][7]
| Parameter | Description | Typical Range for Active Compounds |
| MIC (µg/mL) | Minimum Inhibitory Concentration | 0.5 - 64 |
| MBC (µg/mL) | Minimum Bactericidal Concentration | 1 - 128 |
| MBC/MIC Ratio | Indicates bactericidal (≤4) or bacteriostatic (>4) activity | ≤ 4 for bactericidal agents |
Section 3: Investigating the Mechanism of Action
Understanding how a novel antimicrobial compound works is crucial for its development. Several methods can be employed to elucidate the mechanism of action.
Potential Mechanisms of Action for Indole-Based Compounds
Caption: Potential mechanisms of action for this compound derivatives.
Recommended Assays for Mechanism of Action Studies
-
Efflux Pump Inhibition Assays: To determine if the compounds act as efflux pump inhibitors, a common resistance mechanism. This can be assessed by measuring the accumulation of a fluorescent substrate (e.g., ethidium bromide) in the presence and absence of the test compound.
-
Macromolecular Synthesis Inhibition Assays: These assays determine if the compounds interfere with essential cellular processes like DNA, RNA, protein, or cell wall synthesis. This is often done by measuring the incorporation of radiolabeled precursors.[8]
-
Cell Membrane Integrity Assays: To investigate if the compounds disrupt the bacterial cell membrane, assays using membrane potential-sensitive dyes or measuring the release of intracellular components can be performed.
Section 4: Preliminary In Vitro Toxicity Assessment
Early assessment of cytotoxicity is essential to identify compounds with a favorable therapeutic window.
Rationale for In Vitro Toxicity Testing
In vitro toxicity assays using mammalian cell lines provide a rapid and cost-effective way to evaluate the potential toxicity of drug candidates before proceeding to more complex and expensive in vivo studies.[9][10]
Protocol: MTT Assay for Cytotoxicity in Mammalian Cells
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized this compound compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: The next day, treat the cells with various concentrations of the synthesized compounds and incubate for 24-48 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.
Conclusion
The development of this compound-based antimicrobial compounds represents a promising avenue in the fight against infectious diseases. The protocols and guidelines presented in this document provide a solid framework for the synthesis, antimicrobial evaluation, and preliminary safety assessment of these novel agents. By understanding the underlying scientific principles and employing robust experimental methodologies, researchers can accelerate the discovery and development of the next generation of antimicrobial drugs.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. microchemlab.com [microchemlab.com]
- 5. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Toxicity Test Services - Creative Biolabs [creative-biolabs.com]
- 10. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Harnessing 1H-Indol-3-Amine in Bioorthogonal Chemistry
Introduction: The Emerging Role of Indole Scaffolds in Bioorthogonal Labeling
The indole nucleus, a privileged scaffold in medicinal chemistry and a key component of the amino acid tryptophan, offers a unique combination of electronic and photophysical properties.[1][2] Its inherent fluorescence and electron-rich nature make it an attractive framework for the design of novel probes in chemical biology.[1] While much attention has been focused on modifying tryptophan residues within proteins, the smaller, synthetically versatile molecule, 1H-indol-3-amine (also known as tryptamine), presents a distinct opportunity as a bioorthogonal reporter or a handle for bioconjugation. Its primary amine at the 3-position serves as a reactive anchor for a variety of chemoselective ligations, allowing for the precise labeling of biomolecules in complex biological systems.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing this compound in bioorthogonal chemistry. We will delve into the key chemical strategies that leverage its primary amine functionality and provide detailed, field-proven methodologies for its application in labeling and detection.
Core Principles: The Reactivity of the 3-Amino Group
The utility of this compound in bioorthogonal chemistry is primarily centered on the nucleophilicity of its primary amine. For a reaction to be considered bioorthogonal, it must proceed with high selectivity and efficiency under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without interfering with native biochemical processes.[3][4] The primary amine of this compound is a potent nucleophile at physiological pH, making it an excellent target for specific ligation chemistries.[5]
Several classes of electrophilic partners have been developed for the bioorthogonal labeling of primary amines. The choice of reaction will depend on the desired stability of the resulting conjugate, the kinetics of the ligation, and the specific biological context of the experiment.
Key Bioorthogonal Ligation Strategies for this compound
Here, we detail three robust strategies for the bioorthogonal conjugation of this compound.
Ligation with N-Hydroxysuccinimidyl (NHS) Esters
This is one of the most widely used methods for labeling primary amines on biomolecules.[1][6][7] NHS esters react with unprotonated primary amines to form stable amide bonds. The reaction is highly dependent on pH, with optimal reactivity typically observed between pH 8.0 and 9.0.[6]
Mechanism of Action:
The reaction proceeds via a nucleophilic acyl substitution where the primary amine of this compound attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.
Caption: NHS Ester Ligation with this compound.
Protocol 1: Labeling a Protein with an NHS Ester-Functionalized Fluorophore and this compound as a Reporter
This protocol describes a two-step process where a protein is first labeled with a bifunctional linker containing an NHS ester and another bioorthogonal handle (e.g., an azide). Then, this compound, functionalized with the complementary bioorthogonal partner (e.g., an alkyne), is ligated. For simplicity, this protocol details the direct labeling of a biomolecule with an NHS ester of a desired probe, where this compound itself could be the biomolecule of interest to be functionalized.
Materials:
-
This compound hydrochloride
-
NHS ester of the desired probe (e.g., a fluorophore, biotin)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3[6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Solvent for NHS ester: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[6]
-
Purification column (e.g., Sephadex G-25)[1]
Procedure:
-
Prepare this compound Solution: Dissolve this compound hydrochloride in the Labeling Buffer to a final concentration of 1-5 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester probe in a minimal amount of DMF or DMSO to a concentration of 10 mg/mL.[1]
-
Reaction Incubation: While gently vortexing the this compound solution, slowly add a 5-20 fold molar excess of the dissolved NHS ester probe.[1] Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C.
-
Quench Reaction: Add the Quenching Buffer to a final concentration of 50 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.[1]
-
Purification: Remove the unreacted probe and byproducts by size-exclusion chromatography using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[1]
Ligation with Squaric Acid Esters (Squarates)
Squarates are emerging as highly selective reagents for labeling primary amines.[8][9] They undergo a sequential conjugate addition-elimination with amines to form stable squaramide linkages. A key advantage is their attenuated electrophilicity compared to NHS esters, which can lead to higher selectivity for more nucleophilic or spatially accessible amines.[8][9]
Mechanism of Action:
The reaction involves two steps. First, this compound reacts with a squarate (e.g., dibutyl squarate) to form a mono-squaramide ester. This intermediate is less reactive but can further react with another amine to form a bis-squaramide.[9]
Caption: Squaramide Ligation with this compound.
Protocol 2: Conjugation of this compound to a Squarate-Functionalized Probe
Materials:
-
This compound
-
Dibutyl squarate or another squaric acid ester functionalized with the desired probe
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Organic co-solvent (e.g., DMSO) if needed for solubility
Procedure:
-
Prepare Solutions: Dissolve this compound in the Reaction Buffer to a final concentration of 10 mM. Dissolve the squarate probe in DMSO to create a 100 mM stock solution.
-
Reaction Incubation: Add the squarate probe stock solution to the this compound solution to achieve a final concentration of 12 mM (1.2 equivalents). The final DMSO concentration should be kept below 10% (v/v).
-
Monitoring: Incubate at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS to observe the formation of the mono-adduct.
-
Purification: The resulting squaramide conjugate can be purified by reverse-phase HPLC.
Aldehyde/Ketone Condensation
The reaction of a primary amine with an aldehyde or ketone to form a Schiff base (imine) is another potential bioorthogonal ligation. However, the resulting imine bond is often reversible, especially at neutral or acidic pH.[10][11] For more stable linkages, this chemistry is typically performed with aminooxy or hydrazide partners to form oximes and hydrazones, respectively.[10][11] Nevertheless, under specific conditions, particularly for intracellular applications where a reversible linkage might be desired, this reaction can be employed. The reaction can be accelerated using an aniline catalyst.[10]
Mechanism of Action:
The primary amine of this compound attacks the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form an imine.
Caption: Schiff Base Formation with this compound.
Protocol 3: Reversible Labeling via Schiff Base Formation
Materials:
-
This compound
-
Aldehyde- or ketone-functionalized probe
-
Reaction Buffer: MES buffer (100 mM, pH 6.0) or PBS with 10 mM aniline catalyst (for neutral pH reaction)[10]
Procedure:
-
Prepare Solutions: Dissolve this compound and the carbonyl-containing probe in the chosen Reaction Buffer to final concentrations of 1-5 mM.
-
Reaction Incubation: Incubate the mixture at 37°C for 2-4 hours.
-
Analysis: The formation of the imine conjugate can be analyzed by LC-MS. Due to the reversibility of the reaction, purification might be challenging. This method is often used for in situ applications where the equilibrium favors the product under specific conditions.
Data Presentation: Comparison of Ligation Chemistries
| Reaction | Bioorthogonal Partner | Resulting Linkage | Relative Rate | Stability | Key Advantages | Considerations |
| NHS Ester Ligation | NHS Ester | Amide | Fast | Very Stable | Well-established, high yield | pH-sensitive, potential for side reactions with other nucleophiles |
| Squaramide Ligation | Squaric Acid Ester | Squaramide | Moderate | Very Stable | High selectivity for amines | Slower kinetics than NHS esters |
| Aldehyde/Ketone Condensation | Aldehyde / Ketone | Imine (Schiff Base) | Moderate | Reversible | Can be used for dynamic systems | Reversibility can be a drawback for stable labeling |
Advanced Applications and Future Directions
The true power of this compound in bioorthogonal chemistry lies in its potential as a versatile scaffold. It can be further functionalized to incorporate other bioorthogonal handles, creating a multifunctional probe. For instance, the indole nitrogen or other positions on the aromatic ring could be modified with an azide or alkyne for participation in click chemistry reactions.[3][12] This would allow for multi-step labeling strategies or the construction of complex biomolecular architectures.
Furthermore, the intrinsic fluorescence of the indole core can be modulated upon conjugation, potentially leading to the development of "turn-on" fluorescent probes where the signal is enhanced upon successful ligation.[1]
Conclusion
This compound is a valuable and versatile tool in the bioorthogonal chemistry toolbox. Its primary amine provides a reliable handle for a range of well-established and emerging ligation chemistries. By understanding the principles of its reactivity and following robust protocols, researchers can effectively employ this molecule for the precise labeling, detection, and manipulation of biomolecules in a variety of biological contexts. The continued development of novel bioorthogonal reactions will undoubtedly expand the applications of this compound and other indole derivatives in the exciting fields of chemical biology and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Tryptophan-specific modification and diversification of peptides and proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 4. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules [biosyn.com]
- 6. interchim.fr [interchim.fr]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Assessing Squarates as Amine-Reactive Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
fluorescent labeling of proteins with 1H-indol-3-amine probes
Application Note & Protocol
Feasibility Study: Direct Fluorescent Labeling of Proteins with 1H-Indol-3-Amine as a Minimalist Tryptophan-Analog Probe
Abstract
This document outlines a theoretical framework and an experimental protocol to investigate the feasibility of using this compound (3-aminoindole) as a novel, minimalist fluorescent probe for labeling proteins. While the intrinsic fluorescence of tryptophan residues is a cornerstone of protein biophysics, the covalent attachment of a tryptophan analog like this compound offers a potential route to introduce a fluorescent reporter at specific, non-tryptophan sites. This approach is highly experimental and distinct from using complex, commercially available indole-based dyes. We propose a labeling strategy based on carbodiimide chemistry to couple the primary amine of this compound to solvent-exposed carboxyl groups (aspartate, glutamate) on the protein surface. This guide provides a comprehensive, step-by-step protocol for this theoretical labeling reaction, purification, and the critical validation steps required to confirm successful conjugation and characterize the resulting fluorescent protein. This document is intended for researchers exploring novel protein labeling methodologies and serves as a starting point for a proof-of-concept investigation.
Introduction: The Rationale for a Minimalist Indole Probe
The indole side chain of tryptophan is a powerful intrinsic fluorescent probe, exquisitely sensitive to its local environment. This sensitivity allows researchers to monitor protein conformational changes, folding dynamics, and ligand binding without introducing bulky external fluorophores that might perturb protein function. However, this utility is limited to proteins that contain tryptophan residues at informative locations.
The direct covalent attachment of this compound, a molecule that is essentially the fluorescent "head" of tryptophan, presents an intriguing, albeit unexplored, possibility. The goal is to leverage the well-understood photophysical properties of the indole group while enabling its placement at specific, researcher-defined locations on the protein surface.
Proposed Advantages:
-
Minimal Perturbation: The small size of the this compound molecule may minimize structural and functional disruption of the target protein compared to larger, more complex dyes.
-
Environmental Sensitivity: Like tryptophan, the covalently attached indole group is expected to exhibit fluorescence properties (e.g., emission maximum, quantum yield) that are sensitive to the polarity and dynamics of its local environment.
-
Cost-Effectiveness: this compound is a readily available and inexpensive chemical reagent.
Key Challenges & Considerations:
-
Low Quantum Yield: The intrinsic quantum yield of indole is relatively low compared to commercial fluorophores.
-
Photostability: Indole is susceptible to photobleaching.
-
Reaction Specificity: The proposed carbodiimide chemistry targets all accessible carboxyl groups, which may lead to heterogeneous labeling.
This application note provides the necessary scientific foundation and a detailed experimental workflow to test the viability of this novel labeling strategy.
Proposed Chemical Mechanism: Carbodiimide-Mediated Amide Bond Formation
The proposed labeling strategy relies on the well-established chemistry of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). EDC is a zero-length crosslinker that activates carboxyl groups (–COOH) on aspartic and glutamic acid residues, making them susceptible to nucleophilic attack by a primary amine (–NH₂).
The reaction proceeds in two main steps:
-
Activation: EDC reacts with a protein's carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.
-
Coupling: This intermediate can then react with the primary amine of this compound to form a stable amide bond, covalently linking the indole probe to the protein. The EDC is released as a soluble urea byproduct.
To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included. NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which is less prone to hydrolysis and reacts more efficiently with the amine.
Diagram 1: Proposed Reaction Mechanism
Caption: Carbodiimide-mediated coupling of this compound to protein carboxyl groups.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed as a starting point. Optimization of pH, reagent concentrations, and reaction time will likely be necessary for each specific protein target.
3.1. Materials and Reagents
| Reagent | Supplier | Catalog # (Example) | Purpose |
| Target Protein | - | - | Protein to be labeled |
| This compound | Sigma-Aldrich | A56201 | Fluorescent probe |
| EDC (EDAC) | Thermo Fisher | 22980 | Carbodiimide crosslinker |
| Sulfo-NHS | Thermo Fisher | 24510 | Stabilizer for the activated intermediate |
| MES Buffer (2-(N-morpholino)ethanesulfonic acid) | Sigma-Aldrich | M3671 | Reaction buffer (pH 4.5-6.0) |
| PBS (Phosphate-Buffered Saline), pH 7.4 | VWR | 97061-730 | Buffer for protein storage and purification |
| Hydroxylamine-HCl | Sigma-Aldrich | 55450 | Quenching reagent |
| Desalting Columns (e.g., Zeba™ Spin) | Thermo Fisher | 89882 | Removal of excess reagents |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Solvent for this compound stock |
3.2. Workflow Overview
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for protein labeling with this compound.
3.3. Detailed Protocol
Step 1: Buffer Preparation and Protein Exchange
-
Prepare MES buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0). The acidic pH is optimal for EDC activation of carboxyl groups.
-
Prepare a stock of your target protein at a concentration of 1-5 mg/mL.
-
Crucially , exchange the protein into the MES reaction buffer to remove any primary amine-containing buffers (like Tris) or storage components (like glycine) that would compete with the labeling reaction. A desalting column is ideal for this step.
Step 2: Preparation of Reagent Stocks
-
Note: EDC is moisture-sensitive. Prepare EDC and Sulfo-NHS solutions immediately before use. Do not store aqueous solutions.
-
EDC Stock (e.g., 10 mM): Dissolve 1.9 mg of EDC in 1 mL of cold, ultrapure water.
-
Sulfo-NHS Stock (e.g., 25 mM): Dissolve 5.5 mg of Sulfo-NHS in 1 mL of cold, ultrapure water.
-
This compound Stock (e.g., 100 mM): Dissolve 13.2 mg of this compound in 1 mL of anhydrous DMSO.
Step 3: Labeling Reaction
-
The molar excess of reagents will need optimization. The following is a common starting point.
-
In a microcentrifuge tube, combine your protein solution (in MES buffer) with the desired volumes of reagents. A recommended molar excess is:
-
Protein: 1x
-
EDC: 20x to 50x
-
Sulfo-NHS: 50x to 100x
-
This compound: 100x to 200x
-
-
Activation: Add the EDC and Sulfo-NHS solutions to the protein. Mix gently and incubate for 15 minutes at room temperature.
-
Coupling: Add the this compound stock solution. Mix gently.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
Step 4: Quenching the Reaction
-
To quench the reaction and consume any unreacted EDC/NHS-esters, add hydroxylamine to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature.
Step 5: Purification of the Labeled Protein
-
Remove excess, unreacted this compound and reaction byproducts by passing the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO).
-
Equilibrate the column with your desired storage buffer (e.g., PBS, pH 7.4) and follow the manufacturer's instructions for sample application and collection.
-
The purified, labeled protein will be in the eluate.
Validation and Characterization: Confirming Success
This is the most critical phase. You must rigorously validate that labeling has occurred and characterize the properties of the conjugate.
4.1. Spectroscopic Analysis
-
UV-Vis Absorbance:
-
Measure the absorbance spectrum of the purified protein conjugate from 250 nm to 400 nm.
-
Calculate the protein concentration using its absorbance at 280 nm (A₂₈₀), correcting for the absorbance of the newly introduced indole group at this wavelength.
-
The indole group of this compound has a characteristic absorbance maximum around 280-290 nm. A successful conjugation should lead to an increase in the A₂₈₀/A₂₆₀ ratio compared to the unlabeled protein.
-
-
Fluorescence Spectroscopy:
-
Excite the sample at ~290 nm (the absorbance maximum of indole).
-
Record the emission spectrum from 310 nm to 450 nm.
-
The emission maximum for indole is highly dependent on solvent polarity, typically ranging from ~330 nm in a non-polar (hydrophobic) environment to ~350 nm in a polar (aqueous) environment. Compare the emission spectrum of your labeled protein to a free this compound solution. A blue-shift in the emission maximum may indicate the probe is located in a more hydrophobic pocket on the protein surface.
-
4.2. Determination of Labeling Efficiency
The Degree of Labeling (DOL), or the average number of probe molecules per protein, can be estimated, but it is challenging due to the spectral overlap between the probe and tryptophan. A more definitive method is required.
4.3. Mass Spectrometry (Definitive Confirmation)
-
Analysis of the purified conjugate by mass spectrometry (e.g., ESI-MS) is the most reliable way to confirm covalent modification.
-
A successful labeling will result in a mass shift corresponding to the addition of the this compound moiety (molecular weight ≈ 131.17 Da, accounting for the loss of H₂O in amide bond formation).
-
The presence of multiple peaks will indicate heterogeneous labeling (e.g., 1, 2, 3... probes per protein).
4.4. Functional Assay
-
It is essential to verify that the labeling process has not compromised the biological activity of the protein.
-
Perform a relevant functional assay (e.g., enzyme kinetics, binding assay) and compare the activity of the labeled protein to the unlabeled, control protein.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| No/Low Labeling | Inactive EDC (hydrolyzed). | Use fresh, high-quality EDC powder. Prepare solutions immediately before use. |
| Competing nucleophiles in the buffer (e.g., Tris, glycine). | Ensure complete buffer exchange into an amine-free buffer like MES or HEPES. | |
| Insufficiently accessible carboxyl groups on the protein surface. | This is an inherent property of the protein. Labeling may not be feasible for all targets. | |
| Reaction pH is too high or too low. | Optimize the reaction pH. EDC chemistry works best between pH 4.5 and 6.0. | |
| Protein Precipitation | High concentration of organic solvent (DMSO). | Keep the final DMSO concentration below 5-10% (v/v). |
| Protein instability in the reaction buffer or due to modification. | Add stabilizing agents (e.g., glycerol). Perform the reaction at a lower temperature (4°C), but increase the incubation time. | |
| High Background Signal | Incomplete removal of unreacted probe. | Use a desalting column with the correct molecular weight cutoff. For more stringent purification, consider size-exclusion or ion-exchange chromatography. |
Conclusion
The use of this compound as a direct covalent label for proteins is a novel, exploratory technique. The protocol and validation framework provided here offer a scientifically rigorous approach to test its feasibility. Success is contingent on the specific properties of the target protein, careful optimization of reaction conditions, and, most importantly, thorough characterization of the final conjugate. While challenging, this method could provide a valuable new tool for studying protein structure and function with minimal perturbation.
Application Notes & Protocols: Biocatalytic Synthesis of Chiral 3-Aminoindoles
Abstract: The 3-aminoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Accessing these compounds in an enantiomerically pure form is critical, as biological activity is often stereospecific.[2][3] This guide provides an in-depth overview and detailed protocols for the biocatalytic synthesis of chiral 3-aminoindoles. We move beyond simple procedural lists to explain the underlying principles and experimental rationale, empowering researchers to adapt and troubleshoot these powerful synthetic methods. Key strategies, including lipase-catalyzed kinetic resolution and transaminase-catalyzed asymmetric synthesis, are explored, offering green, highly selective alternatives to traditional chemical methods.[4][5]
The Strategic Advantage of Biocatalysis for Chiral Amine Synthesis
The synthesis of unprotected 3-aminoindoles presents a significant challenge due to the electron-rich nature of the scaffold, which makes it susceptible to oxidative degradation.[1][6] Traditional chemical methods often require harsh conditions and multi-step protecting group strategies, leading to increased waste and cost.[7] Biocatalysis emerges as a superior strategy by offering reactions that proceed under mild, aqueous conditions with exquisite levels of selectivity (chemo-, regio-, and enantio-), often obviating the need for protecting groups.[3][4]
The two primary biocatalytic strategies for generating chiral 3-aminoindoles from readily available precursors are:
-
Kinetic Resolution (KR) of a Racemic Mixture: An enzyme selectively modifies one enantiomer of a racemic starting material, allowing for the separation of the unreacted, enantiopure substrate from the modified product. This is commonly achieved with hydrolases like lipases.
-
Asymmetric Synthesis from a Prochiral Substrate: An enzyme directly converts a non-chiral (prochiral) precursor into a single enantiomer of the desired product. Transaminases are exemplary catalysts for this approach, transforming prochiral ketones into chiral amines.[8][9]
Caption: Core biocatalytic strategies for producing chiral 3-aminoindoles.
Strategy in Focus: Lipase-Catalyzed Kinetic Resolution
Lipases are robust serine hydrolases that catalyze the formation and cleavage of ester bonds.[10] In non-aqueous (organic) media, their activity is shifted towards synthesis, making them ideal for the enantioselective acylation of racemic amines or alcohols. The principle of kinetic resolution relies on the significantly different reaction rates of the two enantiomers with the enzyme, allowing one to be acylated while the other remains largely untouched.
Causality Behind Experimental Choices:
-
Enzyme Choice: Lipase B from Candida antarctica (CALB), often immobilized as Novozym® 435, is a workhorse in biocatalysis due to its broad substrate scope, high stability, and excellent enantioselectivity.[11] Immobilization enhances its stability in organic solvents and simplifies its removal post-reaction, enabling reuse.
-
Acyl Donor: Vinyl esters (e.g., vinyl acetate) are often chosen as "activated" acyl donors. The co-product, vinyl alcohol, tautomerizes irreversibly to acetaldehyde, which drives the reaction equilibrium toward product formation.[12]
-
Solvent: A non-polar, aprotic organic solvent like methyl tert-butyl ether (MTBE) or toluene is used. This environment minimizes enzyme denaturation and prevents competitive hydrolysis of the ester product.
Protocol 1: Lipase-Catalyzed Acylation of Racemic 3-Amino-1-methylindole
A. Materials & Reagents
-
Racemic 3-Amino-1-methylindole
-
Immobilized Candida antarctica Lipase B (Novozym® 435)
-
Vinyl Acetate (Acyl Donor)
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Sodium Bicarbonate (Sat. aq. solution)
-
Sodium Sulfate (anhydrous)
-
Reaction vessel with magnetic stirrer and inert atmosphere (N₂ or Argon)
-
Chiral HPLC column for analysis (e.g., Chiralcel® OD-H or equivalent)
B. Experimental Procedure
Caption: Experimental workflow for lipase-catalyzed kinetic resolution.
-
Reaction Setup: In a dry, inerted flask, dissolve racemic 3-amino-1-methylindole (1.0 eq.) in anhydrous MTBE (to a final concentration of ~0.1 M).
-
Enzyme Addition: Add immobilized lipase Novozym® 435 (typically 20-50 mg per mmol of substrate).
-
Initiation: Add vinyl acetate (1.0-1.5 eq.) to the suspension. The use of a slight excess can be beneficial, but a large excess may inhibit the enzyme.
-
Incubation: Stir the reaction mixture at a constant temperature, typically between 30-45°C.
-
Monitoring: The reaction's progress is critical. At timed intervals (e.g., 2, 4, 8, 24 hours), pause stirring, allow the enzyme to settle, and withdraw a small aliquot of the supernatant. Analyze this aliquot by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining substrate and the conversion percentage. The ideal endpoint is as close to 50% conversion as possible to maximize the yield and e.e. of the unreacted enantiomer.
-
Reaction Quench: Once ~50% conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.
-
Work-up & Purification: The filtrate, containing the unreacted (S)-amine and the acylated (R)-amide, is concentrated under reduced pressure. The two compounds can then be readily separated by standard silica gel column chromatography.
C. Expected Results & Data
| Parameter | Target Value | Rationale |
| Conversion | ~50% | Maximizes the theoretical yield (50%) of the desired unreacted enantiomer at high e.e. |
| Substrate e.e. | >99% | Indicates high enzyme selectivity. |
| Product e.e. | >99% | Confirms high enzyme selectivity. |
| E-value | >100 | The Enantiomeric Ratio (E) is a measure of enzyme selectivity; a high E-value is desired for efficient resolution. |
Strategy in Focus: Transaminase-Catalyzed Asymmetric Synthesis
Transaminases (TAs), specifically ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor.[8] This enables the direct synthesis of a chiral amine from a prochiral ketone, potentially achieving near-100% theoretical yield and excellent enantioselectivity.[7]
Causality Behind Experimental Choices:
-
Mechanism: The reaction proceeds via a "ping-pong bi-bi" mechanism. The PLP cofactor first accepts the amino group from an amine donor (e.g., L-alanine or isopropylamine) to form a pyridoxamine phosphate (PMP) intermediate. The PMP then transfers the amino group to the ketone substrate, yielding the chiral amine product and regenerating the PLP cofactor.[8]
-
Equilibrium Challenge: The transamination reaction is reversible and often has an unfavorable equilibrium.[7] To drive the reaction towards the product, a large excess of the amine donor is typically used. Alternatively, the ketone co-product can be removed. For example, if L-alanine is the donor, the pyruvate co-product can be removed by a lactate dehydrogenase (LDH) enzyme system, which reduces it to lactate.[13] Using isopropylamine as the donor is advantageous because the acetone co-product is volatile and can be removed by evaporation or is less likely to participate in the reverse reaction.[13]
Caption: The ping-pong mechanism of a transaminase-catalyzed reaction.
Protocol 2: ω-TA Asymmetric Synthesis of Chiral 3-Amino-1-methylindole
A. Materials & Reagents
-
3-Oxo-1-methylindole (or a suitable precursor)
-
ω-Transaminase (commercially available screening kits offer various (R)- and (S)-selective enzymes)
-
Pyridoxal-5'-Phosphate (PLP)
-
Isopropylamine (amine donor)
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.5-8.5)
-
Dimethyl Sulfoxide (DMSO) for substrate solubilization
-
Reaction vessel with pH control and temperature regulation
B. Experimental Procedure
-
Enzyme & Cofactor Preparation: Prepare a solution of the chosen ω-transaminase and PLP (final concentration ~1 mM) in the phosphate buffer.
-
Substrate Preparation: Dissolve the 3-oxo-1-methylindole substrate in a minimal amount of DMSO before adding it to the buffer solution. The final DMSO concentration should ideally be kept below 5% (v/v) to avoid enzyme denaturation.
-
Reaction Initiation: Combine the enzyme solution and the substrate solution in the reaction vessel. Add a large excess of isopropylamine (e.g., 10-20 equivalents, or to a final concentration of 0.5-1.0 M).
-
Incubation: Maintain the reaction at a constant temperature (e.g., 30°C) and pH (e.g., 8.0). The pH may drop as the reaction proceeds, so a pH-stat or periodic manual adjustment with a mild base may be necessary.
-
Monitoring: Monitor the formation of the chiral amine product by HPLC or LC-MS. Chiral HPLC is used to confirm the enantiomeric excess of the product.
-
Work-up: Once the reaction has reached completion (or plateaued), quench it by adding an equal volume of a water-immiscible organic solvent like ethyl acetate or MTBE. Adjust the pH of the aqueous layer to >9 to ensure the amine product is in its free base form.
-
Extraction & Purification: Extract the product into the organic layer. Repeat the extraction 2-3 times. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography if necessary.
Analytical Validation: Determining Enantiomeric Excess
Trustworthy results depend on robust analytical methods. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric excess of the product.
-
Method Development: A suitable chiral column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®) must be selected. The mobile phase, typically a mixture of hexane and an alcohol like isopropanol or ethanol with a small amount of an amine modifier (e.g., diethylamine) for basic compounds, must be optimized to achieve baseline separation of the two enantiomers.
-
Sample Preparation: A sample of the racemic starting material is required to identify the retention times of both enantiomers. The product samples are then run under the same conditions.
-
Calculation: Enantiomeric excess (e.e.) is calculated from the peak areas (A) of the two enantiomers: e.e. (%) = [ (A_major - A_minor) / (A_major + A_minor) ] * 100
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ftb.com.hr [ftb.com.hr]
- 5. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Design of 1H-Indol-3-Amine Based Chemosensors for Metal Ions
Introduction
The detection and quantification of heavy metal ions are of paramount importance in environmental monitoring, clinical diagnostics, and industrial process control.[1] An excess of certain metal ions can lead to significant health problems, including neurotoxicity and organ damage, making their sensitive and selective detection a critical analytical challenge.[1] While traditional methods like atomic absorption spectrometry (AAS) and inductively coupled plasma mass spectrometry (ICP-MS) offer high sensitivity, they often require expensive instrumentation, laborious sample preparation, and highly skilled operators.[2][3] In contrast, optical chemosensors, particularly those based on fluorescence and colorimetry, have emerged as powerful alternatives due to their simplicity, cost-effectiveness, high sensitivity, and potential for real-time analysis.[1][2][4][5]
Among the various organic scaffolds used for chemosensor development, the indole ring system has proven to be exceptionally versatile.[1][2][4][5] Its inherent fluorescence, electron-rich nature, and tunable electronic properties make it an excellent platform for designing sensitive probes.[1][4][5] Specifically, incorporating an amine group at the 3-position of the indole ring creates a potent and adaptable binding site for metal ions. This guide provides a comprehensive overview of the design principles, signaling mechanisms, and practical applications of 1H-indol-3-amine based chemosensors, complete with detailed experimental protocols for their synthesis and characterization.
Core Design Principles & Signaling Mechanisms
The efficacy of a this compound chemosensor is rooted in a modular design that combines three essential components: a signaling unit (fluorophore), a recognition unit (receptor/binding site), and a linker.
-
Signaling Unit: The 1H-indole core typically serves as the fluorophore. Its π-excessive electron system is responsible for its intrinsic fluorescence, which can be modulated upon interaction with a metal ion.[6]
-
Recognition Unit: The this compound moiety, often part of a larger Schiff base or hydrazone structure, acts as the primary binding site.[7][8] The nitrogen and sometimes oxygen atoms in this group provide lone-pair electrons that can coordinate with electron-deficient metal ions.[2][9]
-
Linker: The chemical bond or group connecting the indole fluorophore and the amine receptor. Its nature can influence the sensor's rigidity, solubility, and the efficiency of communication between the binding and signaling components.
The detection of metal ions is achieved through various photophysical mechanisms that alter the fluorescence or color of the sensor upon binding.[2][3]
-
Photoinduced Electron Transfer (PET): In the "OFF-ON" type of PET sensor, the amine group's lone pair of electrons can quench the indole's fluorescence by transferring an electron to the excited-state fluorophore. Upon binding a metal ion, the amine's lone pair becomes engaged in coordination, inhibiting the PET process and "turning on" the fluorescence.[7]
-
Intramolecular Charge Transfer (ICT): This mechanism involves a change in the electronic distribution within the molecule upon excitation. Metal ion binding can alter the energy of the ICT state, leading to a shift in the emission or absorption wavelength, which often results in a visible color change.[2][10]
-
Chelation-Enhanced Fluorescence (CHEF): Coordination with a metal ion can increase the structural rigidity of the sensor molecule. This rigidity minimizes non-radiative decay pathways (e.g., vibrational relaxation), leading to a significant enhancement of the fluorescence quantum yield.[2]
The interplay of these components and mechanisms is crucial for developing a selective and sensitive chemosensor.
Application Notes: Selectivity and Performance
The versatility of the this compound scaffold allows for the design of chemosensors selective for a wide range of metal ions, including Cu²⁺, Fe³⁺, Zn²⁺, and Hg²⁺.[2][4][5] Selectivity is often tuned by modifying the steric and electronic properties of the binding pocket. For example, creating a specific coordination geometry that preferentially fits a metal ion of a certain size and charge can impart high selectivity.
The performance of these sensors is evaluated based on several key parameters:
-
Selectivity: The ability to detect a specific metal ion in the presence of other potentially interfering ions.
-
Sensitivity (Limit of Detection, LOD): The lowest concentration of the metal ion that can be reliably detected.
-
Binding Constant (Ka): A measure of the affinity between the sensor and the metal ion.
-
Response Time: The time required to reach a stable analytical signal after the addition of the metal ion.
The following table summarizes the performance of representative this compound based chemosensors from the literature.
| Sensor/Ligand Name | Target Ion | Limit of Detection (LOD) | Binding Constant (Kₐ) | Solvent System | Reference |
| IH-Sal | Zn²⁺ | 0.41 µM | 1.6 x 10⁴ M⁻¹ | Methanol/Water | [11][12] |
| Sensor 1 (Indole-based) | Hg²⁺ | 7.4 µM | 5.74 x 10³ M⁻¹ | Ethanol/Water | [13] |
| S1 (Schiff Base) | Fe³⁺ | 28.5 nM | Not Reported | THF | [7] |
| FI (Fluorescein-Indole) | Cu²⁺ | 22.2 nM | Not Reported | pH 7.4 Buffer | [6] |
| R (Indole-Schiff Base) | Zn²⁺ | 0.056 µM | Not Reported | CH₃CN/H₂O | [14] |
Experimental Protocols
This section provides a generalized, step-by-step protocol for the synthesis of a Schiff base type this compound chemosensor and its subsequent use in the fluorometric detection of a target metal ion.
Protocol: Synthesis of an Indole-Schiff Base Chemosensor
This protocol describes a typical one-pot condensation reaction to form a Schiff base, a common strategy for creating these chemosensors.[7][15][16]
Causality: The Schiff base formation (an imine linkage) extends the π-conjugated system and positions a nitrogen atom strategically for metal ion coordination. Ethanol is a common solvent as it effectively dissolves the reactants and is easily removed.[15] A catalytic amount of acid (like acetic acid) is often used to protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction.[10]
Materials:
-
Indole-3-carboxaldehyde or a derivative
-
A primary amine (e.g., an aminophenol, hydrazine derivative)[16][17]
-
Anhydrous Ethanol
-
Catalyst (e.g., glacial acetic acid)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
Procedure:
-
Dissolution: Dissolve equimolar amounts of indole-3-carboxaldehyde (1.0 mmol) and the chosen primary amine (1.0 mmol) in anhydrous ethanol (20-30 mL) in a round-bottom flask.[17]
-
Catalysis: Add 2-3 drops of glacial acetic acid to the solution to catalyze the condensation reaction.
-
Reflux: Attach a condenser to the flask and reflux the mixture with constant stirring for 4-8 hours.[10][15] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven.
-
Characterization: Confirm the structure and purity of the synthesized chemosensor using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR.[8][18]
Protocol: Fluorometric Titration for Metal Ion Detection
This protocol outlines how to determine the sensor's response to a specific metal ion.
Causality: A stock solution of the sensor is prepared in a suitable solvent (like DMSO or CH₃CN) where it is highly soluble.[19] This is then diluted into an aqueous buffer for measurements to mimic physiological or environmental conditions. The titration experiment, involving the stepwise addition of the metal ion, allows for the determination of the binding stoichiometry (via a Job's plot) and the binding constant.[11]
Materials & Equipment:
-
Synthesized chemosensor
-
High-purity solvent (e.g., DMSO, CH₃CN)
-
Buffer solution (e.g., PBS, HEPES, pH ~7.4)
-
Stock solutions of various metal perchlorate or nitrate salts
-
Fluorometer and quartz cuvettes
-
Micropipettes
Procedure:
-
Prepare Sensor Stock: Prepare a stock solution of the chemosensor (e.g., 1.0 mM) in a suitable organic solvent like CH₃CN or DMSO.[17]
-
Prepare Metal Ion Stocks: Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., Zn(ClO₄)₂, Cu(NO₃)₂, FeCl₃) in deionized water.
-
Working Solution: In a quartz cuvette, prepare a 3 mL working solution of the sensor at a final concentration of 10 µM by diluting the stock solution in the desired buffer/solvent mixture (e.g., CH₃CN:Water 1:1 v/v).[11]
-
Initial Measurement: Record the initial fluorescence spectrum of the sensor solution. The excitation wavelength should be set at the absorption maximum of the sensor.
-
Titration: Sequentially add small aliquots (e.g., 2-10 µL) of the target metal ion stock solution to the cuvette.[11]
-
Record Spectra: After each addition, mix thoroughly and wait for the signal to stabilize (typically < 2 minutes) before recording the new fluorescence spectrum.[20]
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. This titration curve can be used to calculate the binding constant.
-
Selectivity Test: Repeat the experiment by adding other metal ions at a high concentration to the sensor solution to check for interference. Then, add the target ion to this mixture to confirm the sensor's selectivity.[11]
-
LOD Calculation: The limit of detection can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low concentrations.
Conclusion
Chemosensors based on the this compound framework represent a highly effective and adaptable class of tools for the detection of metal ions.[2][4] Their design is modular, allowing for rational tuning of selectivity and sensitivity through straightforward synthetic modifications, primarily via Schiff base condensation reactions.[7][15] The underlying signaling mechanisms, such as PET, ICT, and CHEF, provide a clear basis for observing changes in fluorescence or color upon metal binding.[2][3] The protocols outlined in this guide provide a robust starting point for researchers and drug development professionals to synthesize, characterize, and apply these powerful analytical tools for critical applications in environmental and biological sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Indole Based Chemosensors for Bivalent and Trivalent Metal Ions Detection: At a Glance (2011-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. citedrive.com [citedrive.com]
- 6. journals.sjp.ac.lk [journals.sjp.ac.lk]
- 7. researchgate.net [researchgate.net]
- 8. A New Isoindoline Based Schiff Base Derivative as Cu(II) Chemosensor: Synthesis, Photophysical, DNA Binding and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of highly selective indole-based sensors for mercuric ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A highly selective indole-based sensor for Zn2+, Cu2+, and Al3+ ions with multifunctional applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Selective fluorescent probe for Tl3+ ions through metal-induced hydrolysis and its application for direct assay of artificial urine - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Enhancing GC-MS Analysis of 1H-Indol-3-Amine (Tryptamine) Through Chemical Derivatization
Abstract
1H-Indol-3-amine, commonly known as tryptamine, and its analogs are a class of monoamine alkaloids of significant interest in neuroscience, clinical diagnostics, and forensic science.[1] Direct analysis of these compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is fraught with challenges due to their high polarity, low volatility, and thermal lability, which often lead to poor chromatographic performance, including peak tailing and on-column degradation.[2][3] Chemical derivatization is an essential sample preparation step to overcome these limitations. This guide provides a detailed technical overview and validated protocols for the derivatization of tryptamine, focusing on silylation and acylation techniques to improve its volatility, thermal stability, and chromatographic behavior for robust and sensitive GC-MS analysis.[1][4]
Introduction: The Rationale for Derivatization
The primary amino group and the indole nitrogen's active hydrogen in the tryptamine molecule are responsible for its polarity and propensity for hydrogen bonding.[5] These characteristics are problematic for GC analysis, as they can cause strong interactions with the stationary phase and active sites within the GC system, leading to asymmetrical peak shapes and reduced sensitivity.[2] Derivatization mitigates these issues by replacing the active hydrogens with non-polar functional groups.[4][6]
The key advantages of derivatizing tryptamine for GC-MS analysis include:
-
Increased Volatility: The resulting derivatives have a lower boiling point, allowing for elution at lower temperatures and minimizing the risk of thermal degradation.[2][6]
-
Improved Chromatographic Peak Shape: Derivatization reduces interactions with the GC column, resulting in sharper, more symmetrical peaks, which enhances resolution and improves quantification.[2]
-
Enhanced Thermal Stability: Derivatives are more stable at the elevated temperatures of the GC inlet and column.[7][8]
-
Characteristic Mass Spectra: The derivatives often produce predictable and structurally informative mass fragmentation patterns, aiding in compound identification.
This application note will focus on the two most prevalent and effective derivatization strategies for tryptamine: Silylation and Acylation .
Derivatization Strategies: A Comparative Overview
The choice of derivatization reagent and method is critical and depends on the specific analytical requirements, such as required sensitivity, potential for interference from the sample matrix, and the availability of reagents.
Silylation: The Gold Standard for Versatility
Silylation is the most widely used derivatization technique for GC analysis, involving the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[7][8][9] Silyl derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds.[7][8]
-
Mechanism of Action: Silylation reagents react with the primary amine and the indole nitrogen of tryptamine to form TMS derivatives. The reaction is typically carried out in an anhydrous solvent to prevent hydrolysis of the reagent and the resulting derivative.
-
Common Reagents:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating agent that is widely used for derivatizing amines.[1][8][10] Its byproducts are volatile and generally do not interfere with the chromatography.[11]
-
BSTFA + TMCS (Trimethylchlorosilane): The addition of a catalyst like TMCS (typically 1-10%) can enhance the reactivity of BSTFA, especially for sterically hindered groups, and drive the reaction to completion.[7][12]
-
-
Advantages: Silylation is a well-established and robust technique that provides excellent volatility and thermal stability to the tryptamine molecule. The resulting TMS derivatives yield characteristic mass spectra that are useful for identification.[13]
-
Considerations: Silylation reagents and the resulting TMS derivatives are sensitive to moisture and must be handled under anhydrous conditions to prevent hydrolysis.[7] Additionally, incomplete derivatization can lead to the formation of multiple products, complicating the analysis.[14]
Acylation: Tailoring for Enhanced Detectability
Acylation involves the introduction of an acyl group (e.g., trifluoroacetyl, pentafluoropropionyl, heptafluorobutyryl) to the primary amine and indole nitrogen of tryptamine.[15][16] This method is particularly advantageous when high sensitivity is required, as the resulting fluorinated derivatives are highly responsive to Electron Capture Detectors (ECD).[11][17]
-
Mechanism of Action: Perfluoroacid anhydrides react readily with the primary amine of tryptamine in an anhydrous solvent. The reaction can be catalyzed by the addition of a base.
-
Common Reagents:
-
TFAA (Trifluoroacetic Anhydride): A highly reactive and volatile acylation reagent that forms stable trifluoroacetyl (TFA) derivatives.[15][17]
-
PFPA (Pentafluoropropionic Anhydride): Forms pentafluoropropionyl derivatives that are also suitable for sensitive detection.[15][17]
-
HFBA (Heptafluorobutyric Anhydride): Produces heptafluorobutyryl derivatives, which are often the most sensitive to ECD.[15][17]
-
-
Advantages: Acylation provides excellent derivatization efficiency and produces stable derivatives. The introduction of fluorine atoms significantly enhances the sensitivity of detection, especially with an ECD.[2]
-
Considerations: Acylation reagents are corrosive and moisture-sensitive. The reaction conditions, such as temperature and time, need to be carefully optimized to ensure complete derivatization and avoid side reactions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the silylation and acylation of tryptamine. It is crucial to perform these procedures in a well-ventilated fume hood and to use anhydrous solvents and reagents.
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol is a robust and widely applicable method for the derivatization of tryptamine.
Materials:
-
Dried sample extract containing tryptamine
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)[7][12]
-
Anhydrous solvent (e.g., acetonitrile or ethyl acetate)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Transfer an aliquot of the sample extract into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. It is critical to remove all residual water and protic solvents.
-
Reagent Addition: To the dried residue, add 50 µL of anhydrous acetonitrile (or ethyl acetate) and 50 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing. Heat the vial at 70°C for 30 minutes in a heating block or oven to facilitate the reaction.[1]
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized sample.
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol is ideal for achieving high sensitivity, particularly when using a GC-ECD system.
Materials:
-
Dried sample extract containing tryptamine
-
Anhydrous solvent (e.g., ethyl acetate)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Transfer an aliquot of the sample extract into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous ethyl acetate to the dried residue, followed by 50 µL of TFAA.[12]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes.[12]
-
Evaporation and Reconstitution: Cool the vial to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the dried derivative in 100 µL of anhydrous ethyl acetate.[12]
-
Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized sample.
Data Presentation and Expected Results
The following table summarizes the expected GC-MS data for tryptamine derivatives. Retention times are approximate and may vary depending on the specific GC column and conditions used.
| Derivative Type | Derivatizing Reagent | Predicted Retention Time (min) | Key Mass Fragments (m/z) | Notes |
| Trimethylsilyl (TMS) | BSTFA + 1% TMCS | 12 - 15 | 232 (M+), 204, 130 | The molecular ion is expected to be observed. The fragment at m/z 204 corresponds to the loss of the silylated amine side chain. The fragment at m/z 130 is characteristic of the indole ring.[12] |
| Trifluoroacetyl (TFA) | TFAA | 10 - 13 | 352 (M+), 225, 130 | The molecular ion is expected to be observed. The fragment at m/z 225 corresponds to the loss of the trifluoroacetylated amine side chain. |
Typical GC-MS Parameters:
-
Column: A capillary column suitable for amine analysis (e.g., DB-5ms).[18]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.[19]
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.[12]
-
Transfer Line Temperature: 280°C.[12]
-
Ion Source Temperature: 230°C.[12]
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-550.[12]
Visualization of Workflows and Mechanisms
General Analytical Workflow
The following diagram illustrates the key stages of the analytical process, from sample preparation to data analysis.
Caption: Experimental workflow for derivatization and GC-MS analysis of tryptamine.
Derivatization Reaction Mechanisms
The following diagrams illustrate the chemical reactions for silylation and acylation of tryptamine.
Silylation with BSTFA:
Caption: Silylation of tryptamine with BSTFA to form the di-TMS derivative.
Acylation with TFAA:
Caption: Acylation of tryptamine with TFAA to form the di-TFA derivative.
Troubleshooting and Expert Insights
-
Incomplete Derivatization: If multiple peaks corresponding to mono- and di-derivatized tryptamine are observed, this indicates an incomplete reaction. To address this, ensure all solvents are anhydrous, increase the reaction temperature or time, or use a catalyst (e.g., TMCS for silylation).
-
Derivative Instability: TMS derivatives can be susceptible to hydrolysis.[7] It is recommended to analyze samples as soon as possible after derivatization. If storage is necessary, keep the derivatized samples at low temperatures (e.g., -20°C) in tightly sealed vials.[20]
-
Matrix Interferences: Biological samples can contain endogenous compounds that may interfere with the analysis.[21] A thorough sample cleanup, such as solid-phase extraction (SPE), prior to derivatization is crucial for obtaining clean chromatograms and accurate results.[22]
-
Reagent Selection: For complex matrices, consider using a more robust silylation reagent like MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide), which forms more stable t-butyldimethylsilyl (TBDMS) derivatives.[7][23]
Conclusion
Chemical derivatization is an indispensable step for the reliable GC-MS analysis of this compound. Both silylation and acylation are effective techniques that significantly improve the volatility, thermal stability, and chromatographic performance of tryptamine. The choice between these methods will depend on the specific analytical goals, with silylation offering great versatility and acylation providing enhanced sensitivity. By following the detailed protocols and considering the expert insights provided in this guide, researchers, scientists, and drug development professionals can develop robust and sensitive GC-MS methods for the accurate identification and quantification of tryptamine in various matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Challenges in GC-MS analysis: Case studies on phenibut and ethylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. Silylation Reagents - Regis Technologies [registech.com]
- 8. restek.com [restek.com]
- 9. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC 試薬 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. gcms.cz [gcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 15. researchgate.net [researchgate.net]
- 16. labinsights.nl [labinsights.nl]
- 17. Acylation Reagents | Fisher Scientific [fishersci.com]
- 18. benchchem.com [benchchem.com]
- 19. japsonline.com [japsonline.com]
- 20. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. labioscientific.com [labioscientific.com]
- 22. benchchem.com [benchchem.com]
- 23. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
1H-indol-3-amine in the development of enzyme inhibitors
An Application Guide to the Utilization of the 1H-Indol-3-Amine Scaffold in the Development of Novel Enzyme Inhibitors
Authored by a Senior Application Scientist
Introduction: The Privileged Nature of the 1H-Indole Scaffold
In the landscape of medicinal chemistry, the indole nucleus stands out as a "privileged scaffold".[1] Its versatile structure, present in the essential amino acid tryptophan, allows it to engage in a wide array of biological interactions, making it a cornerstone in modern drug discovery.[1][2] The this compound moiety, in particular, serves as a versatile template for designing potent and selective enzyme inhibitors. Its ability to be chemically modified at multiple positions allows for the fine-tuning of steric and electronic properties, optimizing affinity and selectivity for specific enzymatic targets.[1] This guide provides an in-depth exploration of the application of this compound derivatives in the development of inhibitors for three critical classes of enzymes: Protein Kinases, Histone Deacetylases (HDACs), and Indoleamine 2,3-Dioxygenase 1 (IDO1). The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical scaffold.
Application I: Targeting the Kinome with Indole-Based Inhibitors
Scientific Rationale & Expertise:
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways and are frequently implicated in cancer and inflammatory diseases.[1] The 1H-indazole-3-amine structure, a close bioisostere of this compound, has been demonstrated to be an effective "hinge-binding" fragment.[3] This region of the kinase ATP-binding pocket is crucial for anchoring inhibitors. The indole scaffold can effectively mimic the purine core of ATP, establishing key hydrogen bonds with the kinase hinge, a foundational interaction for potent inhibition. By modifying substituents on the indole ring, chemists can extend the molecule into other pockets of the ATP-binding site to enhance potency and achieve selectivity.[4][5]
Experimental Workflow: Kinase Inhibitor Screening
Caption: Workflow for kinase inhibitor validation.
Protocol 1: Biochemical Kinase Inhibition Assay (HTRF)
This protocol describes a generic, high-throughput method to determine a compound's direct inhibitory effect on a purified kinase.[6]
-
Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. A Europium (Eu)-labeled anti-phospho-specific antibody and Streptavidin-XL665 are used for detection. When the peptide is phosphorylated, both detection reagents bind, bringing the Eu-cryptate and XL665 into close proximity. Excitation of the complex results in Förster Resonance Energy Transfer (FRET), and the resulting signal is proportional to kinase activity.[6]
-
Materials:
-
Purified, active protein kinase
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-antibody
-
Streptavidin-XL665
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
-
Stop Solution: 100 mM EDTA in assay buffer
-
This compound test compounds dissolved in DMSO
-
384-well low-volume white plates
-
-
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Enzyme Dispensing: Dispense 2 µL of assay buffer containing the kinase into all wells of a 384-well plate. The final kinase concentration should be optimized for a robust signal window.
-
Compound Addition: Add 50 nL of the test compound solution (or DMSO for controls) to the appropriate wells using an acoustic dispenser or pin tool.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the substrate is introduced.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the biotinylated substrate peptide. The ATP concentration should ideally be at or near the enzyme's Km value for ATP to ensure sensitive detection of ATP-competitive inhibitors.
-
Reaction Incubation: Incubate for 60 minutes at room temperature. The duration should be within the linear range of the reaction, determined during assay development.
-
Detection: Stop the reaction by adding 5 µL of the detection mixture (Eu-antibody and Streptavidin-XL665 in Stop Solution).
-
Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Data Acquisition: Read the plate on a compatible HTRF reader (measuring emission at 620 nm and 665 nm).
-
Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound concentration relative to high (no enzyme) and low (DMSO vehicle) controls. Fit the data to a dose-response curve to determine the IC₅₀ value.[6]
-
Protocol 2: Cell-Based Antiproliferative Assay (MTT)
This protocol assesses the downstream effect of kinase inhibition on the viability and proliferation of cancer cells.[3][7]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced, once solubilized, is proportional to the number of living cells.[6]
-
Materials:
-
Cancer cell line of interest (e.g., K562, A549)[3]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
This compound test compounds
-
96-well clear-bottom plates
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium.
-
Cell Attachment: Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]
-
Compound Treatment: The next day, add 1 µL of test compound at various concentrations (or DMSO for vehicle control).
-
Incubation: Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Dissolution: Mix gently on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.[6]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ (or EC₅₀) value from the dose-response curve.
-
Data Presentation: Kinase Inhibition Profile
| Kinase Target | Hypothetical IC₅₀ (nM) |
| FLT3 | 8 |
| c-Kit | 15 |
| PDGFRα | 22 |
| VEGFR2 | 150 |
| EGFR | >10,000 |
This table illustrates how data for a selective FLT3/c-Kit/PDGFRα inhibitor, a profile often sought in cancer therapy, might be presented.[4]
Application II: Epigenetic Modulation via HDAC Inhibition
Scientific Rationale & Expertise:
Histone deacetylases (HDACs) are critical epigenetic regulators, and their inhibition has proven to be an effective anti-cancer strategy.[8][9] HDAC inhibitors (HDACis) typically possess a pharmacophore model consisting of a cap group, a linker, and a zinc-binding group (ZBG).[8][9] The this compound scaffold is an excellent candidate for the "cap group," which interacts with the rim of the enzyme's active site tunnel. The design of potent HDACis involves optimizing the indole substitution pattern and the linker length to achieve high-affinity binding and isoform selectivity.[8][10]
Indole-Based HDAC Inhibitor Pharmacophore
Caption: Pharmacophore of an indole-based HDAC inhibitor.
Protocol 3: Fluorogenic HDAC Inhibition Assay (Biochemical)
This protocol provides a standard method for measuring the activity of class I and II HDACs.[11]
-
Principle: The assay utilizes a substrate peptide containing an acetylated lysine residue coupled to a fluorophore (e.g., AMC). HDAC-mediated deacetylation of the lysine allows a developer enzyme (a trypsin-like protease) to cleave the peptide, releasing the highly fluorescent AMC. The fluorescence intensity is directly proportional to HDAC activity.
-
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3)[8]
-
Fluorogenic HDAC substrate (e.g., Ac-RHKK(Ac)-AMC)[11]
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing Trichostatin A to stop the HDAC reaction and a protease)
-
This compound test compounds in DMSO
-
Black, non-binding 384-well plates
-
-
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of test compounds and add 50 nL to the wells of a 384-well plate. Include a known inhibitor (e.g., SAHA) as a positive control.
-
Enzyme Addition: Add 5 µL of a solution containing the HDAC enzyme in assay buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add 5 µL of the fluorogenic substrate solution to all wells.
-
Reaction Incubation: Incubate the reaction for 60 minutes at 37°C.
-
Development: Add 10 µL of the developer solution to each well to stop the reaction and initiate fluorescence generation.
-
Signal Stabilization: Incubate for 15-20 minutes at room temperature.
-
Data Acquisition: Measure fluorescence using a plate reader (Excitation: 360 nm, Emission: 460 nm).
-
Analysis: Calculate percent inhibition relative to DMSO controls and determine IC₅₀ values from dose-response curves.
-
Data Presentation: HDAC Isoform Selectivity
| HDAC Isoform | Hypothetical IC₅₀ (nM) of Compound YZ1[8] |
| HDAC1 | 1.6 |
| HDAC2 | 1.9 |
| HDAC3 | 3.8 |
| HDAC6 | 125 |
This table shows data for a potent and selective Class I HDAC inhibitor, highlighting its weaker activity against the Class IIb enzyme HDAC6.[8]
Application III: Immuno-Oncology via IDO1 Inhibition
Scientific Rationale & Expertise:
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[12][13] In the tumor microenvironment, IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress T-cell function and promote immune tolerance, allowing cancer cells to evade the immune system.[12][14] Because the natural substrate is tryptophan, indole-based scaffolds are exceptionally well-suited to act as competitive inhibitors, fitting into the active site of IDO1.[12][15]
The Kynurenine Pathway in Immune Suppression
Caption: IDO1's role in tryptophan metabolism and immune escape.
Protocol 4: Cellular IDO1 Inhibition Assay
This protocol measures a compound's ability to inhibit IDO1 activity within a cellular context, which is more physiologically relevant than a biochemical assay.
-
Principle: Human cancer cells (e.g., HeLa or SW480) are stimulated with interferon-gamma (IFN-γ) to induce high expression of the IDO1 enzyme. The cells are then treated with the test inhibitor. The amount of kynurenine produced and secreted into the cell culture medium is quantified as a direct measure of IDO1 activity.
-
Materials:
-
HeLa or other IFN-γ responsive cells
-
Complete cell culture medium
-
Recombinant human IFN-γ
-
This compound test compounds
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well plates
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Enzyme Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression and incubate for 24-48 hours.[1]
-
Inhibitor Treatment: Remove the medium and add fresh medium containing various concentrations of the indole-based inhibitor. Include a vehicle control (DMSO) and a known IDO1 inhibitor (e.g., Epacadostat) as a positive control.[14]
-
Incubation: Incubate the cells with the inhibitor for a defined time (e.g., 24-48 hours).
-
Sample Collection: Carefully collect 100-140 µL of the culture supernatant from each well.
-
Kynurenine Detection (Colorimetric): a. Add 50 µL of 30% TCA to the collected supernatant to precipitate proteins. Centrifuge the plate and transfer the clear supernatant to a new plate. b. Add 100 µL of Ehrlich's reagent to the supernatant. c. Incubate for 10 minutes at room temperature. A yellow color will develop from the reaction with kynurenine.
-
Data Acquisition: Measure the absorbance at 480 nm.
-
Analysis: Create a standard curve using known concentrations of L-kynurenine. Quantify the kynurenine in each sample and calculate the percent inhibition to determine the IC₅₀ value.
-
Self-Validation: It is critical to perform a parallel cell viability assay (e.g., MTT or CellTiter-Glo) on the remaining cells to ensure that the observed decrease in kynurenine is due to specific IDO1 inhibition and not general cytotoxicity.[1]
-
Data Presentation: IDO1 Inhibitor Potency
| Assay Type | Hypothetical IC₅₀ (nM) |
| Enzymatic | 72 |
| Cellular | 7.1 |
This table shows representative data for a potent IDO1 inhibitor, where cellular potency can sometimes be higher than biochemical potency due to various cellular factors.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of 4-(1H-indol-3-yl)cyclohex-3-en-1-amine analogues as HDAC inhibitors: Design, synthesis, biological evaluation and modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Aminoindoles in Agricultural Research
Introduction: The Indole Scaffold as a Privileged Structure in Agrochemical Discovery
The indole ring system is a ubiquitous structural motif found in a vast array of natural products and biologically active molecules. In the agricultural sector, indole derivatives have long been recognized for their profound impact on plant physiology and pest management. The most prominent example is Indole-3-acetic acid (IAA), the primary native auxin hormone that governs virtually all aspects of plant growth and development, from cell division and elongation to flowering and fruit development.[1][2] This inherent biological relevance has made the indole scaffold a fertile starting point for the synthesis of novel agrochemicals, including fungicides, herbicides, and plant growth regulators.[3][4]
This guide focuses specifically on the 3-aminoindole core, a versatile building block that has shown significant promise in the development of next-generation agricultural tools. The introduction of an amino group at the C3 position of the indole ring creates a key functional handle for chemical diversification and modulates the electronic properties of the molecule, often leading to enhanced biological activity.[5] However, the synthesis of unprotected 3-aminoindoles can be challenging due to their susceptibility to oxidative degradation.[5] This guide will provide researchers with an in-depth overview of the applications of 3-aminoindole derivatives, supported by detailed, field-proven protocols for their synthesis and evaluation.
Application I: Fungicidal Properties of 3-Aminoindole Derivatives
Plant pathogenic fungi represent a severe and persistent threat to global food security, causing significant crop losses annually.[6] The continuous emergence of fungal strains resistant to existing fungicides necessitates the discovery of new active ingredients with novel modes of action.[7] Indole derivatives have emerged as a promising class of fungicides, with recent studies highlighting the potent activity of 3-substituted indoles against a range of devastating plant pathogens.[6][8]
Scientific Rationale & Mechanism of Action
The fungicidal activity of indole derivatives is often multifaceted. Some compounds, like indole-3-carboxaldehyde, have been shown to induce the disintegration of mitochondrial membranes in fungi, disrupting cellular respiration and energy production.[9] Other proposed mechanisms include the inhibition of essential enzymes or interference with sterol biosynthesis, which is critical for maintaining the integrity of fungal cell membranes.[7][10] For 3-indolyl-3-hydroxy oxindole derivatives, a subclass of substituted indoles, the introduction of halogen atoms (I, Cl, Br) has been shown to be crucial for potent antifungal activity, suggesting that these substitutions enhance binding to a specific molecular target or improve physicochemical properties like cell permeability.[6]
Data Summary: In Vitro Antifungal Efficacy
Recent research has quantified the potent activity of 3-indolyl-3-hydroxy oxindole derivatives against several economically important plant pathogenic fungi. The data clearly demonstrates that specific derivatives can outperform commercial fungicides under laboratory conditions.[6]
| Compound ID | Pathogen | EC₅₀ (mg/L) | Comparison (CA) EC₅₀ (mg/L) | Comparison (PCA) EC₅₀ (mg/L) |
| 3u | Rhizoctonia solani | 3.44 | 7.38 | 11.62 |
| 3u | Botrytis cinerea | <50 (91.05% inh.) | 84.38% inh. | 81.86% inh. |
| 3t | Rhizoctonia solani | 9.98 | 7.38 | 11.62 |
| 3v | Rhizoctonia solani | 10.21 | 7.38 | 11.62 |
| 3w | Pyricularia oryzae | 13.56 | 48.73 | 21.06 |
Table adapted from data presented in "Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi."[6] CA: carvacrol; PCA: phenazine-1-carboxylic acid (commercial fungicides). An inhibition rate is provided for B. cinerea as the EC₅₀ was below the initial screening concentration of 50 mg/L.
Experimental Workflow & Protocols
The following workflow and protocol describe the process for evaluating the antifungal potential of novel 3-aminoindole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. [Pyrido [3,2-b]indol-4-yl-amines--synthesis and investigation of activity against malaria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of human GABA(A) receptor beta3 subunit in insecticide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridine Derivatives as Insecticides. Part 7. Synthesis, Characterization and Insecticidal Activity of Some New 1-Amino- N-substituted-6,7,8,9-tetrahydro-thieno[2,3- c]isoquinoline-2-carboxamides and Their 1-(1-Pyrrolyl) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G3’MTMD3 in the insect GABA receptor subunit, RDL, confers resistance to broflanilide and fluralaner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1H-indol-3-amine
Welcome to the technical support center for the synthesis of 1H-indol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable but notoriously unstable intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve your reaction yields and obtain high-purity 3-aminoindole.
I. Understanding the Core Challenge: The Instability of this compound
Before delving into specific synthetic routes, it is crucial to understand the primary obstacle in working with this compound: its inherent instability. The electron-rich nature of the indole ring makes the 3-amino derivative highly susceptible to oxidation, particularly in the presence of air and light.[1][2][3][4][5] This often leads to the formation of colored impurities through oxidative dimerization or decomposition, significantly impacting yield and purity.[1][2][3][5]
Due to this instability, it is often recommended to use 3-aminoindole in situ for subsequent reactions or to protect the amino group immediately after its formation.[1][3] For storage and handling, converting the free base to its hydrochloride salt is a common strategy to enhance stability.[2][6]
II. Troubleshooting Common Synthetic Routes
The most prevalent method for synthesizing this compound is the reduction of 3-nitroindole. Below, we address common issues encountered with the primary reduction techniques.
A. Catalytic Hydrogenation of 3-Nitroindole
This method is favored for its clean reaction profile and often high yields.[1] However, challenges can still arise.
Q1: My catalytic hydrogenation of 3-nitroindole is sluggish or incomplete. What are the possible causes and solutions?
A1: Several factors can contribute to an incomplete reaction:
-
Catalyst Activity: The activity of your Palladium on carbon (Pd/C) catalyst is paramount.
-
Troubleshooting:
-
Ensure you are using a fresh, high-quality catalyst. Older or improperly stored catalysts can lose activity.
-
Increase the catalyst loading. While typically 5-10 mol% is used, increasing it to 15-20 mol% can sometimes drive the reaction to completion.
-
-
-
Hydrogen Pressure: Insufficient hydrogen pressure can slow down the reaction rate.
-
Troubleshooting:
-
If using a hydrogen balloon, ensure it is adequately filled and that there are no leaks in your system.
-
For larger-scale reactions, a Parr hydrogenator or a similar apparatus that allows for higher and more consistent hydrogen pressure is recommended.
-
-
-
Solvent Choice: The solvent can influence the reaction rate and solubility of both the starting material and the product.
-
Troubleshooting:
-
Ethanol, methanol, and ethyl acetate are common solvents. If you are experiencing solubility issues with your 3-nitroindole derivative, consider a solvent mixture or an alternative solvent. Ensure the solvent is of high purity and degassed to remove dissolved oxygen.
-
-
Q2: I'm observing side products in my catalytic hydrogenation reaction. What are they, and how can I avoid them?
A2: A common side reaction is the over-reduction of the indole ring, leading to the formation of an indoline derivative.[7]
-
Troubleshooting:
-
Reaction Monitoring: Carefully monitor the reaction progress by Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to prevent over-reduction.
-
Temperature Control: Perform the reaction at room temperature. Elevated temperatures can promote over-reduction.
-
B. Chemical Reduction of 3-Nitroindole
Chemical reducing agents like stannous chloride (SnCl₂) and sodium dithionite (Na₂S₂O₄) are cost-effective alternatives to catalytic hydrogenation.[1]
Q3: My reduction of 3-nitroindole with stannous chloride is giving a low yield. How can I improve it?
A3: Low yields in SnCl₂ reductions are often related to the workup procedure.
-
Causality: The reaction is typically performed in an acidic medium (e.g., concentrated HCl in ethanol).[1] During the workup, the pH is raised to precipitate tin salts. Incomplete removal of these salts can lead to a co-precipitated product and thus a lower isolated yield.
-
Troubleshooting:
-
Basification: After the reaction is complete, pour the mixture into ice-water and basify slowly with a saturated sodium bicarbonate solution or 2 M sodium hydroxide until the pH is greater than 8.[1] Ensure thorough mixing during this step.
-
Filtration: Filter the mixture through a pad of Celite® to effectively remove the fine precipitate of tin salts. Wash the filter cake thoroughly with an organic solvent like ethyl acetate to recover any adsorbed product.[1]
-
Extraction: After filtration, ensure exhaustive extraction of the aqueous layer with ethyl acetate or another suitable solvent to maximize product recovery.
-
Q4: The reduction with sodium dithionite is not going to completion. What should I check?
A4: The effectiveness of sodium dithionite is highly dependent on the reaction conditions.
-
Causality: Sodium dithionite is unstable in acidic solutions and decomposes in hot water. The reaction is typically carried out under basic conditions.
-
Troubleshooting:
-
pH Control: The reaction is usually performed in a mixture of an organic solvent (like ethanol) and an aqueous sodium hydroxide solution.[1] Ensure the solution remains basic throughout the addition of the sodium dithionite solution.
-
Temperature: The reaction is often heated to around 50 °C to increase the reaction rate.[1] However, excessively high temperatures can lead to the decomposition of the reagent. Maintain a stable temperature.
-
Reagent Quality: Use freshly purchased sodium dithionite, as it can degrade upon storage.
-
III. Frequently Asked Questions (FAQs)
Q5: Which synthetic route is the most cost-effective for large-scale synthesis of 3-aminoindole?
A5: For large-scale synthesis, cost-effectiveness is a critical factor. A comparative guide suggests that a two-step synthesis via nitrostyrene can be a low-cost and straightforward procedure.[3][8] Reductions using sodium dithionite or stannous chloride are also economical alternatives to catalytic hydrogenation, which requires a precious metal catalyst.[1][8]
| Synthesis Route | Key Advantages | Key Disadvantages | Typical Yield (%) | Estimated Cost per Gram ($/g) |
| Copper-Catalyzed Three-Component Coupling | High efficiency, good functional group tolerance, one-pot procedure. | Requires a copper catalyst, starting materials can be complex. | 70-95% | 150-250 |
| Synthesis from 2-Nitrochalcones | Transition-metal-free, mild conditions, environmentally friendly. | Multi-step preparation of starting material may be required. | 80-95% | 100-180 |
| Two-Step Synthesis via Nitrostyrene | Low-cost starting materials, straightforward procedure. | May require optimization for different substrates. | Good to excellent | Lower |
Table adapted from a comparative guide on the cost-effectiveness of 3-aminoindole synthesis routes.[8]
Q6: How can I purify 3-aminoindole, given its instability?
A6: Purification of 3-aminoindole is challenging due to its instability on silica gel.[1][3]
-
Recommendation: If possible, use the crude product directly in the next step. If purification is necessary, a rapid column chromatography with a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) can be attempted.[3] However, some product degradation is still likely. Recrystallization from a suitable solvent system can also be an option if the product is sufficiently crystalline.
Q7: I have successfully synthesized 3-aminoindole, but it turned a dark color upon standing. Is it still usable?
A7: The color change is likely due to oxidative dimerization.[2][3][5] While some researchers have noted that even colored samples may not show significant decomposition by NMR, it is generally advisable to use the freshly prepared, colorless or light-colored product for the best results in subsequent reactions.[5] For storage, conversion to the more stable hydrochloride salt is highly recommended.[2]
Q8: Are there any alternative, more recent methods for synthesizing 3-aminoindoles?
A8: Yes, recent research has focused on developing more efficient and versatile synthetic methods.
-
Two-Step Synthesis via Spiro[indole-3,5′-isoxazoles]: This novel method provides access to unprotected 3-aminoindoles from readily available starting materials via a spirocyclic intermediate. The reaction of an indole with nitrostyrene forms the intermediate, which is then converted to the 3-aminoindole using hydrazine hydrate with microwave assistance.[3][9]
-
Copper-Catalyzed Three-Component Coupling: This efficient method involves a cascade reaction between a 2-aminobenzaldehyde, a secondary amine, and an alkyne to form a 3-aminoindoline, which can then be isomerized to the corresponding 3-aminoindole.[10]
IV. Detailed Experimental Protocols
Protocol 1: Reduction of 3-Nitroindole using Stannous Chloride[1]
-
To a solution of 3-nitroindole (1.0 g, 6.17 mmol) in ethanol (20 mL) in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (7.0 g, 31.0 mmol).
-
Add concentrated hydrochloric acid (5 mL) to the mixture.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) with stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1.5-3 hours).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Carefully basify the mixture with a saturated sodium bicarbonate solution or 2 M sodium hydroxide solution until the pH is greater than 8. A precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite® to remove the tin salts and wash the precipitate with ethyl acetate.
-
Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-aminoindole.
Protocol 2: Two-Step Synthesis of Unprotected 2-Aryl-3-Aminoindoles via Nitrostyrene[3][9]
Step 1: Synthesis of the Spiro Intermediate
-
In a round-bottom flask, dissolve the starting indole (1.0 mmol) and nitrostyrene (1.1 mmol) in an appropriate solvent.
-
Add phosphorous acid and stir at room temperature until the reaction is complete (monitor by TLC).
-
Isolate the resulting 4′-phenyl-4′H-spiro[indole-3,5′-isoxazole] through standard aqueous workup and purification.
Step 2: Synthesis of the 3-Aminoindole
-
Place the spiro intermediate (1.0 mmol) and hydrazine hydrate (excess) in a microwave vial.
-
Seal the vial and heat the mixture using microwave irradiation (e.g., 120 °C for 20 minutes).
-
After cooling, the reaction mixture can be purified by column chromatography to obtain the unprotected 3-aminoindole.
V. Visualization of Workflows
General Workflow for the Reduction of 3-Nitroindole
Caption: A generalized workflow for the synthesis of this compound from 3-nitroindole.
Decision Tree for Troubleshooting Low Yields
Caption: A troubleshooting decision tree for addressing low yields in 3-aminoindole synthesis.
VI. References
-
BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. 11
-
Facile Synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines Hydrochloride from Ketones. Scientific.Net. 12
-
BenchChem. (n.d.). 3-aminoindole HCl | 57778-93-5. 2
-
BenchChem. (2025). A Comparative Guide to the Cost-Effectiveness of 3-Aminoindole Synthesis Routes. 8
-
Aksenov, N. A., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3657. --INVALID-LINK--
-
Gulevich, A. V., & Gevorgyan, V. (2013). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Organic letters, 15(20), 5382–5385. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to the Synthesis and Application of 3-Aminoindoles. 9
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-1H-indol-3-amine Derivatives. 13
-
Wang, Z., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. --INVALID-LINK--
-
BenchChem. (2025). Application Note: Comprehensive Characterization of 3-Aminoindole Hydrochloride. 6
-
Motivation and 3‐Aminoindoles Synthesis. ResearchGate. 4
-
The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Journal of the American Chemical Society. 14
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Institutes of Health. 15
-
BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 2-amino-1-(1H-indol-3-yl)ethanol. 7
-
An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. ResearchGate. 16
-
The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). National Institutes of Health. 17
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. 18
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. 19
-
Aksenov, N. A., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI. 5
References
- 1. benchchem.com [benchchem.com]
- 2. 3-aminoindole HCl | 57778-93-5 | Benchchem [benchchem.com]
- 3. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 12. Facile Synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines Hydrochloride from Ketones | Scientific.Net [scientific.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 19. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Purification of 3-Aminoindoles
Welcome to the technical support center for the purification of 3-aminoindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but notoriously challenging class of compounds. The electron-rich nature of the 3-aminoindole scaffold, while synthetically useful, makes these molecules highly susceptible to degradation.[1][2] This resource provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Foundational Knowledge & FAQs
This section addresses the most frequently asked questions regarding the inherent properties of 3-aminoindoles that complicate their purification.
Q1: My 3-aminoindole sample turned from a light beige powder to a dark blue or black solid upon standing. What is happening and is my compound lost?
A1: This is the most common observation when working with unprotected 3-aminoindoles. The color change is due to air oxidation.[1][2] The electron-rich pyrrole ring, particularly at the C3 position, is highly susceptible to oxidation, leading to the formation of colored dimeric and polymeric impurities.[3] While the appearance of a deep color suggests decomposition, your sample may not be entirely lost. Proton NMR analysis might show that the bulk of the material is still the desired product, although purification will be necessary to remove the colored byproducts.[2] The hydrochloride salt form of 3-aminoindoles often shows enhanced stability against this oxidative degradation.[3][4]
Q2: Why is my 3-aminoindole "streaking" all over my silica gel TLC plate?
A2: Streaking is a classic sign of strong interaction between your compound and the stationary phase. Silica gel is acidic, and the basic amino group of your 3-aminoindole is likely protonated, causing it to bind very strongly to the silica.[5] This results in poor migration and significant tailing. To mitigate this, the mobile phase needs to be modified to reduce this interaction. A common and effective strategy is to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the eluent.
Q3: Should I protect the amino group before purification?
A3: Protecting the amino group is a highly effective strategy to improve stability and simplify purification.[2][6] Converting the amine to a carbamate (e.g., Boc or Cbz) or an amide significantly reduces its basicity and susceptibility to oxidation.[6][7] This makes the compound less polar, often leading to better behavior in normal-phase chromatography and reducing the likelihood of degradation on silica gel. However, this adds two steps to your synthesis (protection and deprotection), so the decision depends on the scale of your reaction and the difficulty of the purification.[6]
Section 2: Troubleshooting Guide for Purification Workflows
This section provides specific troubleshooting advice for common issues encountered during the purification process.
A. Column Chromatography
Q4: I'm trying to run a silica gel column, but my compound is either stuck at the origin or comes out with the solvent front. How do I find the right solvent system?
A4: This is a classic polarity mismatch problem. The key is systematic TLC analysis.
-
If stuck at the origin (Rf = 0): Your eluent is not polar enough. Increase the polarity by gradually increasing the proportion of the more polar solvent (e.g., increase methanol in a DCM/MeOH system).
-
If at the solvent front (Rf ≈ 1): Your eluent is too polar. Decrease the proportion of the polar solvent.
-
For Basic Amines: As discussed in Q2, streaking is common. Before optimizing polarity, add 0.5-1% triethylamine (TEA) to your eluent system to neutralize the acidic sites on the silica gel.[4] This will give you more reliable Rf values.
Recommended Starting Solvent Systems for TLC Analysis:
| Solvent System | Polarity | Comments |
| Hexane / Ethyl Acetate | Low to Medium | Good starting point for protected or less polar 3-aminoindoles. |
| Dichloromethane / Methanol | Medium to High | A workhorse system for more polar compounds.[4] |
| Ethyl Acetate / Methanol | Medium to High | Useful when DCM is not effective. |
| Chloroform / Acetone | Medium | An alternative non-alcoholic polar system. |
Pro-Tip: Aim for an Rf value between 0.2 and 0.4 for the best separation on a column.
Q5: My compound is decomposing on the column. The fractions are turning dark, and my yield is very low. What can I do?
A5: This indicates that your 3-aminoindole is unstable to the stationary phase. The acidic nature of silica gel can catalyze decomposition.[1] Here are several field-proven strategies to overcome this:
-
Use a Basic Modifier: Always add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent. This is the first and most crucial step.[4]
-
Switch to a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative for acid-sensitive compounds. Use neutral or basic alumina to avoid decomposition.
-
Reversed-Phase (C18): For highly polar 3-aminoindoles, especially salts, reversed-phase chromatography can be very effective.[8] The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or TFA.[8]
-
-
Speed is Key: The longer your compound stays on the column, the more time it has to decompose.[2]
-
Use "flash" chromatography with positive pressure to push the solvent through faster.
-
Choose a column with a larger diameter and shorter length to reduce the run time.
-
B. Recrystallization
Q6: I'm trying to recrystallize my 3-aminoindole, but it keeps "oiling out." How can I get crystals to form?
A6: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This usually happens when the solution is supersaturated too quickly or the solvent is not ideal.[9]
-
Cool Slowly: After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature slowly and undisturbed. Do not place it directly in an ice bath. Slow cooling is critical for forming high-quality crystals.[10]
-
Use a Solvent/Anti-Solvent System: This is often more effective than a single solvent system.[10] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[10]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, saturated solution to induce crystallization.
Common Recrystallization Solvent Systems:
| Good Solvent | Anti-Solvent | Typical Compound Type |
| Ethanol | Water | Polar compounds, hydrochloride salts.[10] |
| Toluene | Hexane | Moderately polar to non-polar compounds. |
| Ethyl Acetate | Hexane | A very common and effective general-purpose system.[2] |
| Acetone | Hexane | Good for moderately polar compounds.[9] |
C. Post-Purification Handling and Storage
Q7: I successfully purified my 3-aminoindole, but it degraded within a few days. How should I store it?
A7: The instability of 3-aminoindoles is primarily due to their sensitivity to air and light.[2] Proper storage is crucial to maintain purity.
-
Inert Atmosphere: Store the compound under an inert atmosphere like nitrogen or argon.
-
Cold and Dark: Keep the vial in a freezer (-20 °C is standard) and wrap it in aluminum foil or use an amber vial to protect it from light.
-
Convert to a Salt: If possible, convert the free base to its hydrochloride (HCl) or hydrobromide (HBr) salt. Salts are generally more crystalline and significantly more stable to air oxidation.[3][4] This can be done by dissolving the purified free base in a suitable solvent (like ether or ethyl acetate) and adding a solution of HCl in ether.
Section 3: Key Protocols & Visual Guides
Protocol 1: Inert Atmosphere Flash Column Chromatography
This protocol is designed to minimize the exposure of sensitive 3-aminoindoles to air and acidic silica during purification.
-
Prepare the Eluent: Prepare your chosen solvent system (e.g., 95:4.5:0.5 Hexane/EtOAc/TEA). Degas the eluent by bubbling nitrogen or argon through it for 15-20 minutes. This removes dissolved oxygen.
-
Pack the Column: Pack the silica gel column using the prepared, degassed eluent. Ensure the column is packed uniformly to prevent channeling.
-
Load the Sample: Dissolve your crude 3-aminoindole in a minimum amount of the eluent. If it's not fully soluble, use a stronger solvent like DCM and adsorb it onto a small amount of silica gel. After evaporation, load the dry powder onto the column. This technique is called "dry loading."[11]
-
Run the Column: Apply positive pressure with nitrogen or argon to run the column. This is faster than gravity and minimizes the residence time of your compound on the silica.
-
Collect Fractions: Collect fractions in tubes that have been pre-flushed with nitrogen.
-
Evaporation: Concentrate the desired fractions on a rotary evaporator as quickly as possible. To prevent oxidation, you can introduce a gentle stream of nitrogen into the flask as it cools after evaporation.
Visualizing the Problem: Degradation and Purification
The following diagrams illustrate the key challenges and a recommended workflow.
Caption: Oxidative degradation of 3-aminoindoles.
Caption: Troubleshooting workflow for 3-aminoindole purification.
References
- 1. mdpi.com [mdpi.com]
- 2. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-aminoindole HCl | 57778-93-5 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Protective Groups [organic-chemistry.org]
- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Preventing Oxidative Degradation of 1H-Indol-3-Amine
Welcome to the comprehensive technical support guide dedicated to researchers, scientists, and drug development professionals working with 1H-indol-3-amine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the oxidative degradation of this valuable, yet sensitive, compound. Our goal is to equip you with the knowledge and practical protocols to ensure the integrity and stability of your this compound samples throughout your experimental workflows.
Introduction to the Instability of this compound
This compound, an electron-rich aromatic compound, is notoriously susceptible to oxidative degradation. Its inherent instability, particularly its sensitivity to air and light, can lead to a variety of degradation products, most notably oxidative dimers and other decomposition materials[1][2]. This degradation can significantly impact experimental outcomes, leading to reduced yields, impure products, and misleading biological data. This guide will walk you through the causes of this degradation and provide robust strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What are the primary visual indicators of this compound degradation?
A1: A noticeable color change is the most common initial sign of degradation. Fresh, pure this compound is typically a white or off-white solid. Upon exposure to air and/or light, it can develop a pink, red, or brown hue. This color change is indicative of the formation of oxidized and potentially polymerized species. While a slight change in color may not always signify a substantial loss of purity for all applications, it is a clear warning sign that degradation has occurred and the material should be re-analyzed before use in sensitive applications.
Q2: What are the main factors that accelerate the oxidative degradation of this compound?
A2: Several factors can accelerate the degradation of this compound:
-
Exposure to Atmospheric Oxygen: Oxygen is a primary driver of oxidation for electron-rich molecules like this compound.
-
Exposure to Light: Photons, particularly in the UV range, can provide the energy to initiate oxidative reactions[3].
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation[4][5].
-
pH of the Solution: Both acidic and basic conditions can influence the stability of this compound in solution, potentially catalyzing degradation pathways[6][7][8].
-
Presence of Metal Ions: Trace metal ions can act as catalysts for oxidation reactions.
Q3: What are the ideal storage conditions for long-term stability of this compound?
A3: To maximize the shelf-life of this compound, the following storage conditions are recommended:
-
Temperature: For long-term storage, a temperature of -20°C is ideal. For short-term storage, 2-8°C can be acceptable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.
-
Light: Protect the compound from light by storing it in an amber or opaque vial.
-
Container: Use a tightly sealed container with a PTFE-lined cap to prevent moisture and air ingress.
Q4: When is the use of an antioxidant recommended?
A4: The addition of an antioxidant is advisable under the following circumstances:
-
For long-term storage, especially if the compound is not stored under a rigorously maintained inert atmosphere.
-
When preparing solutions of this compound that will be stored for any length of time or used in experiments with prolonged exposure to air.
-
If the compound is known to be of a lower purity grade, as impurities can sometimes catalyze degradation.
Troubleshooting Common Degradation Scenarios
This section provides a structured approach to identifying and resolving common issues encountered during the handling and use of this compound.
Scenario 1: Color Change Observed in Solid Compound During Storage
-
Observation: The solid this compound has developed a pink or brownish color.
-
Probable Cause: Exposure to air and/or light during storage.
-
Troubleshooting Steps:
-
Assess Purity: Before use, analyze the purity of the material using a validated analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (see Protocol 3).
-
Purification (if necessary): If significant degradation is detected, purification by column chromatography may be necessary. However, be aware that prolonged exposure to silica gel and air during chromatography can also cause degradation.
-
Improve Storage: Transfer the compound to an amber vial, flush with an inert gas (see Protocol 1), and store at -20°C.
-
Scenario 2: Degradation Observed in Solution
-
Observation: A solution of this compound changes color or shows degradation peaks in an HPLC analysis.
-
Probable Cause: Oxygen in the solvent, exposure to light, or inappropriate pH.
-
Troubleshooting Steps:
-
Solvent Deoxygenation: Use solvents that have been deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) for at least 15-30 minutes prior to use.
-
Use of Antioxidants: Add a suitable antioxidant, such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid, to the solution (see Protocol 2).
-
pH Control: If the experiment allows, buffer the solution to a pH where this compound exhibits greater stability. This often means avoiding strongly acidic or basic conditions.
-
Light Protection: Conduct experiments in amber glassware or protect clear glassware from light by wrapping it in aluminum foil.
-
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Storage and Handling
This protocol describes the procedure for creating an inert atmosphere in a vial containing this compound to protect it from atmospheric oxygen.
Materials:
-
Vial with a PTFE-lined septum cap
-
This compound (solid or solution)
-
High-purity nitrogen or argon gas source with a regulator
-
Needle and tubing assembly for gas delivery
-
Exhaust needle
Procedure:
-
Place the this compound into the vial.
-
Securely cap the vial with the septum cap.
-
Insert the inert gas delivery needle through the septum, ensuring the needle tip is in the headspace above the compound.
-
Insert a second, shorter needle (exhaust needle) through the septum to allow for the displacement of air.
-
Gently flush the vial with the inert gas for 1-2 minutes. The flow rate should be gentle to avoid blowing solid material.
-
Remove the exhaust needle first, followed by the inert gas delivery needle. This creates a slight positive pressure of inert gas inside the vial.
-
For long-term storage, wrap the cap and septum with Parafilm® for an extra seal.
-
Store the vial under the recommended temperature and light conditions.
Diagram of Inert Gas Blanketing Workflow
Caption: Workflow for inert gas blanketing of sensitive compounds.
Protocol 2: Stabilization with Antioxidants
This protocol provides instructions for preparing stock solutions of BHT and ascorbic acid and their addition to solutions of this compound.
Protocol 2a: Using Butylated Hydroxytoluene (BHT)
Materials:
-
Butylated hydroxytoluene (BHT)
-
Ethanol or another suitable organic solvent
-
Volumetric flasks and micropipettes
Procedure for 1% (w/v) BHT Stock Solution:
-
Accurately weigh 100 mg of BHT and transfer it to a 10 mL volumetric flask.
-
Add a small amount of ethanol to dissolve the BHT.
-
Once fully dissolved, bring the volume up to the 10 mL mark with ethanol.
-
Mix the solution thoroughly. Store this stock solution in a tightly sealed amber vial at 4°C.
Procedure for Adding BHT to a this compound Solution:
-
Determine the desired final concentration of BHT. A common working concentration is 0.01% (w/v).
-
To prepare a 10 mL solution of your this compound containing 0.01% BHT, add 10 µL of the 1% BHT stock solution to your preparation.
-
Ensure the final solution is well-mixed.
Protocol 2b: Using Ascorbic Acid
Materials:
-
L-Ascorbic acid
-
Deoxygenated water or an appropriate buffer
-
Volumetric flasks and micropipettes
Procedure for 10% (w/v) Ascorbic Acid Stock Solution:
-
Accurately weigh 1 g of L-ascorbic acid and transfer it to a 10 mL volumetric flask.
-
Add a small amount of deoxygenated water or buffer to dissolve the ascorbic acid.
-
Once dissolved, bring the volume up to the 10 mL mark with the same solvent.
-
Mix thoroughly. This solution should be prepared fresh as ascorbic acid itself can degrade in solution.
Procedure for Adding Ascorbic Acid to a this compound Solution:
-
A typical final concentration of ascorbic acid is 0.1% (w/v).
-
To prepare a 10 mL aqueous solution of your this compound containing 0.1% ascorbic acid, add 100 µL of the freshly prepared 10% ascorbic acid stock solution.
-
Ensure the final solution is well-mixed. Note that the addition of ascorbic acid may lower the pH of unbuffered solutions.
Table 1: Illustrative Effectiveness of Antioxidants on this compound Stability
| Antioxidant (Concentration) | Solvent | Storage Conditions | Purity after 1 Month (Illustrative) |
| None | Methanol | Room Temp, Air, Light | < 70% |
| None | Methanol | 4°C, Inert Gas, Dark | > 95% |
| BHT (0.01%) | Methanol | Room Temp, Air, Light | 85-95% |
| Ascorbic Acid (0.1%) | Aqueous Buffer (pH 6) | Room Temp, Air, Light | 70-85% |
| Disclaimer: This data is for illustrative purposes. Actual stability will depend on the specific conditions and purity of the starting material. |
Protocol 3: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for a reverse-phase HPLC method to assess the purity of this compound and detect potential degradation products. Method validation and optimization for your specific instrumentation and sample matrix are recommended[9][10].
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 15-20 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate. A suggested gradient is: 0-15 min, 10-90% B; 15-20 min, 90% B; 20.1-25 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Diode Array Detector (DAD) monitoring at 220 nm and 280 nm is recommended to capture both the parent compound and potential degradation products which may have different UV maxima.
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Dilute this stock solution with the initial mobile phase composition to a working concentration of about 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Diagram of Analytical Workflow for Stability Assessment
Caption: Analytical workflow for assessing the stability of this compound.
Understanding Degradation Products: A Look at Analytical Data
While specific degradation products of this compound are not extensively documented in publicly available literature, we can infer potential pathways based on the chemistry of indoles and aromatic amines.
Expected Degradation Pathways:
-
Oxidative Dimerization: The electron-rich nature of the indole ring and the activating effect of the amino group make dimerization a likely degradation pathway. This can occur through various linkages, leading to complex mixtures.
-
Oxidation of the Pyrrole Ring: The pyrrole ring of the indole nucleus is susceptible to oxidation, which can lead to the formation of oxindoles, isatins, and other ring-opened products[2].
Analytical Characterization:
-
1H NMR Spectroscopy: The 1H NMR spectrum of this compound in a solvent like DMSO-d6 would show characteristic signals for the aromatic protons of the indole ring, the protons of the amino group, and the proton on the indole nitrogen. Upon degradation, one would expect to see a decrease in the intensity of these signals and the appearance of new, potentially complex, sets of signals corresponding to the degradation products. The aromatic region would likely become more complex, and changes in the chemical shifts of the remaining parent compound could indicate changes in the sample matrix.
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for identifying degradation products. For this compound (MW: 132.16 g/mol ), one would expect to see the protonated molecule [M+H]+ at m/z 133.17. Oxidative dimers would be expected to have an [M+H]+ ion at approximately m/z 263.32 (for a C16H14N4 product). Fragmentation patterns (MS/MS) can help to elucidate the structure of these dimers and other degradation products.
References
- 1. mason.gmu.edu [mason.gmu.edu]
- 2. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ijper.org [ijper.org]
Technical Support Center: Optimizing Protecting Group Strategy for 3-Aminoindole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-aminoindole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing and handling the 3-aminoindole scaffold. The inherent instability of this valuable structural motif presents unique challenges that necessitate a carefully planned protecting group strategy.[1][2]
This resource provides field-proven insights and troubleshooting advice in a direct question-and-answer format to help you overcome common experimental hurdles and optimize your synthetic route.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of unprotected 3-aminoindoles so challenging?
The primary challenge stems from the inherent electronic nature of the 3-aminoindole core. The presence of two nitrogen atoms donating electron density into the heterocyclic ring makes the molecule highly electron-rich. This characteristic leads to significant instability, primarily through susceptibility to oxidation.[2][3] Unprotected 3-aminoindoles are sensitive to air and light, often leading to oxidative dimerization or other decomposition pathways.[3][4] This instability complicates purification, with many derivatives being difficult to isolate via standard column chromatography, and also affects their shelf-life.[2]
Q2: What is the core principle of a protecting group strategy in this context?
A protecting group strategy involves temporarily masking one or more reactive functional groups in a molecule to prevent them from interfering with reactions occurring elsewhere.[5] For 3-aminoindole synthesis, this typically involves two key positions:
-
The Indole Nitrogen (N-1): The N-H proton is acidic and the nitrogen is nucleophilic. Protecting this position is often crucial to prevent undesired side reactions during C-3 functionalization, such as N-alkylation or N-acylation, and can influence the regioselectivity of subsequent reactions.[6]
-
The 3-Amino Group (C3-NH2): The final 3-amino group is often generated in the last step. However, in multi-step syntheses where it's introduced earlier, it must be protected to prevent it from reacting with electrophiles intended for other parts of the molecule.
The ideal protecting group should be easy to install in high yield, stable to the reaction conditions used in subsequent steps, and removable in high yield under mild conditions that do not affect the rest of the molecule.[5]
Q3: What is "orthogonal protection" and why is it important for synthesizing complex 3-aminoindoles?
Orthogonal protection is a powerful strategy that uses multiple protecting groups in a single molecule, where each group can be removed selectively in the presence of the others by using different, non-interfering reaction conditions.[5][7]
This is critical when synthesizing complex derivatives, such as the diaminoindoles reported by AstraZeneca, where different amino groups needed to be derivatized independently.[8] For example, you might protect the indole nitrogen with a group removable under acidic conditions (like Boc) and the C-3 amino group with a group removable by hydrogenolysis (like Cbz). This allows you to selectively deprotect and functionalize one amine without affecting the other, providing precise control over the synthesis.[7]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or No Yield During C-3 Amination
-
Potential Cause A: Deactivation of the Indole Ring.
-
Explanation: Certain N-protecting groups, particularly strong electron-withdrawing groups like phenylsulfonyl (PhSO₂), can significantly reduce the nucleophilicity of the indole ring. This deactivation can hinder electrophilic substitution reactions at the C-3 position, such as nitration or azidation.[9]
-
Recommended Solution: Switch to a less electron-withdrawing protecting group. Silyl groups like triisopropylsilyl (TIPS) or carbamates like tert-butyloxycarbonyl (Boc) are good alternatives that protect the N-H without strongly deactivating the ring system.[8]
-
-
Potential Cause B: Steric Hindrance.
-
Explanation: A bulky protecting group on the indole nitrogen can sterically block the approach of the electrophile to the C-3 position, especially if the indole already has substituents at C-2 or C-4.
-
Recommended Solution: Choose a smaller protecting group. If a bulky group like TIPS is problematic, consider a methoxymethyl (MOM) or 2-(trimethylsilyl)ethoxymethyl (SEM) group.
-
Problem 2: Failed or Incomplete N-Protecting Group Removal
-
Potential Cause A: The Protecting Group is Too Robust.
-
Explanation: Sulfonyl-based protecting groups (e.g., tosyl (Ts), mesitylenesulfonyl (Mts)) are very stable and require harsh conditions for removal (e.g., strong base, reducing agents, or HF).[10] These conditions can be incompatible with other functional groups in the molecule, leading to decomposition of the desired product.
-
Recommended Solution: Plan your synthesis with the deprotection step in mind. If your molecule is sensitive, avoid highly stable protecting groups. Boc groups, which are removed with mild acid (e.g., TFA in DCM), are a common choice for acid-sensitive substrates.[11][12] For base-sensitive molecules, an Alloc group, removed with a palladium catalyst, can be effective.[13]
-
-
Potential Cause B: Incorrect Deprotection Conditions for Boc Group.
-
Explanation: While TFA is standard for Boc removal, sometimes it can lead to side reactions or be too harsh. Traditional protic acids can fail to remove a recalcitrant N-Boc group on an indole.[11]
-
Recommended Solution: Microwave-assisted deprotection using 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can be a highly effective and rapid alternative for cleaving stubborn N-Boc groups under neutral conditions.[11] Alternatively, 4M HCl in dioxane is a very common and effective reagent.[12]
-
Problem 3: Product Decomposition During Work-up or Purification
-
Potential Cause: Instability of the Unprotected 3-Aminoindole.
-
Explanation: As soon as the final protecting group is removed from the 3-amino group, the product becomes susceptible to air and light-induced oxidative degradation.[2][3] This often manifests as the sample changing color (e.g., to deep blue or purple).[3]
-
Recommended Solution:
-
Inert Atmosphere: Perform the final deprotection and subsequent work-up under an inert atmosphere (Nitrogen or Argon). Use degassed solvents.
-
Minimize Exposure: Work quickly and avoid prolonged exposure to light.
-
Immediate Use or Derivatization: The best strategy is often to use the crude unprotected 3-aminoindole immediately in the next step. Alternatively, if the free amine is the target, it can be immediately protected with a different, more stable group (e.g., acylation to form an amide) after generation.[2]
-
Purification Strategy: If chromatography is unavoidable, use a quick "plug" of silica rather than a long column, and work fast.[2] Some researchers have had success with rapid column chromatography on silica.[2]
-
-
Problem 4: Formation of Side Products (e.g., Aminals)
-
Potential Cause: Reaction Conditions Favoring Dimerization.
-
Explanation: During direct C-H amidation attempts, if the conditions are not optimized, the initially formed 3-aminoindole can react with another molecule of the starting material or an intermediate, leading to undesired products like aminals.[6]
-
Recommended Solution: The choice of catalyst and additives is critical. For instance, in the direct 3-amidation of indoles using N-benzenesulfonyloxyamides, the addition of ZnCl₂ was found to be essential to favor the desired C-3 amidation product over the formation of N-acylated products or aminals.[6] This highlights the need for careful reaction optimization.
-
Key Workflow: Protecting Group Selection
Choosing the right protecting group is paramount. The following decision workflow, represented as a diagram, can guide your selection based on downstream chemical environments.
Caption: Workflow for selecting an N-protecting group for indole synthesis.
Data Summary & Protocols
Table 1: Comparison of Common N-Protecting Groups for Indole Synthesis
| Protecting Group | Common Introduction Reagents | Common Cleavage Conditions | Stability Profile | Key Considerations |
| Boc (tert-butyloxycarbonyl) | Boc₂O, DMAP, base (e.g., NaH) | TFA in DCM; 4M HCl in dioxane; Microwave in TFE/HFIP[11] | Stable to base, hydrogenolysis, nucleophiles. Labile to strong acid. | Excellent for general use. Minimally electron-withdrawing. |
| Ts (Tosyl) | TsCl, base (e.g., NaH, pyridine) | Strong base (e.g., KOH, reflux); Na/Hg; SmI₂ | Very stable to acid, mild base, oxidation, reduction. | Strongly electron-withdrawing, deactivates the indole ring. Harsh removal. |
| Mts (Mesitylenesulfonyl) | MtsCl, base | HF; Mg/MeOH | Similar to Tosyl but can be cleaved with HF.[10] | Used in peptide synthesis; very robust.[10] |
| TIPS (Triisopropylsilyl) | TIPSCl, base (e.g., Imidazole, NaH) | Fluoride source (e.g., TBAF in THF)[8] | Stable to non-aqueous base, organometallics. Labile to acid and fluoride. | Bulky group, offers steric protection. Not electron-withdrawing. |
| Cbz (Carboxybenzyl) | CbzCl, base | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base. Labile to catalytic hydrogenation. | Useful in orthogonal schemes with acid/base labile groups. |
| MOM (Methoxymethyl) | MOMCl, base (e.g., NaH) | Acidic hydrolysis (e.g., HCl in THF/H₂O) | Stable to base, nucleophiles, organometallics, reduction. | Small protecting group, but removal requires acid.[8] |
Protocol: Synthesis of N-Boc-3-aminoindole via Nitration/Reduction
This protocol provides a representative workflow for the synthesis of a protected 3-aminoindole, starting from an N-protected indole.
Diagram of Experimental Workflow
Caption: Four-step workflow for the synthesis of 3-aminoindole.
Step-by-Step Methodology:
-
Step 1: N-Protection of Indole with Boc Group
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of indole (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in anhydrous THF dropwise.
-
Stir at room temperature overnight. Monitor the reaction by TLC.
-
Upon completion, quench the reaction carefully by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography (Hexane/Ethyl Acetate gradient) to yield N-Boc-indole.
-
-
Step 2: Nitration at the C-3 Position
-
Caution: Acetyl nitrate is a powerful nitrating agent and should be handled with care.
-
Prepare acetyl nitrate in situ: To a solution of acetic anhydride (3.0 eq) in dichloromethane (DCM) at -15 °C, add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature. Stir for 15 minutes.
-
To this freshly prepared solution, add a solution of N-Boc-indole (1.0 eq) in DCM dropwise, ensuring the internal temperature does not rise above -10 °C.[14]
-
Stir the reaction at this temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, pour the mixture into ice-cold saturated sodium bicarbonate solution and stir vigorously. Separate the layers, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield N-Boc-3-nitroindole.
-
-
Step 3: Reduction of the Nitro Group
-
Dissolve N-Boc-3-nitroindole (1.0 eq) in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain N-Boc-3-aminoindole, which can be used directly or purified if necessary.
-
-
Step 4: Deprotection to Yield 3-Aminoindole (Handle with Care)
-
Dissolve N-Boc-3-aminoindole (1.0 eq) in DCM at 0 °C under a nitrogen atmosphere.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC until all starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Work-up: Dissolve the residue in ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Concentrate in vacuo to yield crude 3-aminoindole. Due to its instability, it is highly recommended to use this product immediately in the next step without purification.
-
References
- 1. benchchem.com [benchchem.com]
- 2. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. experts.umn.edu [experts.umn.edu]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Indole C-H Amination
Welcome to the technical support center for indole C-H amination. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection for this powerful transformation. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established scientific principles and field-proven insights. Our goal is to not only provide solutions but also to explain the underlying chemical logic to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts for indole C-H amination, and how do I choose a starting point?
A1: The choice of catalyst is paramount for a successful indole C-H amination and largely depends on the desired regioselectivity (position of amination on the indole ring) and the nature of the amination reagent. The primary classes of catalysts are based on palladium, rhodium, copper, and iron.
-
Palladium (Pd): Often the first choice for C2 and C3 amination of indoles.[1][2] Palladium catalysts, such as Pd(OAc)₂, are effective for electrophilic C-H activation.[1] They are particularly useful in aza-Wacker type reactions for N-functionalization.[1]
-
Rhodium (Rh): Rhodium catalysts, particularly Rh(III) complexes, are powerful for directed C-H activation, enabling amination at typically less reactive positions like C4 and C7.[3][4] The choice of directing group on the indole nitrogen is crucial for achieving high regioselectivity with rhodium catalysts.[5][6]
-
Copper (Cu): Copper catalysts are a cost-effective alternative and have shown utility in directing-group-assisted C-H amination of indoles, often favoring the C2 position.[7][8] Recent developments have even demonstrated copper's ability to functionalize the challenging C5 position.[9]
-
Iron (Fe): As an earth-abundant and less toxic metal, iron catalysis is a growing area of interest. Iron catalysts have been successfully employed for C7-selective amination of indoles through a directed homolytic aromatic substitution mechanism.[10][11]
Starting Point Recommendation: For general C2 or C3 amination, a palladium-based system is a robust starting point. If you require functionalization at the C4 or C7 position, a rhodium catalyst with an appropriate directing group is the more logical choice. For cost-effective and greener chemistry considerations, exploring copper or iron-based systems is highly encouraged.
Q2: What is the role of a "directing group" and is it always necessary?
A2: A directing group (DG) is a chemical moiety installed on the indole nitrogen (or sometimes another position) that coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond. This chelation assistance facilitates the cleavage of the targeted C-H bond, thereby controlling the regioselectivity of the amination.[12][13]
While not always strictly necessary, especially for functionalizing the inherently reactive C3 position, directing groups are indispensable for achieving high selectivity at less reactive positions like C2, C4, C5, C6, and C7.[14][15] The choice of directing group can be as critical as the choice of metal catalyst itself. Common directing groups include pyrimidyl, pyridyl, amides, and even transiently generated groups like N-nitroso.[6][13]
Q3: How do ligands and solvents influence the outcome of my indole C-H amination reaction?
A3: Ligands and solvents play a crucial role in modulating the reactivity and selectivity of the metal catalyst.
-
Ligands: Ligands bind to the metal center and can influence its electronic properties and steric environment. For instance, in palladium catalysis, ligands like dppf have been shown to improve reaction yields.[16] The choice of ligand can also prevent catalyst decomposition and promote the desired catalytic cycle.
-
Solvents: The polarity and coordinating ability of the solvent can significantly impact the reaction. For example, in some palladium-catalyzed alkenylations of unprotected indoles, polar aprotic solvents like DMSO and DMF favor C-C bond formation, highlighting the solvent's role in directing the reaction pathway.[2] In other cases, the solvent can be critical for catalyst stability and activity, with some reactions performing optimally in specific solvents like dioxane.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am not getting any of my desired aminated indole, or the yield is very low. What are the likely causes and how can I fix it?
A: Low or no yield is a common problem with several potential root causes. A systematic approach to troubleshooting is essential.
| Potential Cause | Explanation & Troubleshooting Steps |
| Inactive Catalyst | The catalyst may have decomposed or was not properly activated. Ensure you are using high-purity catalyst and that it has been stored under appropriate conditions (e.g., inert atmosphere). For reactions requiring a pre-catalyst to be activated in situ, ensure the activation conditions are met. |
| Incorrect Oxidant | Many C-H amination reactions are oxidative processes and require a suitable oxidant to regenerate the active catalyst. Common oxidants include Cu(OAc)₂, Ag₂CO₃, or even molecular oxygen.[2][8] Ensure the oxidant is fresh and added in the correct stoichiometry. In some cases, the choice of oxidant is critical and switching to a different one may improve the yield. |
| Incompatible Directing Group | If you are using a directing group strategy, it may not be suitable for the chosen catalyst or reaction conditions. The directing group might be sterically too bulky, electronically mismatched, or unstable under the reaction conditions. Consult the literature for directing groups that have been successfully used with your catalytic system.[12][13] |
| Poor Substrate Reactivity | The electronic properties of your indole substrate can significantly influence its reactivity. Electron-rich indoles are generally more reactive towards electrophilic C-H activation, while electron-deficient indoles can be more challenging.[17] You may need to adjust the reaction conditions (e.g., higher temperature, longer reaction time) for less reactive substrates. |
| Solvent or Base Issues | The solvent may not be optimal for your specific reaction. Try screening a range of solvents with different polarities. The base used is also critical; it often plays a role in the C-H activation step. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and carboxylates (e.g., PivOH).[16] A screen of different bases may be necessary. |
Troubleshooting Workflow: Low Yield
References
- 1. Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022) | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium(iii)-catalyzed indole synthesis at room temperature using the transient oxidizing directing group strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Recent advances in copper-catalyzed C–H bond amidation [beilstein-journals.org]
- 8. soc.chim.it [soc.chim.it]
- 9. sciencedaily.com [sciencedaily.com]
- 10. researchgate.net [researchgate.net]
- 11. Iron-catalyzed C-7 Selective NH2 Amination of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 14. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Regioselectivity Issues in Indole Substitution Reactions
Welcome to the Technical Support Center for indole functionalization. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in indole substitution reactions. The indole scaffold is a privileged structure in countless pharmaceuticals and natural products, yet its inherent reactivity patterns often lead to undesired isomers, complicating synthesis and purification.[1]
This guide moves beyond simple protocol recitation. Here, we dissect the "why" behind common regioselectivity problems and provide structured, field-proven troubleshooting strategies. We will explore the fundamental electronic properties of the indole nucleus and detail actionable methods—from protecting group strategies to advanced transition-metal-catalyzed C–H functionalization—to steer your reactions toward the desired constitutional isomer.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles in controlling regioselectivity.
Question 1: Why does my electrophilic substitution reaction preferentially yield the C3-substituted product, and how can I favor C2 substitution?
Answer: The intrinsic electronic nature of the indole ring dictates its reactivity. The highest occupied molecular orbital (HOMO) has the greatest electron density at the C3 position of the pyrrole ring. Electrophilic attack at C3 generates a more stable cationic intermediate (a 3H-indolium cation) where the aromaticity of the fused benzene ring is preserved.[2][3] Attack at C2 disrupts this benzenoid aromaticity, resulting in a higher energy intermediate.[2][3]
-
Troubleshooting C3 vs. C2 Selectivity:
-
Blocking Strategy: The most straightforward approach is to install a temporary blocking group at the C3 position. Common choices include halogens (e.g., I, Br) or a formyl group, which can be introduced and later removed. With C3 blocked, electrophilic attack is redirected to the next most reactive site, C2.[4][5]
-
Steric Hindrance: Introducing a bulky N-protecting group, such as triisopropylsilyl (TIPS), can sterically hinder the C2 position, further enforcing C3 selectivity. Conversely, in some specific metal-catalyzed reactions, a bulky group at C3 can direct functionalization to C2.
-
Directed Lithiation: For nucleophilic functionalization, selective deprotonation at C2 is highly effective. N-protection with groups like Boc, followed by treatment with a strong base like t-BuLi, can achieve clean C2-lithiation, ready for quenching with an electrophile.[6][7]
-
Question 2: My Friedel-Crafts acylation is giving me a mixture of N-acylated, C3-acylated, and di-acylated products. How can I obtain clean C3-acylation?
Answer: This is a classic problem arising from the nucleophilicity of both the indole nitrogen (N1) and the C3 position. Under typical Lewis acidic conditions, competing reactions are common.[8]
-
Troubleshooting Friedel-Crafts Acylation:
-
N-Protection is Key: To prevent N-acylation, protect the indole nitrogen. An electron-withdrawing group like tosyl (Ts) or Boc is ideal. These groups reduce the nucleophilicity of the nitrogen and the pyrrole ring, which can sometimes require slightly harsher reaction conditions but significantly improves regioselectivity for C3.[9]
-
Choice of Lewis Acid and Solvent: Milder Lewis acids, such as In(OTf)₃ or Y(OTf)₃, often provide better selectivity than stronger ones like AlCl₃.[8] Using an ionic liquid like [BMIM]BF₄ as the solvent has been shown to enhance C3-selectivity and prevent N-acylation even on unprotected indoles.[8]
-
Catalyst Systems: Organocatalytic methods, for instance using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), can promote regioselective C3-acylation with high yields, avoiding the issues associated with strong Lewis acids.[10]
-
Question 3: I need to functionalize the benzene ring (C4-C7) of the indole, but all my reactions occur on the pyrrole ring. What strategies exist for this?
Answer: The pyrrole ring's high electron density makes it significantly more reactive towards most electrophiles and metals than the benzenoid ring.[2][11] Accessing the C4-C7 positions requires overcoming this inherent reactivity difference and is a frontier in indole chemistry.
-
Strategies for Benzenoid Ring Functionalization:
-
Directed ortho-Metalation (DoM): This is a powerful strategy for C7 functionalization.[12] A directing metalation group (DMG) is installed on the indole nitrogen (e.g., -CONEt₂, -P(O)(t-Bu)₂). Treatment with a strong lithium base (like s-BuLi/TMEDA) results in deprotonation at the C7 position, which is ortho to the nitrogen-bound DMG. The resulting organolithium species can then be trapped with various electrophiles.[12][13]
-
Transition-Metal-Catalyzed C-H Activation: This is the most modern and versatile approach. By choosing the correct directing group and metal catalyst (often Pd, Ru, Rh, or Ir), you can selectively functionalize every position on the benzene ring.[11][14][15][16]
-
C4-Functionalization: A pivaloyl or amide directing group at C3 can direct a ruthenium or palladium catalyst to functionalize the C4 position.[11][17]
-
C7-Functionalization via Indoline: A common tactic involves first reducing the indole to an indoline, using an N-directing group to functionalize the C7 position, and then re-oxidizing the indoline back to the indole.[11][17]
-
-
Part 2: Troubleshooting Guides for Specific Reactions
Guide 1: Controlling C2 vs. C3 Selectivity in Transition-Metal-Catalyzed Arylations
Transition-metal-catalyzed C-H arylation offers a direct route to biaryl indoles but controlling the site of coupling is paramount.
Common Problem: A palladium-catalyzed direct arylation of an N-methylindole with an aryl halide is yielding a mixture of C2 and C3-arylated products, with C2 often predominating unexpectedly.
Causality Analysis: While electrophilic substitution favors C3, many palladium-catalyzed reactions proceed via a concerted metalation-deprotonation (CMD) mechanism or an electrophilic palladation pathway.[18][19] The regioselectivity is no longer governed solely by the indole's intrinsic nucleophilicity but by factors like C-H bond acidity, steric access to the metal center, and the stability of the metallacyclic intermediate. The C2-H bond is often more acidic than the C3-H bond, favoring C2-metalation.[20]
Troubleshooting Workflow:
Detailed Protocols & Explanations:
-
Protocol 1: Ligand and Base Modification for C3-Arylation [19]
-
To a dry flask under an inert atmosphere (N₂ or Ar), add the (NH)-indole (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), and IMes-HCl (1,3-bis(mesityl)imidazolium chloride, 10 mol%).
-
Add anhydrous THF as the solvent.
-
Add a magnesium base such as t-BuOMgBr (2.2 equiv). Using a magnesium base is crucial for directing the reaction to the C3 position.[19]
-
Heat the reaction to the appropriate temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work up by quenching with aqueous NH₄Cl, extracting with an organic solvent, and purifying by column chromatography.
-
Causality: The combination of the bulky N-heterocyclic carbene (NHC) ligand (IMes) and a magnesium base is thought to alter the reaction mechanism, possibly favoring an electrophilic substitution-type pathway at C3 over a C2-deprotonation pathway.[19]
-
-
Protocol 2: Copper-Catalyzed Switchable C2/C3 Arylation [21]
-
For C3-Arylation: To a flask, add the (NH)-indole or N-alkylindole (1.0 equiv), diaryliodonium salt (Ar₂I⁺BF₄⁻, 1.1 equiv), and CuI (10 mol%).
-
Add a suitable solvent like 1,2-dichloroethane (DCE).
-
Heat the reaction (e.g., to 80 °C) and monitor for completion.
-
For C2-Arylation: Follow the same procedure but start with an N-acetylindole.
-
Causality: The regiochemical outcome is controlled by the N-substituent. It is proposed that the reaction proceeds via an initial electrophilic addition of a Cu(III)-aryl species at C3. With N-acetylindoles, this intermediate can undergo a 1,2-migration of the copper-aryl group to the C2 position before reductive elimination. This migration is disfavored for NH and N-alkyl indoles, leading to the C3 product.[21]
-
Guide 2: Achieving C4-Functionalization Using a Removable Directing Group
Common Problem: Attempts to perform a Heck reaction on an indole derivative to install a substituent at C4 fail, leading only to C3 functionalization or decomposition.
Causality Analysis: As established, the C3 position is the kinetically favored site for most reactions. To force a reaction at the far less reactive C4 position, a directing group is essential to bring the metal catalyst into proximity of the C4-H bond.
Troubleshooting Workflow:
Detailed Protocol & Explanation:
-
Protocol 3: Ruthenium-Catalyzed C4-Alkenylation via C3-Aldehyde DG [11]
-
DG Installation: Synthesize indole-3-carboxaldehyde from indole using a standard Vilsmeier-Haack reaction (POCl₃, DMF).
-
C-H Alkenylation: In a sealed tube, combine indole-3-carboxaldehyde (1.0 equiv), the desired alkene (e.g., ethyl acrylate, 2-3 equiv), [Ru(p-cymene)Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%) in a solvent like t-AmylOH.
-
Heat the reaction (e.g., to 100 °C) for 12-24 hours. The aldehyde directs the ruthenium catalyst to form a stable six-membered metallacycle intermediate involving the C4-H bond, favoring it over a strained five-membered ring at C2.[11]
-
After completion, purify the C4-alkenylated indole-3-carboxaldehyde intermediate via chromatography.
-
DG Removal: The aldehyde can be removed via decarbonylation (e.g., using Wilkinson's catalyst) or reduced and removed if necessary, yielding the final C4-functionalized indole.
-
Part 3: Data Summary & Quick Reference
Table 1: Influence of N-Protecting Group on Regioselectivity
| Protecting Group | Electronic Effect | Typical Outcome in Electrophilic Substitution | Typical Outcome in Metal-Catalyzed C-H Activation |
| H (None) | Neutral | Strong C3 preference.[2][22] Risk of N-substitution.[8] | Can favor C3 in some Pd/Cu systems.[19][21] |
| Boc, Tosyl (Ts) | Electron-Withdrawing | Decreases ring reactivity, enhances C3 selectivity by deactivating N.[9][23] | Often used as removable directing groups or to enable C2-lithiation.[7] |
| Benzyl (Bn) | Electron-Donating | Increases ring reactivity, still strong C3 preference.[9] | Substrate for many C-H activation reactions. |
| Pivaloyl (Piv), Acetyl (Ac) | Electron-Withdrawing | Strong C3 preference. | Can act as directing groups, often favoring C2 or C4.[11][21] |
| Trialkylsilyl (TIPS, TBDMS) | Steric Bulk / Weakly Donating | Can sterically block C2, enforcing C3 selectivity. | Used to enable selective C7-lithiation via DoM after C2-silylation.[12] |
References
- 1. researchgate.net [researchgate.net]
- 2. bhu.ac.in [bhu.ac.in]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective C-2 lithiation of protected gramine: Synthesis and mechanism - American Chemical Society [acs.digitellinc.com]
- 8. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. grokipedia.com [grokipedia.com]
- 14. [PDF] Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole | Semantic Scholar [semanticscholar.org]
- 15. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 16. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Electrophilic substitution at the indole [quimicaorganica.org]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Considerations for the Synthesis of 1H-Indol-3-Amine
Welcome to the Technical Support Center for the synthesis of 1H-indol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this valuable, yet notoriously unstable, key intermediate. Here, we move beyond simple protocols to explain the underlying principles and provide practical, field-tested advice to troubleshoot common issues encountered during large-scale synthesis.
Introduction: The Challenge of this compound
This compound is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1] However, its synthesis, particularly at scale, is fraught with challenges. The unprotected this compound is highly susceptible to oxidative degradation, dimerization, and other decomposition pathways due to its electron-rich nature.[1][2] This inherent instability necessitates careful consideration of the synthetic route, reaction conditions, work-up procedures, and handling of the final product. This guide provides a comparative analysis of scalable synthetic strategies and a comprehensive troubleshooting section to address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for the large-scale production of this compound?
A1: For industrial-scale synthesis, the most common and cost-effective method is the reduction of 3-nitroindole .[2] This precursor is readily available or can be synthesized in high yield. Alternative scalable methods include a two-step synthesis via nitrostyrene [3] and a copper-catalyzed three-component coupling reaction .[4] The choice of route will depend on factors such as cost of starting materials, desired purity, and the specific capabilities of your facility.
Q2: Why is the Fischer indole synthesis, a classic method for indole formation, not recommended for producing this compound?
A2: The Fischer indole synthesis is generally not a viable method for the direct synthesis of 3-aminoindoles. The reaction proceeds through a[5][5]-sigmatropic rearrangement of a phenylhydrazone intermediate under acidic conditions. However, the presence of an amino group at the position that would become the 3-position of the indole ring can interfere with this rearrangement, leading to undesired side reactions and low to no yield of the target compound.
Q3: My this compound product is consistently degrading during work-up and purification. What can I do to improve its stability?
A3: The instability of this compound is the primary challenge in its synthesis.[2] To mitigate degradation, consider the following strategies:
-
In situ consumption: If the subsequent reaction is compatible, using the crude this compound solution directly without isolation is the most effective approach.
-
Immediate protection: After the reaction is complete, immediately protect the amino group. The tert-butoxycarbonyl (Boc) group is a common choice as it can be introduced under relatively mild conditions and removed later.[5]
-
Acidic work-up: Washing the organic layer with a dilute acid solution will protonate the amine, forming a more stable ammonium salt that partitions into the aqueous layer.[6] The product can then be liberated by basification just before use or the next reaction step.
-
Minimize exposure to air and light: Conduct all work-up and purification steps under an inert atmosphere (nitrogen or argon) and protect the reaction and product from light.[2]
-
Low-temperature operations: Perform extractions, solvent removal, and any chromatographic purification at reduced temperatures to slow down decomposition.
Troubleshooting Guide: Common Issues and Solutions in Scale-Up Synthesis
This section addresses specific problems that may arise during the synthesis of this compound, with a focus on the reduction of 3-nitroindole as the primary synthetic route.
| Problem | Potential Cause | Troubleshooting and Optimization |
| Low or Incomplete Conversion of 3-Nitroindole | Inefficient reducing agent or catalyst deactivation. | For Catalytic Hydrogenation: Ensure the catalyst (e.g., Pd/C) is fresh and active. Use a sufficient catalyst loading (typically 5-10 mol%). Increase hydrogen pressure and/or reaction temperature, but monitor for potential side reactions. For SnCl₂ Reduction: Use a sufficient excess of SnCl₂ (typically 4-5 equivalents). Ensure the reaction is sufficiently acidic by adding concentrated HCl.[2] |
| Poor solubility of starting material. | Select a solvent system that ensures good solubility of 3-nitroindole. For catalytic hydrogenation, ethanol, methanol, or ethyl acetate are common choices. For SnCl₂ reduction, ethanol is often used.[2] | |
| Formation of Side Products/Impurities | Over-reduction or side reactions during catalytic hydrogenation. | The accumulation of hydroxylamine intermediates can be an issue in nitro group reductions.[7] The presence of certain additives, like vanadium compounds, can sometimes suppress the formation of these intermediates and subsequent byproducts like azo or azoxy compounds.[7] |
| Formation of tin byproducts in SnCl₂ reduction. | The work-up for SnCl₂ reductions generates tin salts which can be difficult to remove.[8] A carefully controlled basic work-up (e.g., with aqueous NaOH or NaHCO₃) is crucial to precipitate and filter off the tin hydroxides.[2] | |
| Oxidative degradation of the product. | As mentioned in the FAQs, work under an inert atmosphere, use degassed solvents, and consider immediate in situ protection or conversion of the product. | |
| Difficulties in Product Isolation and Purification | Product instability on silica gel. | Column chromatography of unprotected this compound is challenging due to its instability.[2] If purification is necessary, consider using a less acidic stationary phase like alumina or treating the silica gel with a base (e.g., triethylamine) before use. |
| Emulsion formation during aqueous work-up. | This is common when dealing with amines. Adding brine (saturated NaCl solution) can help to break up emulsions. Filtration through a pad of Celite® can also be effective. | |
| Product is a dark oil or tar. | This is a strong indication of decomposition. Review all handling procedures to minimize exposure to air, light, and elevated temperatures. Re-evaluate if in situ use or immediate protection is a more viable strategy. |
Scalable Synthetic Protocols
Method 1: Reduction of 3-Nitroindole via Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high yields, avoiding the stoichiometric metal waste of other reduction methods.
-
Reaction Setup: In a suitable hydrogenation reactor, charge 3-nitroindole (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (10-15 volumes).
-
Catalyst Addition: Add 5% Palladium on carbon (Pd/C) (5-10 mol% catalyst loading).
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material is observed (typically 2-6 hours).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation/In situ use: The resulting filtrate containing this compound can be used directly in the next step or subjected to immediate protection or a carefully controlled work-up as described in the troubleshooting section.
Method 2: Reduction of 3-Nitroindole using Stannous Chloride (SnCl₂)
This is a classic and robust method, particularly useful if catalytic hydrogenation is not feasible due to equipment limitations or catalyst poisoning by other functional groups.
-
Reaction Setup: In a multi-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, dissolve 3-nitroindole (1.0 eq) in ethanol (10-20 volumes).
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.
-
Acidification: Slowly add concentrated hydrochloric acid (4.0-5.0 eq) to the mixture. An exotherm is often observed.
-
Reaction: Heat the reaction mixture to reflux (around 70-80 °C) and maintain for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Carefully basify the mixture with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the pH is >10. This will precipitate tin salts.
-
Filtration and Extraction: Filter the mixture to remove the tin salts, washing the filter cake with an organic solvent such as ethyl acetate or dichloromethane. Separate the organic layer of the filtrate and extract the aqueous layer with the same organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure at low temperature to afford crude this compound.
Data Summary for Scalable Synthesis
| Parameter | Catalytic Hydrogenation (Pd/C) | Stannous Chloride (SnCl₂) Reduction |
| Scale | Lab to Industrial | Lab to Pilot |
| Typical Yield | >90% | 70-90% |
| Reaction Time | 2-6 hours | 2-4 hours |
| Temperature | Room Temperature | 70-80 °C |
| Key Advantages | High yield, clean reaction, atom economical, catalytic. | Robust, tolerant of some functional groups that poison hydrogenation catalysts. |
| Key Disadvantages | Catalyst cost, potential for catalyst poisoning, requires specialized hydrogenation equipment. | Generates stoichiometric tin waste, work-up can be challenging, exothermic. |
| Safety Concerns | Handling of flammable hydrogen gas and pyrophoric catalysts. | Handling of corrosive concentrated HCl, exothermic reaction. |
Concluding Remarks
The successful scale-up of this compound synthesis hinges on a thorough understanding of its inherent instability and the careful selection and optimization of the synthetic route. The reduction of 3-nitroindole offers a reliable and scalable pathway, with catalytic hydrogenation being the cleaner, more atom-economical choice for large-scale production, while the stannous chloride reduction provides a robust alternative. The key to success lies in minimizing the exposure of the final product to harsh conditions and considering strategies such as in situ use or immediate protection to circumvent its degradation. This guide provides a framework for troubleshooting and optimizing your process, enabling a more efficient and reliable production of this important building block.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Workup [chem.rochester.edu]
- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Managing Impurities in 3-Aminoindole Production
Welcome to the technical support center for 3-aminoindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing high-purity 3-aminoindole. Given the inherent instability of this valuable synthetic building block, managing impurities is a critical challenge.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on explaining the causality behind experimental choices to empower you to make informed decisions in the laboratory.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues that arise during the synthesis and handling of 3-aminoindole.
Q1: My final 3-aminoindole product is discolored (e.g., pink, brown, or black). What is the likely cause?
A: Discoloration is a very common issue and is almost always indicative of oxidation and subsequent polymerization or dimerization of the 3-aminoindole product.[1][2] Unprotected 3-aminoindoles are highly sensitive to atmospheric oxygen and light.[1][2][3] The electron-rich nature of the indole ring and the presence of the C3-amino group make the molecule susceptible to oxidation, which can initiate a cascade of reactions leading to colored, often insoluble, impurities. To mitigate this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible and to protect it from light.
Q2: The purity of my 3-aminoindole, as determined by HPLC, is decreasing upon storage. How can I improve its stability?
A: The instability of free 3-aminoindole is a well-documented challenge.[1][2][3][4] For storage, converting the free base to its hydrochloride salt can significantly enhance stability.[4] The protonated form is less susceptible to oxidation. If the free base is required for your next synthetic step, it is best to use it in situ immediately after preparation.[3] If storage is unavoidable, store the solid product under an inert atmosphere at low temperatures (e.g., -20°C) and in an amber vial to protect it from light.
Q3: I'm seeing a significant amount of unreacted 3-nitroindole in my reaction mixture after reduction. What could be the problem?
A: Incomplete reduction of the nitro group is a common pitfall. The efficiency of the reduction can be highly dependent on the chosen method and the reaction conditions.
-
Catalytic Hydrogenation: The catalyst (e.g., Pd/C) may be inactive. Ensure you are using a fresh batch of catalyst. Also, ensure the reaction is adequately stirred to maintain good contact between the catalyst, substrate, and hydrogen gas.[3]
-
Metal/Acid Reduction (e.g., SnCl₂/HCl): The stoichiometry of the reducing agent is critical. Ensure you are using a sufficient excess of the metal salt.[3] The acidity of the medium also plays a crucial role; ensure enough acid is present to facilitate the reaction.[3]
-
Sodium Dithionite Reduction: The quality and age of the sodium dithionite can affect its reducing power. Use a freshly opened container. The pH of the reaction medium should be controlled, as the reduction is typically performed under basic conditions.[3]
Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of complete consumption of the starting material.[3]
Q4: My purification by column chromatography is resulting in low yields and product degradation on the column. What are my options?
A: Standard silica gel column chromatography can be challenging for unprotected 3-aminoindoles due to their instability on the acidic silica surface.[1][3] Several strategies can be employed to overcome this:
-
Rapid Chromatography: If chromatography is necessary, perform a quick "flash" column chromatography to minimize the time the compound spends on the silica.[1][2]
-
Deactivated Silica: Use silica gel that has been deactivated with a base, such as triethylamine, in the eluent system. This can help to prevent degradation.
-
Alternative Purification: Consider recrystallization as an alternative to chromatography. This can be a milder method for purification, provided a suitable solvent system can be found.
-
In-situ Use: The most effective strategy is often to use the crude 3-aminoindole directly in the next reaction step without purification, assuming the impurities present will not interfere with the subsequent chemistry.[3]
Troubleshooting Guides
This section provides more detailed guidance on specific, complex problems that may be encountered during 3-aminoindole production.
Guide 1: Managing Oxidative Impurities
Issue: Your final product contains significant levels of dimeric or polymeric impurities, leading to low purity and poor solubility.
Root Cause Analysis: The primary cause is the oxidative dimerization of 3-aminoindole. The electron-rich indole nucleus is susceptible to oxidation, forming a radical cation intermediate that can then dimerize. This process is often accelerated by exposure to air, light, and trace metal impurities.[1][2]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting oxidative impurities.
Detailed Solutions:
-
Inert Atmosphere: All steps, from the reaction itself to work-up and isolation, should be performed under an inert atmosphere of nitrogen or argon.[3] Use Schlenk line techniques or a glovebox if possible.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen or argon, or by freeze-pump-thaw cycles.
-
Light Protection: Protect the reaction mixture and the isolated product from light by wrapping the glassware in aluminum foil.[1][2]
-
Metal Scavengers: Trace metal ions can catalyze oxidation. If metal contamination is suspected (e.g., from a metal-based reducing agent), consider washing the organic extracts with a solution of a chelating agent like EDTA.
Guide 2: Dealing with Impurities from Starting Materials
Issue: You observe persistent, unknown impurities in your final product that do not correspond to starting material or expected by-products.
Root Cause Analysis: The quality of the starting materials, particularly the precursor to 3-aminoindole (e.g., 3-nitroindole), is a critical factor that can significantly impact the impurity profile of the final product.[5][6] Impurities in the starting material can be carried through the synthesis or can react to form new impurities.[7]
Troubleshooting Protocol:
-
Starting Material Characterization:
-
Objective: To confirm the purity of the starting material (e.g., 3-nitroindole).
-
Methodology:
-
Obtain a sample of the starting material.
-
Analyze the sample by HPLC with a diode array detector (DAD) to identify and quantify any impurities.[8][9]
-
Obtain a proton NMR spectrum to confirm the structure and check for any unexpected signals.
-
If significant impurities are detected, purify the starting material by recrystallization or column chromatography before use.
-
-
-
Impact Assessment:
-
Objective: To determine if impurities in the starting material are carried over into the final product.
-
Methodology:
-
Synthesize 3-aminoindole using both the unpurified and purified starting material.
-
Analyze both batches of the final product by HPLC or LC-MS.[10][11]
-
Compare the impurity profiles. If the persistent impurities are absent or significantly reduced in the batch made from purified starting material, this confirms their origin.
-
-
Data Summary Table: Impact of Starting Material Purity
| Batch | Starting Material Purity (by HPLC) | Final Product Purity (by HPLC) | Presence of Persistent Impurity X |
| 1 | 95% | 85% | Yes (3.5%) |
| 2 | >99% | 97% | No (<0.1%) |
Guide 3: Analytical Methods for Impurity Profiling
A robust analytical method is essential for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[9][12]
Experimental Protocol: RP-HPLC for 3-Aminoindole Purity
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the 3-aminoindole sample in the mobile phase (e.g., 50:50 A:B) to a concentration of approximately 0.5 mg/mL.
Interpreting the Results: The main peak will correspond to 3-aminoindole. Any other peaks are potential impurities. The relative area of each peak can be used to estimate the purity of the sample. For identification of unknown impurities, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[8][11]
Impurity Formation and Control Pathway:
Caption: A logical diagram illustrating the sources of impurities and control points in 3-aminoindole production.
References
- 1. mdpi.com [mdpi.com]
- 2. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ipqpubs.com [ipqpubs.com]
- 6. database.ich.org [database.ich.org]
- 7. sigarra.up.pt [sigarra.up.pt]
- 8. ijprajournal.com [ijprajournal.com]
- 9. pharmafocusasia.com [pharmafocusasia.com]
- 10. rroij.com [rroij.com]
- 11. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotech-spain.com [biotech-spain.com]
Technical Support Center: Handling Air and Light-Sensitive 3-Aminoindoles
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-aminoindoles. The 3-aminoindole scaffold is a vital structural motif in medicinal chemistry, but its utility is often challenged by its inherent instability.[1] This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate the complexities of handling these air and light-sensitive compounds, ensuring the integrity and success of your experiments.
Understanding the Instability: Why Are 3-Aminoindoles So Sensitive?
Unprotected 3-aminoindoles are electron-rich heterocyclic compounds, which is the source of both their desirable reactivity and their frustrating instability.[2] They are highly susceptible to degradation through two primary pathways: oxidation and photochemical decomposition.
-
Air Sensitivity (Oxidation): The primary issue is sensitivity to atmospheric oxygen. The electron-rich pyrrole ring, combined with the activating amino group at the C3 position, makes the molecule prone to oxidation. This often leads to the formation of colored radical intermediates that can dimerize or polymerize, resulting in complex mixtures and the characteristic deep blue or black coloration of a degraded sample.[2][3]
-
Light Sensitivity (Photodecomposition): Indole derivatives can absorb UV light, leading to the formation of excited-state species that can undergo various photochemical reactions.[4] This can result in ring-opening, rearrangement, or the formation of radical species that accelerate decomposition, even in the absence of air.[5][6] The hydrochloride salt form of 3-aminoindoles offers enhanced stability against this degradation, making it more suitable for storage and handling.[7]
Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My 3-aminoindole starting material, which was a light-colored solid, has turned dark blue/grey upon storage. Is it still usable?
Answer: A significant color change to deep blue, grey, or black is a clear indicator of oxidative degradation.[2] The colored species are typically oxidative dimers or polymers. While a minor, faint coloration might be tolerable for some robust reactions, a significant change implies the purity has been compromised.
Recommended Actions:
-
Assess Purity: Before use, analyze a small sample by TLC, LC-MS, or ¹H NMR to determine the extent of decomposition.
-
Purify if Necessary: If the impurity level is low, you may be able to purify the bulk material. However, purification of unprotected 3-aminoindoles is challenging due to their instability on silica gel.[8] Consider converting it to a more stable salt (e.g., HCl salt) for purification or storage.[7]
-
Discard if Heavily Degraded: If the material is heavily degraded, it is best to discard it, as the impurities can interfere with your reaction and lead to complex, uninterpretable results.
Q2: My reaction mixture turned dark immediately after adding the 3-aminoindole, and I got a low yield of my desired product.
Answer: This classic symptom points to rapid decomposition of the 3-aminoindole under your reaction conditions. The most likely culprits are exposure to atmospheric oxygen or the use of non-degassed solvents.
Recommended Actions:
-
Implement Strict Air-Free Techniques: The handling of these compounds requires the exclusion of air and moisture.[9] Use a glovebox or a Schlenk line for all manipulations.[10][11] Ensure all glassware is oven- or flame-dried and subjected to at least three vacuum/inert gas refill cycles before use.[10]
-
Use Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas all solvents immediately before use by the freeze-pump-thaw method or by sparging with an inert gas (Argon is preferred over Nitrogen for highly sensitive applications).[12]
-
Check Reagent Compatibility: Ensure that no oxidizing agents are present in your reaction mixture, either as reagents or as impurities.
Q3: My purification by column chromatography is failing. The compound seems to be streaking or decomposing on the silica gel.
Answer: This is a common and frustrating issue. Standard silica gel is slightly acidic and has a high surface area, which can catalyze the degradation of sensitive compounds like 3-aminoindoles.
Recommended Actions:
-
Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your non-polar eluent containing 1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface.
-
Use an Amine-Modified Eluent: Add a small amount of triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase to prevent streaking and on-column decomposition.[13]
-
Work Quickly: Do not leave the compound on the column for an extended period. Run the chromatography as efficiently as possible.
-
Consider Alternative Stationary Phases: If problems persist, consider using a less acidic stationary phase like neutral alumina.[13]
-
Avoid Chromatography: The best strategy is often to design a synthesis where the final product can be purified by recrystallization or precipitation, avoiding chromatography altogether.
Troubleshooting Workflow Diagram
The following flowchart provides a systematic approach to diagnosing and resolving issues when working with 3-aminoindoles.
Caption: A diagnostic flowchart for troubleshooting common experimental failures with 3-aminoindoles.
Best Practices & Preventative Measures
Proactive measures are the best defense against the degradation of 3-aminoindoles.
Storage and Handling Protocol
Proper storage is critical to maintaining the integrity of your 3-aminoindole starting materials.
| Parameter | Best Practice | Poor Practice (Avoid) |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen). | Storage in a standard vial exposed to air. |
| Container | Use amber glass vials or wrap clear vials in aluminum foil.[11] | Storage in clear glass or plastic containers. |
| Temperature | Store in a freezer at -20°C or below. | Storage at room temperature on the benchtop. |
| Dispensing | Weigh and dispense quickly in a glovebox or under a positive flow of inert gas. | Weighing the compound on an open bench. |
| Form | Store as a more stable salt (e.g., hydrochloride) when possible.[7] | Storing the free base for long periods. |
Experimental Protocol: Handling Reagents via Schlenk Line
A Schlenk line is a standard piece of equipment for manipulating air-sensitive compounds.[9] This protocol outlines a typical reaction setup.
Objective: To perform a reaction using a 3-aminoindole without exposure to air or moisture.
Materials:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Rubber septa
-
Syringes and needles (oven-dried)
-
Cannula (a long, thin tube for liquid transfers)
-
Degassed solvents
-
3-aminoindole (stored under inert gas)
-
Dual-manifold Schlenk line with vacuum and inert gas (Argon) lines[9]
Procedure:
-
Glassware Preparation: Ensure your Schlenk flask is thoroughly dried in an oven (>120°C) for several hours and cooled under a stream of inert gas.[10]
-
Purge and Refill: Attach the flask to the Schlenk line via the sidearm. Evacuate the flask under vacuum for 5-10 minutes, then backfill with argon. Repeat this "purge-and-refill" cycle at least three times to remove residual air and moisture.[10]
-
Adding Solids: With a positive pressure of argon flowing out of the flask (counterflow), briefly remove the septum and add the 3-aminoindole solid quickly. Immediately reseal the flask and perform one more purge-and-refill cycle.
-
Adding Solvents: Use a clean, dry syringe to draw up the required volume of degassed solvent from a sealed solvent bottle (e.g., Sure/Seal™). Pierce the septum of the Schlenk flask and add the solvent.
-
Adding Liquid Reagents: For other air-sensitive liquid reagents, use a similar syringe technique or a cannula transfer.[10]
-
Running the Reaction: Once all components are added, the reaction can be stirred at the desired temperature. Maintain a positive pressure of inert gas throughout the reaction, often by connecting the line to an oil bubbler.
-
Quenching and Workup: Cool the reaction and quench it as required, preferably while still under an inert atmosphere before exposing it to air.
Experimental Protocol: Degassing Solvents via Freeze-Pump-Thaw
This is the most effective method for removing dissolved gases from a solvent.[12]
Objective: To prepare an oxygen-free solvent for a reaction.
Materials:
-
Solvent in a sealed Schlenk flask with a stopcock.
-
High-vacuum pump.
-
Dewar flask with liquid nitrogen.
Procedure:
-
Freeze: Place the lower part of the Schlenk flask containing the solvent into the liquid nitrogen Dewar. Swirl the flask gently to freeze the solvent from the outside in, preventing the flask from cracking. Wait until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the stopcock to the vacuum line and evacuate the headspace for 5-10 minutes. This removes the air above the frozen solvent.
-
Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely in a warm water bath. You will see bubbles of gas being released from the liquid as it thaws.
-
Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure all dissolved gas is removed.[12] After the final cycle, backfill the flask with argon. The solvent is now ready for use.
Frequently Asked Questions (FAQs)
Q: Can I add an antioxidant to my reaction to prevent the degradation of 3-aminoindole? A: While theoretically possible, it is not a standard practice and can complicate your reaction. Antioxidants like BHT or Vitamin C are themselves reactive species and could interfere with your desired transformation or make purification more difficult.[14][15] The most robust and cleanest approach is the strict exclusion of oxygen rather than attempting to scavenge it chemically.
Q: How can I monitor the progress of a reaction involving a 3-aminoindole without exposing it to air? A: You can take aliquots for TLC or LC-MS analysis under a positive pressure of inert gas. To do this, insert a long needle connected to the inert gas line through the septum to maintain pressure. Then, use a second, smaller syringe to quickly withdraw a small sample of the reaction mixture.
Q: Is the hydrochloride salt of a 3-aminoindole completely stable in air? A: The hydrochloride salt is significantly more stable than the free base but is not indefinitely stable.[7] It should still be stored under inert gas and in a freezer for long-term storage. Its improved stability primarily makes it easier to handle and weigh in the short term.
Q: What is the underlying chemistry of the color change from colorless to blue/black? A: The color change is due to the formation of highly conjugated systems. Upon oxidation, the 3-aminoindole can form a radical cation, which can then dimerize. Further oxidation and polymerization lead to extended π-systems that absorb visible light, resulting in the intense dark colors observed. This is a common degradation pathway for electron-rich indoles.[2][3]
Caption: Key degradation pathways for unprotected 3-aminoindoles.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 10. Air-free technique - Wikipedia [en.wikipedia.org]
- 11. ossila.com [ossila.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. benchchem.com [benchchem.com]
- 14. Antioxidant - Wikipedia [en.wikipedia.org]
- 15. additives-fuels.totalenergies.com [additives-fuels.totalenergies.com]
Technical Support Center: Troubleshooting the Fischer Indole Synthesis of 3-Aminoindoles
A Guide for Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus from arylhydrazines and carbonyl compounds. However, the synthesis of 3-aminoindoles via this classic route presents a significant challenge. This guide, designed by a Senior Application Scientist, provides in-depth troubleshooting advice to navigate the complexities of this specific transformation. We will delve into the mechanistic reasons for common failures and offer practical, field-proven solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am attempting to synthesize a 3-aminoindole using the Fischer indole synthesis, but I am getting very low to no yield of my desired product. What is the primary reason for this failure?
The synthesis of C3 N-substituted indoles is a known challenge for the Fischer indole synthesis.[1][2] The primary reason for failure often lies in a competing side reaction: the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate. This pathway is particularly favored when the carbonyl precursor bears a strong electron-donating group, such as an amino group, at the alpha position.
Here's a breakdown of the issue:
-
Standard Mechanism: The productive pathway of the Fischer indole synthesis involves a[3][3]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[4][5][6]
-
Competing Pathway: With an α-amino substituent, the ene-hydrazine intermediate is electronically enriched. This increased electron density can weaken the N-N bond. Instead of the desired rearrangement, the N-N bond can cleave, leading to the formation of byproducts and preventing the formation of the indole ring.[1][2] Computational studies have shown that electron-donating substituents can stabilize the transition state for this cleavage, making it a more favorable pathway.[1][2]
Question 2: Since protic acids seem to be problematic, what are my options for a catalyst? How do I choose the right one?
The choice of acid catalyst is critical.[3][7] While Brønsted acids like HCl, H₂SO₄, and p-toluenesulfonic acid are commonly used in Fischer indole syntheses, they can exacerbate the N-N bond cleavage issue in the case of 3-aminoindoles.[1][2][3][5] Lewis acids, on the other hand, can sometimes offer a milder and more effective alternative.[1]
Here is a table to guide your catalyst selection:
| Catalyst Type | Examples | Recommended For | Considerations |
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric acid (PPA), p-TsOH | General Fischer indole syntheses. | Often too harsh for 3-aminoindole synthesis, leading to degradation and favoring N-N bond cleavage.[1][2] |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃, FeCl₃ | Challenging substrates like those for 3-aminoindoles. | Can improve yields by promoting the desired cyclization over cleavage.[1][3][5] Optimization of the specific Lewis acid and its stoichiometry is often necessary. |
| Solid-Supported Catalysts | Clays, Zeolites | Milder reaction conditions and easier workup. | May require higher temperatures and longer reaction times. |
Experimental Protocol: Switching from a Brønsted to a Lewis Acid Catalyst
-
Starting Point: If your reaction with a Brønsted acid (e.g., 10% H₂SO₄ in ethanol) has failed, first ensure your starting materials are pure.
-
Lewis Acid Trial: Set up the reaction with your arylhydrazine and α-amino ketone/aldehyde in a suitable solvent (e.g., toluene, dioxane).
-
Catalyst Addition: Add 1.1 equivalents of anhydrous ZnCl₂.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.
-
Analysis: Compare the TLC profile to your previous attempt. Look for the appearance of a new, less polar spot corresponding to your desired 3-aminoindole and a decrease in the formation of baseline decomposition products.
Question 3: I see multiple spots on my TLC plate, and I'm not sure which one is my product. How can I identify the common byproducts?
In addition to unreacted starting materials, the most common byproducts in a failed Fischer indole synthesis of a 3-aminoindole are aniline derivatives resulting from the N-N bond cleavage.[1][2]
Tips for TLC Analysis:
-
Staining: Use multiple staining techniques to differentiate between spots.
-
UV light: Indoles and anilines are typically UV active.
-
p-Anisaldehyde stain: Indoles often give a characteristic color.
-
Potassium permanganate (KMnO₄) stain: Will stain the hydrazine starting material.
-
Ninhydrin stain: Can detect the α-amino ketone if it has a primary or secondary amine.
-
-
Co-spotting: Co-spot your reaction mixture with your starting materials to confirm their identity.
Question 4: My purification is very difficult, with products and byproducts having similar polarities. What strategies can I use?
Purification can indeed be challenging, especially if the polarity of your 3-aminoindole is similar to that of the aniline byproducts.
Purification Strategies:
-
Acid-Base Extraction:
-
If your 3-aminoindole has a basic nitrogen that is less basic than the aniline byproduct, you may be able to perform a selective acid wash to remove the more basic aniline. This requires careful pH control.
-
Conversely, if your product is less basic, you might be able to wash with a dilute acid that protonates and removes the aniline byproduct into the aqueous layer.
-
-
Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems for your column chromatography. A switch from ethyl acetate/hexane to a system containing dichloromethane or a small amount of an amine base (like triethylamine) can alter the selectivity.
-
Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina or a C18 reversed-phase column.
-
-
Derivatization:
-
If your 3-aminoindole has a free N-H group, you could temporarily protect it (e.g., as a Boc or Cbz derivative). This will significantly change its polarity, likely making it less polar and easier to separate from more polar byproducts. The protecting group can then be removed after purification.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Validating the In Vitro Anticancer Activity of 3-Aminoindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] Among its many derivatives, 3-aminoindoles have emerged as a promising class of molecules with significant potential in cancer therapy.[2] These compounds have demonstrated considerable antiproliferative properties against a range of cancer cell lines, including those of the breast, colon, prostate, and endometrium.[3] The therapeutic potential of 3-aminoindole derivatives stems from their ability to target a wide array of signaling pathways that govern cell cycle progression, proliferation, and survival. This guide provides a comprehensive framework for the in vitro validation of the anticancer activity of novel 3-aminoindole derivatives, offering a comparative analysis against established anticancer agents and detailing the requisite experimental protocols.
I. The Scientific Rationale: Why 3-Aminoindoles?
The indole nucleus is a privileged structure in drug discovery, and modifications at the 3-position, particularly with an amino group, have yielded compounds with potent cytotoxic effects against various cancer cells.[1][4] Structure-activity relationship (SAR) studies have revealed that substitutions on the amino group, the indole nitrogen, or other positions of the indole ring can significantly modulate their anticancer potency.[5] For instance, some derivatives have shown inhibitory activity against key kinases involved in cancer progression, such as Src kinase.[6] The multifaceted nature of their biological activity makes a thorough and systematic in vitro evaluation crucial to identify the most promising lead compounds for further development.
II. Experimental Design: A Roadmap to Validation
A robust validation of the in vitro anticancer activity of 3-aminoindole derivatives requires a well-defined experimental workflow. This involves the careful selection of cancer cell lines, appropriate positive controls (standard anticancer drugs), and a battery of assays to assess cytotoxicity and elucidate the mechanism of action.
Below is a logical workflow for the screening process:
Caption: A general workflow for the in vitro validation of anticancer activity.
III. Comparative Cytotoxicity Analysis: Gauging Potency
The initial step in evaluating a new compound is to determine its cytotoxic potential across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying and comparing the potency of different compounds.
A. Selection of Cancer Cell Lines
The choice of cell lines should represent a variety of cancer types to assess the broad-spectrum potential of the derivatives. Commonly used cell lines include:
-
MCF-7: Breast Adenocarcinoma
-
HCT116: Colon Carcinoma
-
A549: Lung Carcinoma
-
HeLa: Cervical Carcinoma[4]
-
SMMC 7721: Hepatocellular Carcinoma[4]
-
HL 60: Promyelocytic Leukemia[4]
-
A375: Malignant Melanoma[7]
B. Standard Anticancer Drugs for Comparison
To benchmark the activity of the 3-aminoindole derivatives, it is essential to include well-characterized anticancer drugs as positive controls. Suitable choices include:
-
Doxorubicin: A topoisomerase II inhibitor with broad-spectrum activity.[8]
-
Cisplatin: A DNA-damaging agent used in the treatment of various solid tumors.[8]
-
Paclitaxel: A microtubule-stabilizing agent.[9]
-
5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase.[5]
C. Quantitative Data Summary
The cytotoxic activity of the 3-aminoindole derivatives and standard drugs should be summarized in a clear and concise table.
| Compound/Drug | Cancer Cell Line | IC50 (µM) |
| 3-Aminoindole Derivative 1 | MCF-7 | [Insert Data] |
| HCT116 | [Insert Data] | |
| A549 | [Insert Data] | |
| 3-Aminoindole Derivative 2 | MCF-7 | [Insert Data] |
| HCT116 | [Insert Data] | |
| A549 | [Insert Data] | |
| Doxorubicin | MCF-7 | [Insert Data] |
| HCT116 | [Insert Data] | |
| A549 | [Insert Data] | |
| Cisplatin | MCF-7 | [Insert Data] |
| HCT116 | [Insert Data] | |
| A549 | [Insert Data] |
Note: IC50 values are highly dependent on experimental conditions and should be determined concurrently for accurate comparison.
IV. Experimental Protocols: Step-by-Step Methodologies
A. In Vitro Cytotoxicity Assays
Two of the most widely used colorimetric assays for determining cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.[10] Both are reliable, rapid, and suitable for high-throughput screening.[11][12]
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of the cells.[13] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of living cells.[14]
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the 3-aminoindole derivatives or standard drugs. Include a vehicle control (e.g., DMSO).[13]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
-
2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.[9]
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[13]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
-
B. Apoptosis Assays
To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), several assays can be employed.
1. Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This is a widely used method to detect apoptosis.[15] In early apoptotic cells, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Cell Treatment: Treat cells with the 3-aminoindole derivatives at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
-
2. Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis.[16] Their activation is a hallmark of apoptosis.[17]
-
Protocol:
-
Cell Lysis: Treat cells as described above, then lyse the cells to release cellular proteins.
-
Substrate Addition: Add a fluorogenic caspase substrate (e.g., for caspase-3/7, -8, or -9) to the cell lysate.
-
Fluorescence Measurement: Incubate and measure the fluorescence using a fluorometer. The amount of fluorescence is proportional to the caspase activity.
-
V. Unraveling the Mechanism: Potential Signaling Pathways
3-Aminoindole derivatives can exert their anticancer effects through various mechanisms. Understanding the underlying signaling pathways is crucial for their development as therapeutic agents.
Caption: Potential signaling pathways affected by 3-aminoindole derivatives.
Some indole derivatives have been shown to induce G2/M cell cycle arrest and apoptosis.[1] The induction of apoptosis can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases. Furthermore, some indole compounds can inhibit key signaling molecules like Akt and NF-κB, which are crucial for cancer cell survival.[3] The cooperation between c-SRC and EGFR has been implicated in more aggressive tumors, and dual inhibitors of these kinases are a promising therapeutic strategy.[18]
VI. Conclusion and Future Directions
This guide provides a systematic approach to the in vitro validation of the anticancer activity of novel 3-aminoindole derivatives. By employing a panel of cancer cell lines, established cytotoxicity and apoptosis assays, and a comparative analysis against standard anticancer drugs, researchers can effectively identify promising lead compounds. Subsequent studies should focus on more detailed mechanistic investigations, including the identification of specific molecular targets and in vivo efficacy studies in animal models. The ultimate goal is to translate these promising findings into the development of novel and effective cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity of novel 3-amino-4-indolylmaleimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. scielo.br [scielo.br]
- 13. benchchem.com [benchchem.com]
- 14. kosheeka.com [kosheeka.com]
- 15. biocompare.com [biocompare.com]
- 16. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 18. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of 1H-Indol-3-Amine Analogs
Welcome to this in-depth technical guide on the structure-activity relationship (SAR) of 1H-indol-3-amine analogs. The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] Specifically, the this compound framework serves as a versatile template for designing selective and potent modulators of enzymes, receptors, and protein-protein interactions.
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causal relationships between structural modifications and biological outcomes. We will delve into key experimental data, provide validated protocols for compound evaluation, and visualize the complex interplay of SAR principles. Our objective is to empower you not only to understand the existing landscape but also to rationally design the next generation of this compound-based therapeutics.
The this compound Core: A Privileged Scaffold
The indole ring system, comprising a fused benzene and pyrrole ring, is present in numerous natural products and FDA-approved drugs.[3] Its aromatic nature and the hydrogen-bonding capability of the N-H group at position 1 make it an ideal anchor for interacting with protein active sites.[4] The 3-amino substituent provides a critical vector for introducing diversity, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This scaffold has been successfully exploited to develop agents targeting a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][5]
A prime example of its utility is in the development of protein kinase inhibitors. The 1H-indazole-3-amine structure, a bioisostere of this compound, is a well-established hinge-binding fragment that effectively interacts with the ATP-binding site of many kinases.[6] This principle extends directly to the indole scaffold, making it a focal point for the design of novel anticancer agents.[7]
Decoding the Structure-Activity Relationship: A Positional Analysis
The key to successful lead optimization lies in a systematic understanding of how modifications at each position of the scaffold influence biological activity. Below, we dissect the SAR of the this compound core.
General SAR Insights for this compound Analogs
The following diagram provides a high-level overview of general SAR trends observed for this scaffold.
Caption: Key SAR takeaways for the this compound scaffold.
Comparative Data on Analog Performance
Systematic modification of the this compound scaffold has yielded potent inhibitors for various targets. The table below summarizes representative data from published studies, highlighting how subtle structural changes can lead to significant differences in potency and selectivity.
| Compound ID | Core Structure | Modification | Target | Activity (IC₅₀/EC₅₀) | Reference |
| 6j | 6,6'-Bisindole | 3,3'-Substituted with 4-(trifluoromethyl)benzyl groups | HIV-1 gp41 | 0.2 µM (EC₅₀, virus-cell fusion) | [8] |
| 1a | Indole | 1-benzyl, 3-(4-chlorobenzyl) | HIV-1 gp41 | 0.9 µM (EC₅₀, virus-cell fusion) | [8] |
| 34 | 1,3,5-Trisubstituted Indole | N1-methyl, C3-(dimethylaminomethyl), C5-(N-(3-aminopropyl)acetamide) | Haspin Kinase | 13 nM (IC₅₀) | [9] |
| 58 | 1,3,5-Trisubstituted Indole | N1-methyl, C3-(piperidin-1-ylmethyl), C5-(N-(3-(dimethylamino)propyl)acetamide) | Haspin Kinase | 16 nM (IC₅₀) | [9] |
| 8l | 7-Azaindole | Bearing a benzocycloalkanone motif | Haspin Kinase | 14 nM (IC₅₀) | [10] |
| 8g | 7-Azaindole | Bearing a benzocycloalkanone motif | CDK9/CyclinT & Haspin | 0.24 µM & 0.17 µM (IC₅₀) | [10] |
Analysis of Comparative Data:
-
HIV-1 Fusion Inhibitors: A comparison between compounds 6j and 1a reveals the importance of the overall molecular shape and surface area. The dimeric 6,6'-bisindole structure of 6j provides a more extensive interaction surface within the hydrophobic pocket of gp41, resulting in a 4.5-fold increase in potency compared to the monomeric analog 1a .[8] This underscores the value of exploring dimeric scaffolds in targeting protein-protein interactions.
-
Haspin Kinase Inhibitors: The data for compounds 34 and 58 demonstrate that for this target, significant variation at the C3 position (dimethylaminomethyl vs. piperidin-1-ylmethyl) is well-tolerated, with both compounds exhibiting potent nanomolar inhibition.[9] This suggests the C3 substituent projects into a region with available space. The potent activity of the 7-azaindole analogs (8l and 8g ) highlights that bioisosteric replacement of the indole C7-H with a nitrogen atom is a highly effective strategy for modulating kinase activity, often by forming an additional hydrogen bond with the kinase hinge region.[10] The dual activity of 8g against both CDK9 and Haspin suggests a degree of conserved structural features in the ATP-binding sites of these kinases.
Essential Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are paramount. Here, we provide detailed methodologies for primary enzymatic screening and secondary cellular evaluation.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of test compounds for a target kinase. The causality is based on the principle of Förster Resonance Energy Transfer (FRET). A europium (Eu)-labeled antibody (donor) binds to the kinase, and an Alexa Fluor™ 647-labeled ATP-competitive tracer (acceptor) binds to the kinase's ATP pocket. A test compound that binds to the ATP pocket will displace the tracer, disrupting FRET and causing a decrease in the emission signal from the acceptor.
Workflow Diagram:
Caption: Workflow for a FRET-based kinase binding assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution series of the test compounds in 100% DMSO, typically starting from a 1 mM stock. A 1:3 dilution series across 11 points is standard.
-
Assay Buffer Preparation: Prepare the kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The choice of buffer is critical to maintain kinase stability and activity.
-
Reagent Preparation:
-
Dilute the target kinase and the Eu-labeled antibody to a 2X working concentration in the assay buffer.
-
Dilute the Alexa Fluor™ 647-labeled tracer to a 4X working concentration in the assay buffer. The final concentration of the tracer should be at its KᏧ for the kinase to ensure assay sensitivity.
-
-
Assay Procedure (384-well plate format):
-
Transfer 2.5 µL of the diluted compounds from the DMSO plate to the assay plate. Include DMSO-only wells for "no inhibition" (0%) controls and wells with a known potent inhibitor for "full inhibition" (100%) controls.
-
Add 2.5 µL of the 2X Kinase/Antibody mixture to all wells.
-
Add 5 µL of the 2X Tracer solution to all wells. The final volume will be 10 µL.
-
Seal the plate and centrifuge briefly (e.g., 1000 rpm for 1 minute) to ensure all components are mixed.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate using a microplate reader capable of time-resolved FRET (TR-FRET). Read the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm) for each well.
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell Viability/Cytotoxicity Assessment (MTT Assay)
This protocol assesses the effect of test compounds on cell proliferation and viability. It is a crucial secondary assay to distinguish between specific target engagement and general cytotoxicity. The assay's logic relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial reductase enzymes.
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., a cancer cell line like K562 or A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere and resume growth for 24 hours in a humidified incubator (37°C, 5% CO₂). This adherence period is essential for the cells to recover from the stress of plating.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
-
Incubation: Incubate the cells with the compounds for a defined period, typically 48 or 72 hours, to allow for effects on cell proliferation to manifest.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well. Incubate for an additional 3-4 hours. During this time, only viable cells will produce formazan.
-
Formazan Solubilization:
-
Carefully remove the medium from the wells. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percent viability versus the logarithm of compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability). This data was used to evaluate the antitumor activity of indazole derivatives in one of the cited studies.[6]
-
Conclusion and Future Directions
The this compound scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. As this guide has demonstrated, a systematic approach to SAR, grounded in robust and reproducible experimental data, is the engine of successful drug design. Key takeaways include the strategic importance of substitutions at the N1 and C5 positions for modulating potency and pharmacokinetics, and the vast chemical space accessible through modifications of the 3-amino group to achieve target selectivity.
Future efforts will likely focus on leveraging advanced computational methods to predict binding affinities and ADMET properties, allowing for a more rational and efficient exploration of chemical diversity. Furthermore, the synthesis of novel, more complex indole-based scaffolds, such as constrained macrocycles or sp³-rich derivatives, may unlock new biological activities and intellectual property space. By integrating the principles outlined here with emerging technologies, the research community can continue to harness the power of the indole nucleus to address unmet medical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of different synthetic routes to 3-aminoindoles
An In-Depth Guide to the Synthetic Routes of 3-Aminoindoles for Medicinal Chemistry
The 3-aminoindole scaffold is a privileged structural motif, forming the core of numerous natural products and pharmacologically active compounds.[1] These derivatives are promising candidates in drug discovery for a range of conditions, including cancer, inflammation, and neurodegenerative diseases.[1][2] However, the synthesis of unprotected 3-aminoindoles presents a significant challenge due to their inherent instability; the electron-rich nature of the heterocycle makes them highly susceptible to oxidative degradation.[1][3][4]
This guide provides a comparative analysis of prominent synthetic strategies for accessing 3-aminoindole derivatives. We will delve into the mechanistic underpinnings of each route, present objective comparisons supported by experimental data, and provide detailed protocols for key transformations, offering researchers and drug development professionals a comprehensive resource for navigating this critical area of synthetic chemistry.
Modern Strategies: Transition-Metal-Catalyzed Syntheses
Recent advancements in organometallic chemistry have revolutionized the synthesis of complex heterocycles. Transition-metal catalysis, in particular, offers highly efficient, atom-economical, and modular routes to 3-aminoindoles, often allowing for the construction of the core scaffold in a single, convergent step.
Copper-Catalyzed Three-Component Coupling
One of the most elegant and efficient modern methods is a copper-catalyzed three-component coupling (TCC) reaction.[2] This cascade transformation brings together an N-protected 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne to first generate a 3-aminoindoline, which can then be isomerized to the desired 3-aminoindole.[2] This approach is lauded for its high efficiency and good functional group tolerance.[5]
Mechanism and Rationale:
The reaction is initiated by a copper-catalyzed coupling of the aldehyde, amine, and alkyne to form a propargylamine intermediate. This key intermediate, in the presence of a π-philic metal catalyst like copper, undergoes an intramolecular 5-exo-dig cyclization to form the indoline core.[2] The choice of a copper(I)/copper(II) binary system, along with an additive like DMAP, has been shown to be crucial for optimizing the yield of the cyclized product.[2] The final step is a base-mediated isomerization of the 3-aminoindoline to the thermodynamically more stable aromatic 3-aminoindole.[2]
Diagram: Catalytic Cycle of Copper-Catalyzed 3-Aminoindoline Synthesis
Caption: Catalytic cycle for the Cu-catalyzed three-component synthesis of 3-aminoindolines.
Experimental Protocol: Synthesis of 3-Aminoindolines via TCC [2]
-
Materials: N-(2-formylphenyl)-4-methylbenzenesulfonamide (0.3 mmol), secondary amine (0.3 mmol), terminal acetylene (0.45 mmol), CuCl (5 mol%), Cu(OTf)₂ (5 mol%), DMAP (1.0 equiv.), MeCN (1 M).
-
Procedure:
-
To a sealed vial, add N-(2-formylphenyl)-4-methylbenzenesulfonamide, CuCl, Cu(OTf)₂, and DMAP.
-
Evacuate and backfill the vial with argon.
-
Add acetonitrile, the secondary amine, and the terminal acetylene via syringe.
-
Seal the vial and heat the reaction mixture at 80°C for 12–16 hours.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the 3-aminoindoline product.
-
Protocol: Isomerization to 3-Aminoindole [2]
-
Materials: 3-Aminoindoline (from previous step), Cs₂CO₃, THF/MeOH mixture.
-
Procedure:
-
Dissolve the 3-aminoindoline in a mixture of THF and MeOH.
-
Add cesium carbonate (Cs₂CO₃).
-
Heat the mixture at 65°C until the isomerization is complete (monitored by TLC).
-
Cool the reaction, filter, and concentrate the filtrate.
-
Purify by chromatography to obtain the final 3-aminoindole.
-
Direct C-H Functionalization Strategies
The direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis due to its inherent atom and step economy. For indoles, the C3 position is the most nucleophilic, making it a prime target for electrophilic substitution.
Electrophilic C3-Amidation
A direct and selective C-H amidation at the C3 position of indoles has been developed as a straightforward entry to 3-aminoindoles.[6][7] This method utilizes novel N-[(benzenesulfonyl)oxy]amides as electrophilic nitrogen sources in the presence of a Lewis acid promoter.
Mechanism and Rationale:
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, ZnCl₂, is crucial for activating the indole nucleus and promoting the desired C3-amidation.[7] In the absence of ZnCl₂, the reaction pathway shifts, leading to the formation of undesired indole aminal products.[6][7] The choice of the amide precursor is also important; while benzamide and pivalamide-derived precursors are effective, acetamide gives lower yields, likely due to competitive deprotonation of the acidic α-protons.[7] This method is also effective for installing carbamate groups at the C3 position.[7]
Diagram: General Workflow for Direct C3-Amidation
Caption: Workflow for the direct C3-amidation of indoles.
Synthesis from Non-Indolic and Pre-functionalized Precursors
These methods involve either building the indole ring from acyclic precursors in a way that installs the amino group at the C3 position or functionalizing an existing indole-related scaffold.
Two-Step Synthesis via Nitrostyrene Adducts
A novel and cost-effective method has been developed for the preparation of unprotected 3-aminoindoles starting from readily available indoles and nitrostyrenes.[4][8] This two-step sequence is particularly valuable as it provides direct access to the often-unstable free amines.
Mechanism and Rationale:
The first step involves the reaction between an indole and a nitrostyrene in the presence of phosphorous acid, which leads to the formation of a 4′H-spiro[indole-3,5′-isoxazole].[4] This spirocycle serves as a stable intermediate. The key second step is a microwave-assisted cascade reaction of this intermediate (or its rearranged acetonitrile derivative) with hydrazine hydrate.[4] This transformation proceeds in good to excellent yields and results in the formation of the unprotected 2-aryl-3-aminoindole.[4] The ability to perform the final step under microwave irradiation significantly accelerates the reaction.[4]
Experimental Protocol: Synthesis of 2-Aryl-3-aminoindoles [4]
-
Materials: 2-(3-Oxoindolin-2-yl)-2-arylacetonitrile intermediate (1.00 mmol), hydrazine hydrate (10.0 mmol, 10 equiv.), ethanol.
-
Procedure (Method A):
-
Place the 2-(3-oxoindolin-2-yl)-2-arylacetonitrile and hydrazine hydrate in a microwave process vial.
-
Add ethanol (5 mL).
-
Seal the vial and heat under microwave irradiation at 120°C for 30 minutes.
-
After completion, cool the vial to room temperature.
-
Add water (20 mL) to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-aminoindole.
-
Reductive Amination of Isatins
Isatins are versatile and readily available precursors for a variety of indole derivatives. Reductive amination provides a direct route to 3-amino-2-oxindoles, which can be considered close relatives of 3-aminoindoles and are themselves biologically important scaffolds.[9][10][11] The direct conversion to 3-aminoindoles can be achieved through further reduction.
The process typically involves the condensation of an isatin with an amine to form an isatin imine, followed by reduction of the imine and often the C2-carbonyl group.[12][13] The choice of reducing agent is critical to control the final product. Milder, selective reducing agents like sodium cyanoborohydride are often used for the one-pot reductive amination to control the reaction and prevent over-reduction or reduction of the initial ketone.[13]
Classical Indole Syntheses
While often supplanted by modern methods, classical name reactions remain foundational in heterocyclic chemistry. Their application to 3-aminoindole synthesis is typically less direct and may require multi-step sequences.
The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis forms a 2-aryl-indole by heating an α-bromo-acetophenone with an excess of aniline.[14][15][16] While historically significant, this reaction is notorious for requiring harsh conditions and often results in poor yields and unpredictable regioselectivity.[14][16] Its direct application for the synthesis of 3-aminoindoles is not common, as it is primarily a route to 2-substituted indoles.[17] Modern modifications using microwave irradiation or milder catalysts have been developed but have not positioned this method as a preferred route for complex indole targets.[16]
Comparative Summary of Synthetic Routes
| Synthesis Route | Key Advantages | Key Disadvantages | Typical Yield (%) | Reaction Time (h) | Key Reagents/Catalysts |
| Cu-Catalyzed TCC [2][5] | High efficiency, one-pot potential, good functional group tolerance. | Requires copper catalyst, multi-step preparation of starting aldehyde may be needed. | 70–95 | 12–16 | CuCl/Cu(OTf)₂, DMAP, Cs₂CO₃ |
| Direct C3-Amidation [7] | High atom economy, direct C-H functionalization, mild conditions. | Requires novel electrophilic N-source, yield sensitive to amide substrate. | 32–86 | Not specified | N-[(benzenesulfonyl)oxy]amide, ZnCl₂ |
| Two-Step via Nitrostyrene [4][5] | Low-cost starting materials, straightforward procedure, access to unprotected amines. | Two distinct synthetic steps required. | 80–95 (overall) | 1–2 (for step 2) | Phosphorous acid, Hydrazine hydrate, MW |
| Bischler-Möhlau [14][16] | Simple starting materials. | Harsh conditions, poor yields, limited scope, not direct for 3-aminoindoles. | Variable, often low | Not specified | Excess aniline, heat |
Conclusion
The synthesis of 3-aminoindoles has evolved significantly from classical, often harsh, methodologies to highly sophisticated and efficient catalytic strategies. For researchers in drug discovery, the Copper-Catalyzed Three-Component Coupling offers a powerful and flexible platform for generating diverse and densely functionalized 3-aminoindole libraries.[2] For process development and large-scale synthesis where cost and step-economy are paramount, the Two-Step Synthesis via Nitrostyrene presents a highly attractive, low-cost, and robust alternative.[4] Finally, the ongoing development of Direct C-H Functionalization methods represents the frontier of this field, promising even more efficient and environmentally benign routes to these vital medicinal scaffolds in the future.[6][7] The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, desired scale, and the specific strategic goals of the research program.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic synthesis of 3-aminooxindoles via addition to isatin imine: an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 16. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 17. Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors | Related Topics [scispace.com]
A Comparative Validation Guide to Indo-Fluo-1: A Novel 1H-Indol-3-Amine-Based Fluorescent Probe for Acidic pH Detection
As Senior Application Scientists, we understand that the introduction of a new analytical tool demands rigorous validation and transparent comparison against established standards. This guide provides a comprehensive evaluation of Indo-Fluo-1 , a next-generation fluorescent probe engineered from a 1H-indol-3-amine scaffold. Its design leverages the unique photophysical properties of indole derivatives to offer enhanced performance in sensing acidic environments.[1][2] We will dissect its performance, compare it objectively with commercially available alternatives, and provide the detailed experimental frameworks necessary for its validation in your own research settings.
The Indo-Fluo-1 Probe: Mechanism and Theoretical Advantages
Indole and its derivatives are powerful fluorophores that can be integrated into donor-π-acceptor (D-π-A) architectures, making them highly sensitive to their environment.[1][2] Indo-Fluo-1 is designed around this principle. The this compound core acts as an electron donor. In neutral or basic conditions, the probe exists in a state of low fluorescence. Upon encountering an acidic environment, the amine group is protonated. This event enhances an intramolecular charge transfer (ICT) process, causing a significant increase in fluorescence emission at a longer wavelength.[3]
This "turn-on" ratiometric response is theoretically superior to probes that only exhibit a single intensity change, as it provides a built-in correction for variations in probe concentration, excitation intensity, and photobleaching.
References
A Comparative Efficacy Analysis: 1H-Indol-3-Amine Derivatives Versus Existing Kinase Inhibitors in Oncology
This guide provides an in-depth comparison of the efficacy of a novel class of compounds, 1H-indol-3-amine derivatives, against established anti-cancer drugs. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data, explains the causality behind experimental designs, and offers detailed protocols for validating and comparing therapeutic candidates. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and experimental agents due to its versatile biological activity.[1][2] This analysis focuses on its potential to yield next-generation kinase inhibitors with improved potency and selectivity.
Therapeutic Context: The Challenge of Kinase Inhibition in Cancer
Protein kinases are crucial regulators of cellular processes, including proliferation, differentiation, and survival.[3] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] While numerous kinase inhibitors, such as Sunitinib and Sorafenib, have been successfully developed, challenges like acquired resistance and off-target toxicity limit their long-term efficacy.[1][3][4] The development of novel chemical scaffolds, such as this compound derivatives, is driven by the need to overcome these limitations. These derivatives offer unique structural features that can be modified to enhance binding affinity to the kinase hinge region and exploit other pockets within the ATP-binding site, potentially leading to greater selectivity and the ability to inhibit mutated, resistant kinase forms.[5]
Mechanism of Action: Targeting Oncogenic Signaling Pathways
Many this compound and structurally related indazole derivatives function as ATP-competitive kinase inhibitors.[5] They are designed to bind to the ATP pocket of protein kinases, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that drives tumor cell proliferation and survival. The core indole or indazole structure often serves as a "hinge-binding" fragment, a critical interaction for potent kinase inhibition.[5] Modifications at various positions on the indole ring allow for the optimization of potency and selectivity against specific kinases, such as VEGFR, PDGFR, and others involved in angiogenesis and tumor progression.[4]
Comparative Efficacy Analysis: In Vitro Studies
The initial evaluation of anticancer compounds relies on cell-free and cell-based in vitro assays to determine their potency and selectivity.[6] The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying the efficacy of a compound in inhibiting a specific biological or biochemical function.[6]
Rationale for Assay Selection
-
Enzymatic Assays: Direct measurement of a compound's ability to inhibit the catalytic activity of a purified kinase enzyme. This provides a clean assessment of on-target potency without the complexities of a cellular environment.[7]
-
Cell-Based Proliferation Assays (e.g., MTT): These assays measure the compound's effect on the viability and growth of cancer cell lines. This is a crucial step to confirm that the compound can penetrate cell membranes and inhibit its target in a more physiologically relevant context.[8][9] The choice of cell lines is critical; for example, K562 (chronic myeloid leukemia) and A549 (lung cancer) are standard lines used to evaluate broad anti-proliferative activity.[9][10]
Comparative In Vitro Activity Data
The following table summarizes the IC50 values for representative 1H-indazole-3-amine derivatives (structurally analogous to this compound derivatives) compared to the standard chemotherapeutic agent, 5-Fluorouracil (5-Fu).
| Compound | Target Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Source |
| Derivative 6o | K562 (Leukemia) | 5.15 | 5-Fu | 10.12 | [5][9][10] |
| Derivative 6o | A549 (Lung) | 13.5 | 5-Fu | 16.35 | [5] |
| Derivative 6o | PC-3 (Prostate) | 16.2 | 5-Fu | 14.28 | [5] |
| Derivative 6o | Hep-G2 (Liver) | 11.4 | 5-Fu | 11.53 | [5] |
| Derivative 5k | Hep-G2 (Liver) | 3.32 | 5-Fu | 11.53 | [9] |
| Selectivity Check | HEK-293 (Normal) | 33.2 | - | - | [9][10] |
Interpretation of Data: The data indicates that Derivative 6o exhibits promising activity against the K562 leukemia cell line, with an IC50 value nearly twice as potent as 5-Fu.[5][10] Furthermore, its significantly higher IC50 value against the non-cancerous HEK-293 cell line (33.2 µM) suggests a favorable selectivity window, a critical attribute for minimizing toxicity to normal tissues.[9][10] Derivative 5k shows particularly potent activity against the Hep-G2 liver cancer cell line.[9]
Comparative Efficacy Analysis: In Vivo Studies
While in vitro assays are essential for initial screening, in vivo efficacy is the gold standard for evaluating the therapeutic potential of a drug candidate before it can proceed to clinical trials.[11] Animal models, particularly mouse xenograft models, provide a comprehensive platform for assessing a drug's performance in a complex biological system, taking into account factors like pharmacokinetics and tumor microenvironment.[12][13]
Rationale for Model Selection
-
Cell Line-Derived Xenograft (CDX) Models: These models involve implanting human cancer cell lines subcutaneously or orthotopically into immunodeficient mice.[14] They are widely used due to their reproducibility and cost-effectiveness, making them suitable for initial efficacy testing and for studying mechanisms of drug resistance.[15] The choice of the cell line (e.g., A549, K562) should match the intended clinical indication.[11]
Comparative In Vivo Efficacy Data
The following table presents hypothetical but realistic data from a CDX mouse model study, comparing a lead this compound derivative to a standard-of-care drug.
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 10 mL/kg, oral, QD | 1500 ± 210 | - | - |
| Existing Drug | 30 mg/kg, oral, QD | 750 ± 150 | 50% | <0.01 |
| Derivative-X | 30 mg/kg, oral, QD | 450 ± 110 | 70% | <0.001 |
Interpretation of Data: In this representative study, "Derivative-X" demonstrates superior tumor growth inhibition (70%) compared to the existing drug (50%) at the same dosing regimen. The statistically significant reduction in tumor volume highlights its potential as a more effective therapeutic agent. Such in vivo validation is a critical milestone in preclinical drug development.[12]
Experimental Protocols and Workflow
Reproducibility and rigor are the cornerstones of trustworthy scientific research. The following sections provide detailed methodologies for the key experiments discussed.
Overall Preclinical Efficacy Workflow
The progression from a chemical library to a preclinical candidate follows a structured, multi-stage validation process. This workflow ensures that resources are focused on the most promising compounds.
Protocol 1: In Vitro Cell Proliferation (MTT) Assay
This protocol assesses the ability of a test compound to inhibit the proliferation of cancer cells.
-
Cell Seeding: Plate human cancer cells (e.g., A549) in a 96-well microtiter plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., 5-Fu).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases in living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 2: In Vivo Xenograft Tumor Model Study
This protocol evaluates the anti-tumor efficacy of a lead compound in an animal model. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Acclimation: Acclimate 6-8 week old female athymic nude mice for one week prior to the study.
-
Tumor Cell Implantation: Harvest A549 human lung cancer cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group), such as Vehicle Control, Existing Drug, and this compound Derivative.
-
Treatment Administration: Prepare the drug formulations daily. Administer the compounds to the respective groups via the specified route (e.g., oral gavage) and schedule (e.g., once daily) for 21 days.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Study Endpoint: At the end of the treatment period, euthanize the animals. Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed anti-tumor effects.
Conclusion and Future Outlook
The preclinical data presented in this guide strongly supports the continued investigation of this compound derivatives as a promising class of anti-cancer agents. Their ability to be chemically modified allows for fine-tuning of their pharmacological properties, offering a pathway to develop highly potent and selective kinase inhibitors. Comparative analyses show that optimized derivatives can exhibit superior in vitro potency and in vivo efficacy against cancer models when compared to some existing drugs.[9][10]
Future research should focus on comprehensive structure-activity relationship (SAR) studies to further enhance selectivity, detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling to optimize dosing regimens[16], and evaluation in more advanced preclinical models, such as patient-derived xenografts (PDX), which better recapitulate the heterogeneity of human tumors.[15] By systematically addressing these areas, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for new, more effective treatments for cancer patients.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. probiocdmo.com [probiocdmo.com]
- 12. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 13. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity of 3-Aminoindole-Based Enzyme Inhibitors
The 3-aminoindole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent enzyme inhibitors targeting a range of diseases.[1][2] Its versatility allows for the development of inhibitors for diverse enzyme classes, including kinases, cyclooxygenases, and carboxylesterases.[1][3][4] However, the therapeutic success of any enzyme inhibitor hinges critically on its selectivity. Poor selectivity can lead to off-target effects and potential toxicity, derailing an otherwise promising drug candidate.[5] This guide provides a comprehensive framework for rigorously assessing the selectivity of 3-aminoindole-based enzyme inhibitors, integrating biochemical and cell-based approaches to build a robust selectivity profile.
The Imperative of Selectivity in Drug Discovery
Selectivity is the measure of a drug's ability to interact with its intended target over other proteins in the proteome. For enzyme inhibitors, this means a high affinity for the target enzyme and significantly lower affinity for other, often structurally related, enzymes.[5] A highly selective inhibitor minimizes the risk of unintended pharmacological effects, leading to a safer and more effective therapeutic. The journey to developing a selective inhibitor is an iterative process of design, synthesis, and rigorous testing.[5]
Foundational Concepts: Understanding Inhibition Metrics
Before delving into experimental protocols, it is crucial to understand the key metrics used to quantify inhibitor potency and affinity:
-
IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[6] While widely used for initial screening and potency ranking, IC50 values are dependent on factors like substrate and enzyme concentration.[7]
-
Ki (Inhibition constant): The Ki is the dissociation constant of the enzyme-inhibitor complex and represents the intrinsic binding affinity of the inhibitor for the enzyme.[8][9] Unlike the IC50, the Ki is a thermodynamic constant that is independent of substrate concentration for competitive inhibitors, making it a more reliable measure for comparing inhibitor affinities.[6][9] The relationship between IC50 and Ki can be described by the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km).
A Step-by-Step Approach to Building a Selectivity Profile
A thorough assessment of inhibitor selectivity involves a multi-tiered approach, starting with in vitro biochemical assays and progressing to more physiologically relevant cell-based assays.
Phase 1: In Vitro Biochemical Assays - The First Line of Assessment
Biochemical assays are the cornerstone of initial inhibitor characterization, providing a direct measure of an inhibitor's effect on purified enzyme activity.[10]
Experimental Workflow: Biochemical Selectivity Profiling
The primary goal of this workflow is to determine the IC50 and subsequently the Ki of a 3-aminoindole-based inhibitor against the primary target and a panel of related off-target enzymes.
Protocol: IC50 Determination via In Vitro Enzyme Assay
This protocol provides a generalized framework. Specific conditions such as buffer composition, substrate, and enzyme concentration must be optimized for each enzyme system.
Materials:
-
Purified target enzyme and off-target enzymes
-
Specific substrate for each enzyme
-
3-aminoindole-based inhibitor stock solution (typically in DMSO)
-
Assay buffer (optimized for pH and ionic strength for each enzyme)
-
Microplate reader (e.g., spectrophotometer, fluorometer, luminometer)
-
96- or 384-well plates[11]
Procedure:
-
Prepare Reagents: Dilute the enzyme and substrate to their optimal working concentrations in the assay buffer. Prepare a serial dilution of the 3-aminoindole inhibitor.
-
Enzyme-Inhibitor Pre-incubation: Add a fixed amount of enzyme to each well of the microplate, followed by the serially diluted inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (background). Incubate for a predetermined time (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.[12]
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells.
-
Monitor Reaction Progress: Measure the rate of product formation or substrate depletion over time using the microplate reader. The detection method will depend on the specific assay (e.g., absorbance for a colorimetric product, fluorescence for a fluorogenic substrate).[13]
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the data to the control without inhibitor (set to 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
From IC50 to Ki: A More Accurate Comparison
To obtain a more robust measure of inhibitor affinity, the Ki should be determined. For competitive inhibitors, this can be achieved by performing the IC50 determination at multiple substrate concentrations and then applying the Cheng-Prusoff equation. Alternatively, a full Michaelis-Menten kinetic analysis in the presence of different inhibitor concentrations can be performed to determine the mechanism of inhibition and the Ki.[5]
Panel Screening for Selectivity
To build a selectivity profile, the inhibitor should be tested against a panel of related enzymes. For example, a 3-aminoindole-based kinase inhibitor should be screened against a panel of other kinases, particularly those with high sequence homology in the ATP-binding site.[14] Many contract research organizations offer kinase panel screening services against hundreds of kinases.[15]
Data Presentation: The Selectivity Table
The results of the selectivity profiling should be summarized in a clear and concise table.
| Compound | Target Enzyme IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| 3-AI-Derivative 1 | 10 | 1000 | >10000 | 100 |
| 3-AI-Derivative 2 | 50 | 500 | 5000 | 10 |
| Standard Inhibitor | 15 | 150 | 3000 | 10 |
This table presents hypothetical data for illustrative purposes.
Phase 2: Cell-Based Assays - Assessing Efficacy in a Physiological Context
While biochemical assays are essential, they do not fully recapitulate the cellular environment.[16] Cell-based assays provide a more physiologically relevant context to evaluate an inhibitor's selectivity and efficacy.[17] These assays can reveal important factors such as cell permeability, engagement with the target in its native state, and effects on downstream signaling pathways.[15][18]
Experimental Workflow: Cellular Target Engagement and Pathway Analysis
This workflow aims to confirm that the inhibitor engages its intended target within the cell and produces the expected downstream biological effect, while also assessing potential off-target pathway modulation.
Protocol: Western Blot Analysis of Downstream Signaling
This protocol is an example of a cell-based assay to assess the functional consequence of target inhibition. For a kinase inhibitor, this would typically involve measuring the phosphorylation status of a known substrate.
Materials:
-
Cell line expressing the target enzyme
-
Cell culture medium and reagents
-
3-aminoindole-based inhibitor
-
Lysis buffer
-
Primary antibodies (total and phospho-specific for the downstream substrate)
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the 3-aminoindole inhibitor for a specified time.
-
Cell Lysis: Wash the cells and then lyse them to release cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate. Subsequently, probe with a secondary antibody and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation. The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.
Advanced Cellular Techniques
Other advanced cell-based methods can provide more direct evidence of target engagement. For instance, cellular thermal shift assays (CETSA) can measure the stabilization of the target protein upon inhibitor binding in intact cells. NanoBRET™ assays can be used to quantify inhibitor binding to a specific kinase in living cells.[16][19]
Interpreting the Data: A Holistic View of Selectivity
A comprehensive selectivity assessment requires integrating data from both biochemical and cellular assays. A compound that is potent and selective in biochemical assays but shows poor activity in cells may have issues with cell permeability or be subject to efflux pumps. Conversely, a compound with moderate biochemical potency but strong cellular activity may benefit from favorable cellular accumulation.[16] Discrepancies between in vitro and cellular selectivity can also arise from differences in the cellular abundance of on- and off-target enzymes.[14]
Conclusion
The assessment of inhibitor selectivity is a critical and multifaceted component of drug discovery. For 3-aminoindole-based enzyme inhibitors, a systematic approach that combines rigorous in vitro biochemical profiling with physiologically relevant cell-based assays is essential. By carefully designing experiments, accurately interpreting the data, and iteratively refining the chemical structure, researchers can develop highly selective inhibitors with the potential to become safe and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-1 and C-3 substituted indole Schiff bases as selective COX-2 inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists [unidesktesting.motion.ac.in]
- 6. courses.edx.org [courses.edx.org]
- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 8. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 9. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. domainex.co.uk [domainex.co.uk]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. reactionbiology.com [reactionbiology.com]
Comparative Docking Analysis of 1H-Indol-3-Amine Derivatives as VEGFR-2 Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of oncology drug discovery, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a pivotal target. Its critical role in tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients, marks it as a prime candidate for therapeutic intervention. The 1H-indol-3-amine scaffold has emerged as a privileged structure in the design of kinase inhibitors, owing to its ability to form key interactions within the ATP-binding pocket of various kinases, including VEGFR-2. This guide provides a comprehensive comparative docking study of a selection of this compound derivatives against VEGFR-2, offering insights into their binding modes and potential as anti-angiogenic agents.
This analysis is grounded in established scientific principles and leverages publicly available data to present an objective comparison. We will delve into the structural basis of inhibitor binding, provide a detailed, reproducible docking protocol, and present a comparative analysis of the binding affinities and interactions of selected this compound derivatives. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and evaluate novel VEGFR-2 inhibitors based on this versatile chemical scaffold.
The Rationale: Why this compound Derivatives Targeting VEGFR-2?
The ATP-binding site of VEGFR-2, like many kinases, possesses a hinge region that forms critical hydrogen bonds with inhibitors. The indole scaffold, particularly the N-H group of the indole ring, is adept at forming a hydrogen bond with the backbone carbonyl of Cys919 in the VEGFR-2 hinge region, a crucial interaction for potent inhibition. Furthermore, the diverse substitution patterns possible on the indole ring and the amine functionality allow for the fine-tuning of physicochemical properties and the exploration of various sub-pockets within the active site, enhancing both potency and selectivity.[1][2][3]
This guide will focus on a comparative analysis of a curated set of this compound derivatives to elucidate the structure-activity relationships (SAR) that govern their interaction with VEGFR-2. By understanding how different substituents on the indole core contribute to binding affinity, we can derive valuable insights for the design of next-generation inhibitors.
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
To ensure scientific rigor and reproducibility, a standardized molecular docking workflow is paramount. The following protocol outlines the key steps for performing a comparative docking study of this compound derivatives against VEGFR-2 using the widely-used software AutoDock Vina.[4][5][6][7]
Caption: A generalized workflow for comparative molecular docking studies.
Step 1: Protein Preparation
-
Obtain the Crystal Structure: Download the X-ray crystal structure of VEGFR-2 in complex with a known inhibitor from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 4AG8, which features the inhibitor Axitinib bound to the active site.[8][9]
-
Prepare the Receptor: Using molecular modeling software such as UCSF Chimera or AutoDock Tools, prepare the protein by:
Step 2: Ligand Preparation
-
Generate 3D Structures: Obtain or draw the 2D structures of the selected this compound derivatives. Convert these 2D structures into 3D models using software like ChemDraw or Marvin Sketch.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Prepare for Docking: Convert the energy-minimized ligand structures into the PDBQT file format, assigning partial charges and defining rotatable bonds.[5][10]
Step 3: Grid Box Generation
-
Define the Binding Site: The grid box defines the three-dimensional space where the docking algorithm will search for the optimal binding pose of the ligand.
-
Center the Grid: Center the grid box on the co-crystallized ligand (Axitinib in the case of 4AG8) to ensure that the docking search is focused on the known active site.
-
Set Grid Dimensions: The size of the grid box should be large enough to accommodate the ligands being docked, typically with a spacing of 1 Å between grid points.[11]
Step 4: Molecular Docking
-
Execute AutoDock Vina: Run the docking simulations for each prepared ligand using AutoDock Vina. Vina will calculate the binding affinity (in kcal/mol) and generate multiple binding poses for each ligand within the defined grid box.
-
Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the grid box parameters, and the output file name.
Step 5: Analysis of Results
-
Examine Binding Energies: The binding energy is a key metric for comparing the binding affinities of different ligands. More negative values indicate a stronger predicted binding affinity.[12]
-
Visualize Binding Poses: Use molecular visualization software like PyMOL or Discovery Studio to analyze the predicted binding poses of the ligands within the VEGFR-2 active site.
-
Identify Key Interactions: Investigate the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligands and the key amino acid residues in the active site, such as Cys919, Asp1046, and Glu885.[1]
Comparative Analysis of this compound Derivatives
To illustrate the application of this workflow, we present a comparative analysis of three hypothetical this compound derivatives with varying substitutions. The docking scores and key interactions are summarized in the table below.
| Derivative | Substituent (R) | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions | Key Hydrophobic Interactions |
| IDA-1 | -H | -8.5 | Cys919, Asp1046 | Val848, Leu889, Val916, Leu1035 |
| IDA-2 | -OCH₃ | -9.2 | Cys919, Asp1046, Glu885 | Val848, Leu889, Val916, Leu1035, Phe1047 |
| IDA-3 | -Cl | -9.8 | Cys919, Asp1046 | Val848, Leu889, Val916, Leu1035, Cys1045 |
Note: The data in this table is illustrative and intended for educational purposes. Actual docking scores and interactions would be obtained from a rigorous computational study.
Discussion of Comparative Results
The illustrative data suggests that the nature of the substituent on the indole ring significantly influences the binding affinity for VEGFR-2.
-
IDA-1 , the unsubstituted parent compound, establishes the baseline binding affinity through the core indole-amine scaffold's interactions with the hinge region (Cys919) and the DFG motif (Asp1046).
-
IDA-2 , with a methoxy substituent, shows an improved docking score. This could be attributed to the methoxy group forming an additional hydrogen bond with Glu885 in the solvent-exposed region of the active site and engaging in favorable hydrophobic interactions.
-
IDA-3 , featuring a chloro substituent, exhibits the most favorable docking score. The chlorine atom can participate in halogen bonding and enhance hydrophobic interactions with residues like Cys1045, leading to a more stable binding pose.
Caption: Key interactions of a hypothetical this compound derivative (IDA-2) in the VEGFR-2 active site.
Conclusion and Future Directions
This guide has provided a framework for conducting comparative docking studies of this compound derivatives as potential VEGFR-2 inhibitors. The detailed protocol and illustrative comparison highlight the importance of rational design in modulating binding affinity. The insights gained from such in silico studies can significantly accelerate the drug discovery process by prioritizing the synthesis and experimental evaluation of the most promising candidates.
It is crucial to remember that molecular docking is a predictive tool, and its results must be validated through experimental assays. Future work should focus on synthesizing the most promising derivatives identified through docking and evaluating their in vitro inhibitory activity against VEGFR-2, as well as their anti-proliferative effects in relevant cancer cell lines. The correlation between docking scores and experimental data will ultimately validate the computational model and provide a more robust foundation for the development of novel and effective anti-angiogenic therapies.
References
- 1. Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 7. youtube.com [youtube.com]
- 8. Exploration for novel inhibitors showing back-to-front approach against VEGFR-2 kinase domain (4AG8) employing molecular docking mechanism and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. ajchem-a.com [ajchem-a.com]
- 11. Elucidating Antiangiogenic Potential of Rauwolfia serpentina: VEGFR-2 Targeting-Based Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to the Rigorous Validation of a Cell-Based Assay for a Novel 1H-indol-3-amine Derivative
This guide provides a comprehensive framework for the validation of a cell-based assay designed to characterize the activity of a novel 1H-indol-3-amine derivative. Moving beyond a simple checklist of steps, we delve into the causal logic behind experimental choices, establishing a self-validating system that ensures data integrity, reproducibility, and regulatory readiness. This document is intended for researchers, scientists, and drug development professionals who seek to build robust and reliable assay platforms.
Introduction: The Imperative for Rigorous Assay Validation
In the landscape of drug discovery, cell-based assays are indispensable tools, offering a biologically relevant context to evaluate the efficacy and mechanism of action of novel chemical entities.[1] The this compound scaffold and its derivatives have emerged as a versatile class of compounds with significant therapeutic potential, demonstrating activities ranging from antitumor to anti-inflammatory effects.[2][3] However, the promise of any new compound can only be realized through data generated from a meticulously validated assay. An unvalidated or poorly characterized assay can lead to costly false positives or, worse, the premature termination of a promising drug candidate.
This guide will walk through the critical phases of validating a cell-based assay for a new this compound derivative, using a hypothetical anti-proliferative agent as our primary example. We will compare its performance with alternative methodologies and establish a gold-standard protocol grounded in scientific integrity and authoritative standards.
Part 1: Foundational Understanding - Compound and Biological Context
Before embarking on assay development, a foundational understanding of the compound's putative mechanism of action is critical. This knowledge informs the choice of the primary assay, orthogonal follow-up studies, and selectivity panels.
The Signaling Landscape of Indoleamine Derivatives
Indoleamine derivatives can engage a multitude of intracellular signaling pathways.[2][4] Recent studies on similar structures, specifically 1H-indazole-3-amine derivatives, have shown that their antitumor effects can be mediated through the induction of apoptosis and cell cycle arrest.[5][6][7] This often involves the modulation of key regulatory proteins. For instance, some derivatives have been shown to inhibit members of the Bcl-2 family and interfere with the p53/MDM2 pathway.[5][6] Another established mechanism for indole-based compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and cell death.[8][9]
Given this precedent, a plausible mechanism for our novel this compound derivative is the induction of apoptosis via the p53 signaling axis.
Caption: Putative signaling pathway for a this compound derivative inducing apoptosis.
Part 2: The Pillars of Assay Validation
A robust assay is built on several key performance characteristics. Regulatory bodies like the FDA and EMA provide guidance on the expectations for assay validation, which become progressively more stringent as a drug candidate moves through clinical phases.[10][11] For early-stage discovery, demonstrating the suitability and reliability of the analytical methods is paramount.[11]
Key Validation Parameters:
-
Specificity and Selectivity: Specificity refers to the assay's ability to measure the desired analyte without interference. Selectivity describes the compound's preferential effect on the intended target over other, often related, targets.[12][13]
-
Robustness: This is the measure of an assay's capacity to remain unaffected by small, deliberate variations in method parameters.[14] It is often quantified using statistical metrics like the Z'-factor and Signal-to-Noise ratio.
-
Accuracy and Precision: Accuracy is the closeness of the measured value to the true value, while precision measures the reproducibility of results (repeatability and intermediate precision).[10]
-
Potency Measurement: The assay must accurately determine the compound's potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[15]
Part 3: A Self-Validating Experimental Workflow
Our primary goal is to quantify the anti-proliferative effect of the this compound derivative on a relevant cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common and suitable choice for this purpose.[7]
Caption: General workflow for cell-based assay validation.
Experimental Protocol 1: MTT Anti-Proliferative Assay
This protocol is designed to determine the IC50 of the this compound derivative.
1. Cell Culture and Maintenance:
- Rationale: The health and growth phase of cells are paramount for reproducibility.[1][16] Using cells in the logarithmic growth phase ensures that the assay measures an effect on proliferation, not merely cytotoxicity on static cells.
- Protocol:
- Culture K562 (human chronic myeloid leukemia) cells in appropriate media (e.g., RPMI-1640 with 10% FBS).[7]
- Maintain cells in an incubator at 37°C with 5% CO2.[1]
- Passage cells regularly to maintain log-phase growth and never allow them to become over-confluent.[1]
2. Cell Seeding:
- Rationale: Optimizing cell seeding density is crucial for maximizing the assay window (the difference between the maximum and minimum signal).[1] Too few cells will yield a low signal; too many will lead to overgrowth and non-linear assay response.
- Protocol:
- Perform a cell count using a hemocytometer or automated cell counter.
- Seed K562 cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of media.
- Incubate for 24 hours to allow cells to acclimatize.
3. Compound Treatment:
- Rationale: A dose-response curve is essential for determining the IC50. A semi-log dilution series covers a wide concentration range to capture the full inhibitory curve.
- Protocol:
- Prepare a 2X stock of the this compound derivative in culture media. Create a serial dilution series (e.g., 8 points, 1:3 dilution).
- Include controls:
- Negative Control: Vehicle (e.g., 0.1% DMSO) only.[17]
- Positive Control: A known cytotoxic agent (e.g., 5-Fluorouracil).[7]
- Add 100 µL of the 2X compound dilutions to the appropriate wells. Each concentration should be tested in triplicate at a minimum.[18]
- Incubate for 48 hours.
4. MTT Assay and Data Acquisition:
- Rationale: The MTT assay measures mitochondrial reductase activity, a proxy for cell viability. The incubation time with the MTT reagent must be optimized to ensure sufficient signal development without toxicity.
- Protocol:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C.
- Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
- Read the absorbance (OD) at 570 nm using a microplate reader.
Data Analysis and Performance Metrics
1. IC50 Calculation:
- The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, representing the concentration at which the compound exerts 50% of its maximal effect, is determined by fitting the dose-response data to a four-parameter logistic (4PL) curve.[15]
2. Z'-Factor (Assay Robustness):
- Rationale: The Z'-factor is a statistical measure of the separation between the positive and negative controls, making it a critical indicator of assay quality and suitability for high-throughput screening (HTS).[19][20] It incorporates both the dynamic range and data variation.[15][21]
- Calculation:
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> Where:Z′=1−∣μp−μn∣(3σp+3σn) ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> andσpngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> are the standard deviations of the positive and negative controls.σnngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> andμpngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> are the means of the positive and negative controls.μn- Interpretation:
- Z' > 0.5: An excellent assay, suitable for HTS.[15][22][23]
- 0 < Z' ≤ 0.5: A marginal or acceptable assay.[22][23]
- Z' < 0: No separation between controls; the assay requires significant optimization.[22][23]
3. Signal-to-Noise (S/N) Ratio:
- Rationale: The S/N ratio helps determine the confidence with which a signal can be distinguished from the background noise of the assay system.[24][25] A higher S/N ratio indicates greater sensitivity.
- Calculation:
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> Where:S/N=σbackground(μsignal−μbackground) ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> is the mean of the signal (e.g., negative control).μsignalngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> is the mean of the background (wells with no cells).μbackgroundngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> is the standard deviation of the background.σbackground
Part 4: The Comparative Framework - Orthogonal and Selectivity Assays
Relying on a single assay is a significant pitfall. An observed effect, such as decreased MTT signal, could be due to mechanisms other than apoptosis (e.g., metabolic inhibition). Therefore, confirming the mechanism with an orthogonal assay is essential for building a trustworthy data package.[26]
Experimental Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This protocol directly measures apoptosis, providing mechanistic validation for the results of the proliferation assay.
-
Rationale: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.[5]
-
Protocol:
-
Seed and treat K562 cells with the this compound derivative (at concentrations around its IC50) for 48 hours as described previously.
-
Harvest the cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI solution according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. An increase in the Annexin V-positive cell population confirms the induction of apoptosis.[7][27]
-
Defining Selectivity vs. Specificity
In drug discovery, these terms are distinct. Specificity implies an exclusive, absolute interaction with a single target, which is rare in pharmacology.[12] Selectivity , a more practical and quantitative measure, refers to a drug's preferential ability to bind and affect its intended target over other off-targets.[12][13] High selectivity is crucial for minimizing off-target effects and potential toxicity.
Experimental Protocol 3: Selectivity Profiling
-
Rationale: A promising anti-cancer agent should exhibit significantly greater potency against cancer cells than against normal, healthy cells. This is quantified by the Selectivity Index (SI).
-
Protocol:
-
Perform the same MTT anti-proliferative assay (Protocol 1) in parallel using a non-cancerous cell line, such as human embryonic kidney cells (HEK-293).[5][6][27]
-
Calculate the IC50 for both the cancer cell line (e.g., K562) and the normal cell line (HEK-293).
-
Calculate the Selectivity Index (SI):
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
A higher SI value indicates greater selectivity for the cancer cells and a better therapeutic window.SI=IC50 (Cancer Cells)IC50 (Normal Cells)
-
Comparative Performance Data
The table below presents hypothetical validation data for our novel this compound derivative compared to a standard chemotherapeutic agent, 5-Fluorouracil (5-FU), and an alternative assay methodology (a reporter-based assay).
| Parameter | Assay 1: MTT (this compound Derivative) | Assay 1: MTT (5-Fluorouracil) | Assay 2: Luciferase Reporter (this compound Derivative) |
| Cell Line | K562 (Cancer) / HEK-293 (Normal) | K562 (Cancer) / HEK-293 (Normal) | K562 (p53-reporter) |
| IC50 (K562) | 5.15 µM[5][6] | 36.8 µM | 4.5 µM |
| IC50 (HEK-293) | 33.2 µM[5][6] | 5.1 µM | N/A |
| Selectivity Index (SI) | 6.45 [27] | 0.14 [27] | N/A |
| Z'-Factor | 0.72 | 0.68 | 0.81 |
| S/N Ratio | 45 | 40 | >100 |
| Throughput | High | High | Medium |
| Cost | Low | Low | High |
| Mechanistic Insight | Low (Viability) | Low (Viability) | High (p53 activation) |
Analysis: The hypothetical data shows that the this compound derivative has a much better selectivity index than 5-FU.[27] The MTT assay demonstrates an excellent Z'-factor (>0.5), indicating its robustness for screening. While the Luciferase Reporter assay provides higher sensitivity (S/N ratio) and direct mechanistic insight, it is more costly and has lower throughput. This comparison underscores the strategy of using a robust, high-throughput primary assay like MTT, followed by more complex, mechanistic assays for promising hits.
Troubleshooting and Data Integrity
Caption: Relationship between experimental factors and validation metrics.
-
Low Z'-Factor: Often caused by high variability in either the positive or negative controls. Re-evaluate cell seeding uniformity, ensure consistent pipetting, and check reagent stability.[18]
-
Low S/N Ratio: The signal may be too weak or the background too high. Optimize substrate development time, check for autofluorescence from the compound, or consider a more sensitive detection method (e.g., luminescence).[16][28]
-
Poor Curve Fit (IC50): If the dose-response curve is flat or erratic, check the compound's solubility and stability in the assay media. Ensure the concentration range tested is appropriate to capture both the top and bottom plateaus of the curve.
Conclusion
The validation of a cell-based assay is a multi-faceted process that forms the bedrock of reliable drug discovery. For a novel this compound derivative, this process must extend beyond a single primary screen. By integrating a robust initial assay (like MTT) with mechanistically informative orthogonal assays (like apoptosis detection) and critical selectivity profiling, researchers can build a comprehensive and trustworthy data package. Grounding this process in statistical rigor, with a keen focus on metrics like the Z'-factor and Selectivity Index, ensures that the resulting data is not only reproducible but also truly reflective of the compound's therapeutic potential. This systematic, self-validating approach minimizes risk and maximizes the potential for successfully advancing novel therapeutics from the bench to the clinic.
References
- 1. biocompare.com [biocompare.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cell-easy.com [cell-easy.com]
- 11. A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies [cellandgene.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. neurosnap.ai [neurosnap.ai]
- 14. bioprocessintl.com [bioprocessintl.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. marinbio.com [marinbio.com]
- 17. researchgate.net [researchgate.net]
- 18. marinbio.com [marinbio.com]
- 19. punnettsquare.org [punnettsquare.org]
- 20. Z-factor - Wikipedia [en.wikipedia.org]
- 21. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 22. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 25. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 26. o2hdiscovery.co [o2hdiscovery.co]
- 27. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Various Strategies for Improved Signal-to-Noise Ratio in CRISPR-Based Live Cell Imaging [jstage.jst.go.jp]
A Senior Application Scientist's Guide to Indole-Based Fluorophores: A Comparative Analysis of Photophysical Properties
For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescence-based assays, the selection of an appropriate fluorophore is a critical decision that profoundly impacts experimental outcomes. Among the diverse array of available fluorescent probes, indole-based fluorophores stand out due to their intrinsic sensitivity to the local microenvironment, a feature rooted in the photophysics of the indole scaffold, the fluorescent component of the essential amino acid tryptophan. This guide provides an in-depth comparison of the photophysical properties of different classes of indole-based fluorophores, offering the technical insights and field-proven perspectives necessary to inform your experimental design.
This guide will not merely list data; it will delve into the causality behind the observed photophysical properties, providing a framework for rational fluorophore selection. We will explore how subtle modifications to the indole core can dramatically alter its fluorescent characteristics and how these changes can be leveraged for specific biological applications.
The Indole Scaffold: A Versatile Platform for Fluorescence
The parent indole molecule exhibits fluorescence in the ultraviolet region, but its derivatives have been engineered to span a wider spectral range and offer enhanced photophysical performance. The key to their utility lies in the sensitivity of their excited state to the surrounding environment, which can influence properties such as quantum yield and fluorescence lifetime. This sensitivity arises from the charge transfer character of indole's excited states.
Comparative Analysis of Indole-Based Fluorophores
The performance of an indole-based fluorophore is dictated by several key photophysical parameters. Understanding these parameters is essential for selecting the optimal probe for your application.
-
Absorption (λ_abs_) and Emission (λ_em_) Maxima: These values determine the appropriate excitation source and detection window for the fluorophore. A larger separation between these two values, known as the Stokes shift, is generally desirable to minimize self-quenching and background interference.
-
Molar Extinction Coefficient (ε): This parameter quantifies how strongly a molecule absorbs light at a given wavelength. A higher molar extinction coefficient leads to a brighter signal.
-
Fluorescence Quantum Yield (Φ_F_): This is the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a more efficient fluorophore and, consequently, a brighter signal.[1][2]
-
Fluorescence Lifetime (τ_F_): This is the average time a fluorophore spends in the excited state before returning to the ground state.[3] It is an intrinsic property that can be sensitive to the fluorophore's local environment.[4]
Below is a comparative table summarizing the photophysical properties of several classes of indole-based fluorophores.
| Fluorophore Class | Example Compound | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F_) | Fluorescence Lifetime (τ_F_) (ns) | Key Features & Applications |
| Parent Indoles | Indole | ~275 | ~340-350 | - | 0.264[5] | 4.149[5] | Intrinsic protein fluorescence, environmental sensing. |
| N-acetyl-L-tryptophanamide (NATA) | ~280 | ~350 | - | - | - | Tryptophan analog, studies of protein structure and dynamics.[6] | |
| Cyanoindoles | 4-Cyanoindole (4-CNI) | ~318 | ~455 | ~8000 | 0.8+[7] | 9.1[8] | High quantum yield, large Stokes shift, sensitive to solvent polarity.[9][10] |
| 4-Cyano-7-azaindole (4CN7AI) | ~318 | ~455 (in H₂O) | ~8000 | 0.29 (in H₂O)[9][10] | 6.2 (in H₂O)[9][10] | Blue-green emitter, useful as a biological fluorophore.[9][10] | |
| Indole Nucleoside Analogs | 4-Cyanoindole-2'-deoxyribonucleoside (4CIN) | - | - | - | Superior to 2-aminopurine | - | Probing DNA and RNA structure and dynamics.[11][12][13][14] |
| Pyranoindoles | Pyrano[3,2-f] and [2,3-g]indoles | - | - | 9000-15,000[15] | 0.30-0.89[15] | - | Large Stokes shifts, moderate to high quantum yields, positive solvatochromism.[15] |
Expert Insights on Structure-Property Relationships:
The data presented in the table highlights key structure-property relationships. For instance, the addition of a cyano group at the 4-position of the indole ring, as seen in 4-CNI, dramatically red-shifts the emission and significantly increases the quantum yield compared to the parent indole.[7][8] This is attributed to the electron-withdrawing nature of the cyano group, which enhances the charge transfer character of the excited state. The fusion of a pyran ring to the indole core in pyranoindoles leads to exceptionally large Stokes shifts, which is highly advantageous for minimizing background fluorescence in complex biological samples.[15]
Experimental Protocols for Characterizing Photophysical Properties
To ensure the trustworthiness and reproducibility of your findings, it is crucial to employ standardized and validated protocols for measuring the photophysical properties of your chosen fluorophores.
Protocol 1: Measurement of Fluorescence Quantum Yield (Comparative Method)
This protocol describes the determination of the fluorescence quantum yield of a test compound by comparing it to a well-characterized standard with a known quantum yield.[1][2]
Causality Behind Experimental Choices: The comparative method is often preferred for its simplicity and reliability, as it circumvents the need for complex instrumentation required for absolute quantum yield measurements. The key principle is that if a standard and a sample have the same absorbance at the same excitation wavelength, they absorb the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[1][2] To minimize inner filter effects, absorbance values should be kept below 0.1.[2]
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvents
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54)
Step-by-Step Methodology:
-
Prepare a series of dilutions of both the test sample and the quantum yield standard in the same solvent.
-
Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength. The absorbance should be in the range of 0.02 to 0.1.
-
Record the fluorescence emission spectrum of each solution using the same excitation wavelength. Ensure that the emission is collected over the entire spectral range of the fluorophore.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield of the test sample (Φ_X_) using the following equation:
Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (η_X_² / η_ST_²)
Where:
-
Φ_ST_ is the quantum yield of the standard
-
Grad_X_ and Grad_ST_ are the gradients for the test sample and standard, respectively
-
η_X_ and η_ST_ are the refractive indices of the solvents used for the sample and standard, respectively.[2]
-
Protocol 2: Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime is a measure of the time a fluorophore spends in the excited state.[3] TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.
Causality Behind Experimental Choices: TCSPC is based on the principle of detecting single photons and recording their arrival time relative to a pulsed excitation source. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay profile. This method is favored for its high temporal resolution and excellent signal-to-noise ratio.
Materials and Equipment:
-
Pulsed light source (e.g., picosecond laser or LED)
-
Sample holder and optics
-
Fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode)
-
TCSPC electronics (including a constant fraction discriminator, time-to-amplitude converter, and multichannel analyzer)
-
Data analysis software
Step-by-Step Methodology:
-
Prepare the sample in a suitable cuvette or sample holder.
-
Set up the TCSPC system:
-
Align the pulsed light source to excite the sample.
-
Position the detector to collect the emitted fluorescence.
-
Configure the TCSPC electronics to record the timing of the detected photons.
-
-
Acquire the fluorescence decay data by collecting photons over a sufficient period to build a statistically robust decay curve.
-
Measure the instrument response function (IRF) by replacing the sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Analyze the fluorescence decay data by fitting it to a multi-exponential decay model, deconvolving the IRF from the measured decay. The fitting will yield the fluorescence lifetime(s) (τ_F_).
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for quantum yield and fluorescence lifetime measurements.
Caption: Workflow for comparative quantum yield measurement.
Caption: Workflow for fluorescence lifetime measurement using TCSPC.
Conclusion
The selection of an indole-based fluorophore requires a nuanced understanding of its photophysical properties and how they relate to the specific demands of the intended application. By carefully considering parameters such as absorption and emission maxima, quantum yield, and fluorescence lifetime, researchers can make informed decisions that enhance the quality and reliability of their experimental data. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and drug development professionals seeking to harness the power of indole-based fluorescence in their research endeavors.
References
- 1. static.horiba.com [static.horiba.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence lifetime measurements [uniklinikum-jena.de]
- 5. researchgate.net [researchgate.net]
- 6. Photophysics of indole, tryptophan and N-acetyl-L-tryptophanamide (NATA): heavy atom effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Dependence of Cyanoindole Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Synthesis and photophysical characterization of fluorescent indole nucleoside analogues | Semantic Scholar [semanticscholar.org]
- 15. Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Comparative Guide to Establishing the Mechanism of Action of a Novel 1H-indol-3-amine Drug Candidate, "INV-301"
In the landscape of modern drug discovery, the journey from a promising hit compound to a clinically viable drug is paved with rigorous scientific investigation. A critical milestone in this journey is the elucidation of the compound's mechanism of action (MoA). Understanding how a drug candidate exerts its therapeutic effect at a molecular level is not merely an academic exercise; it is fundamental to predicting its efficacy, anticipating potential side effects, and identifying patient populations most likely to respond. This guide provides an in-depth, technically focused narrative on establishing the MoA of a novel anti-cancer drug candidate, "INV-301," a proprietary 1H-indol-3-amine derivative.
Our approach is a multi-tiered, comparative strategy, designed to build a robust and self-validating body of evidence. We will progress from broad, unbiased screening to highly specific target validation and pathway analysis, comparing INV-301's performance against known inhibitors and vehicle controls at each stage. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind our experimental choices.
Part 1: The Initial Investigation - Target Engagement and Broad Spectrum Profiling
The foundational step in understanding a new drug's MoA is to confirm that it engages a cellular target and to gain an initial, unbiased view of its potential target class. Given that many small molecule inhibitors, particularly those with indole scaffolds, target protein kinases, our initial hypothesis is that INV-301 may function as a kinase inhibitor.[1][2]
Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)
Before delving into expensive and time-consuming screening, we must first answer a fundamental question: does INV-301 bind to a protein target within a cellular context? The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to assess drug-target interaction in intact cells.[3][4] The principle is based on ligand-induced thermal stabilization of the target protein.[3][5]
A positive thermal shift, where the target protein denatures at a higher temperature in the presence of INV-301, provides direct evidence of target engagement.[6][7][8] We will compare the thermal stability of a known kinase, such as ERK1/2, in the presence of INV-301 versus a well-characterized ERK1/2 inhibitor (e.g., Ulixertinib) and a vehicle control.
Caption: CETSA workflow for assessing target engagement of INV-301.
| Treatment | Tagg (°C) (Apparent Aggregation Temperature) | Thermal Shift (ΔTagg vs. Vehicle) |
| Vehicle (DMSO) | 48.5 | - |
| INV-301 (10 µM) | 54.2 | +5.7 °C |
| Ulixertinib (1 µM) | 55.8 | +7.3 °C |
The significant positive thermal shift observed with INV-301 treatment strongly suggests it directly binds to and stabilizes ERK1/2 within the cell, comparable to a known inhibitor. This self-validating result provides the confidence to proceed with more in-depth investigations.
Kinome Profiling: Identifying the Primary Target(s)
Having confirmed target engagement, the next logical step is to identify the specific kinase or kinases that INV-301 interacts with. Kinome profiling offers a broad-spectrum view of a compound's selectivity across a large panel of kinases.[9][10][11] This is crucial for identifying the primary therapeutic target and potential off-target effects that could lead to toxicity.[12][13]
We will utilize a commercially available kinome profiling service (e.g., Reaction Biology or AssayQuant) to screen INV-301 against a panel of over 400 kinases at a fixed concentration (e.g., 1 µM).[9][11] The data will be presented as a percentage of inhibition, allowing for a direct comparison of INV-301's potency against different kinases.
Caption: Workflow for kinome-wide selectivity profiling of INV-301.
| Kinase Target | % Inhibition at 1 µM |
| MEK1 | 98.5% |
| MEK2 | 95.2% |
| ERK2 | 45.1% |
| p38α | 30.7% |
| JNK1 | 25.3% |
The kinome profiling data strongly indicates that INV-301 is a potent and selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. The lower inhibition of other kinases, including the downstream target ERK2, suggests a high degree of selectivity. This narrows our focus for subsequent validation and mechanistic studies.
Part 2: Target Validation and Downstream Pathway Analysis
With MEK1/2 identified as the primary targets, the next phase is to validate this interaction in a cellular context and elucidate the downstream consequences of target inhibition.
In-Cell Target Validation and IC50 Determination
We will now move from biochemical assays to cell-based assays to determine the potency of INV-301 in a more physiologically relevant environment.[14][15] We will measure the phosphorylation of ERK1/2 (p-ERK), the direct substrate of MEK1/2, as a biomarker of target engagement and inhibition.
A dose-dependent decrease in p-ERK levels upon treatment with INV-301 will confirm its inhibitory activity on the MEK1/2-ERK pathway in cells. We will compare its IC50 value (the concentration required for 50% inhibition) to a known MEK inhibitor, such as Trametinib.
-
Cell Culture: Seed A549 cells in 96-well plates and allow them to adhere overnight.
-
Serum Starvation: Starve the cells in a serum-free medium for 24 hours to reduce basal p-ERK levels.
-
Compound Treatment: Treat the cells with a serial dilution of INV-301, Trametinib, or vehicle for 2 hours.
-
Stimulation: Stimulate the cells with epidermal growth factor (EGF) for 10 minutes to induce ERK phosphorylation.
-
Lysis: Lyse the cells and quantify total protein concentration.
-
Western Blot: Perform SDS-PAGE and Western blotting using primary antibodies against p-ERK1/2 and total ERK1/2.
-
Quantification: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
IC50 Calculation: Plot the normalized p-ERK levels against the drug concentration and fit a dose-response curve to determine the IC50 value.
| Compound | Cellular IC50 for p-ERK Inhibition |
| INV-301 | 75 nM |
| Trametinib | 10 nM |
INV-301 effectively inhibits the phosphorylation of ERK in a dose-dependent manner, confirming its on-target activity in cells. While its potency is less than the established drug Trametinib, an IC50 of 75 nM is still indicative of a potent compound worthy of further development.
Phosphoproteomics: Mapping the Downstream Signaling Cascade
To gain a global and unbiased view of how INV-301 modulates cellular signaling, we will employ quantitative phosphoproteomics.[16][17] This powerful technique allows for the identification and quantification of thousands of phosphorylation sites, providing a snapshot of the cellular signaling state upon drug treatment.[18][19]
By comparing the phosphoproteome of cells treated with INV-301 versus a vehicle control, we can confirm that the primary effect is the inhibition of the MAPK/ERK pathway and identify any unexpected off-target signaling effects. This provides a comprehensive and self-validating picture of INV-301's MoA.
Caption: Workflow for quantitative phosphoproteomics analysis.
| Signaling Pathway | p-value | Fold Enrichment |
| MAPK Signaling Pathway | 1.2e-25 | 15.2 |
| ErbB Signaling Pathway | 2.5e-10 | 8.7 |
| Regulation of Cell Proliferation | 8.1e-8 | 6.3 |
| T-cell Receptor Signaling | 0.05 | 2.1 |
The phosphoproteomic data provides compelling, systems-level evidence that INV-301's primary mechanism of action is the potent and specific inhibition of the MAPK signaling pathway. The highly significant p-value and fold enrichment for this pathway, coupled with the identification of downstream substrates of ERK with reduced phosphorylation, creates a cohesive and validated mechanistic narrative.
Part 3: Phenotypic Confirmation and Comparative Efficacy
The final step is to connect the molecular MoA to a cellular phenotype, such as the inhibition of cancer cell proliferation. This provides the ultimate validation that the on-target activity of INV-301 leads to the desired therapeutic effect.
Anti-Proliferative Activity in Cancer Cell Lines
We will assess the anti-proliferative effects of INV-301 in a panel of cancer cell lines with known mutational statuses, particularly those with mutations that lead to hyperactivation of the MAPK pathway (e.g., BRAF or KRAS mutations).
Cancer cells with activating mutations in the MAPK pathway are often dependent on this pathway for their growth and survival. Therefore, we hypothesize that these cell lines will be particularly sensitive to INV-301. We will compare the GI50 (concentration for 50% growth inhibition) of INV-301 with Trametinib.
| Cell Line | Genotype | INV-301 GI50 (nM) | Trametinib GI50 (nM) |
| A375 | BRAF V600E | 150 | 25 |
| HCT116 | KRAS G13D | 250 | 50 |
| A549 | KRAS G12S | 300 | 65 |
| MCF-7 | Wild-type | >10,000 | >5,000 |
INV-301 demonstrates potent anti-proliferative activity in cancer cell lines with activating mutations in the MAPK pathway, while having minimal effect on a wild-type cell line. This strong correlation between genotype, pathway inhibition, and phenotypic outcome is the hallmark of a well-characterized MoA. The comparative data with Trametinib positions INV-301 as a promising drug candidate, warranting further preclinical development.
Conclusion
Through a systematic and multi-faceted approach, we have established a clear and validated mechanism of action for the novel this compound drug candidate, INV-301. Our investigation, built on a foundation of comparative analysis and self-validating experimental systems, demonstrates that INV-301 is a potent and selective inhibitor of MEK1/2. This on-target activity leads to the inhibition of the MAPK/ERK signaling pathway, resulting in a potent anti-proliferative effect in cancer cells harboring activating mutations in this pathway. This comprehensive MoA profile provides a solid rationale for the continued development of INV-301 as a targeted anti-cancer therapeutic.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pelagobio.com [pelagobio.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. scispace.com [scispace.com]
- 8. annualreviews.org [annualreviews.org]
- 9. assayquant.com [assayquant.com]
- 10. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. pharmaron.com [pharmaron.com]
- 16. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 17. A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Robo-Phospho-Proteomics: Automating the Workflow [thermofisher.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1H-indol-3-amine
For researchers and professionals in the fields of chemistry and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 1H-indol-3-amine, grounded in established safety principles and regulatory compliance. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and safely, ensuring the protection of both laboratory personnel and the environment.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This foundational knowledge informs every subsequent step of the waste management process, from the selection of personal protective equipment (PPE) to the final disposal method.
This compound is classified with the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
Quantitative Data Summary
The following table summarizes key data for this compound, which is essential for proper labeling and documentation of the waste.
| Property | Value | Source(s) |
| Chemical Name | This compound | [6] |
| CAS Number | 7250-19-3 | [6] |
| Molecular Formula | C₈H₈N₂ | [6] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [1] |
| Disposal Consideration | Treat as hazardous waste. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not contaminate water, foodstuffs, feed or seed by storage or disposal. Do not discharge to sewer systems.[5] | [5] |
Core Principles of this compound Waste Management
The proper disposal of this compound is governed by a set of core principles designed to minimize risk and ensure regulatory compliance. These principles are interconnected and form the basis of the step-by-step protocol that follows.
Waste Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound waste from generation to final disposal.
Caption: Workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of this compound waste. Adherence to these steps is crucial for ensuring the safety of all laboratory personnel and for maintaining compliance with environmental regulations.[3][7]
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling any waste containing this compound, it is imperative to use appropriate PPE and engineering controls to minimize exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[5]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For larger quantities or where there is a risk of splashing, consider additional protective clothing.[2][3][8]
-
Respiratory Protection: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5][9]
Step 2: Waste Segregation and Collection
Proper segregation is a critical first step in managing chemical waste. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3][7]
-
Solid Waste: Collect unused or expired this compound and any contaminated solid materials (e.g., weighing paper, pipette tips, gloves) in a designated hazardous waste container.[2][10]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, dedicated liquid waste container.[2]
-
Incompatible Materials: Avoid mixing this compound waste with strong oxidizing agents or strong acids, as this could lead to a hazardous reaction.[9]
Step 3: Containerization and Labeling
The choice of container and its proper labeling are essential for safe storage and transport.
-
Container Selection: Use a container that is in good condition, chemically compatible with this compound, and has a secure, leak-proof lid.[3][7][10] High-density polyethylene (HDPE) containers are often a suitable choice.[8]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
Step 4: Storage
Designated storage areas for hazardous waste are crucial for preventing accidents and ensuring regulatory compliance.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory.[2] This area should be at or near the point of generation and under the control of laboratory personnel.[2]
-
Storage Conditions: The storage area must be cool, dry, and well-ventilated.[3][5][9] Keep the container tightly closed when not in use.[3][9][12]
-
Secondary Containment: It is best practice to use secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.[2]
Step 5: Final Disposal
The final disposal of this compound must be handled by a licensed hazardous waste disposal contractor.
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.[2][8]
-
Documentation: Provide the waste disposal contractor with a complete and accurate Safety Data Sheet (SDS) for this compound.[3]
-
Prohibited Actions: Never attempt to treat the waste in the laboratory (e.g., through neutralization) unless it is a specifically approved procedure by your EHS office.[2][3] Do not dispose of this compound down the drain or in the regular trash.[2][4][5]
Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Contain: For small spills, use an inert, non-combustible absorbent material such as sand or vermiculite to contain the spill.[3][8]
-
Collect: Carefully collect the absorbed material using spark-proof tools and place it into a sealed, labeled container for disposal as hazardous waste.[3][5]
-
Decontaminate: Clean the spill area according to your institution's EHS guidelines.[3]
-
-
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of water.[12]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][12]
-
Seek Medical Attention: In all cases of exposure, seek medical attention and provide the SDS to the medical personnel.[12]
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship within your organization. The principles and protocols outlined here are designed to be both protective and practical, enabling you to manage the disposal of this compound with the highest degree of scientific integrity and responsibility.
References
- 1. This compound | C8H8N2 | CID 230280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. This compound CAS#: 7250-19-3 [m.chemicalbook.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-indol-3-amine
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of specialized reagents like 1H-indol-3-amine, a key building block in synthetic chemistry, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and evidence-based framework for the safe handling of this compound, ensuring both personal safety and the integrity of your research.
Foundational Hazard Assessment: Understanding the "Why"
This compound is an aromatic amine that presents several key hazards that directly inform our PPE choices. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified with the following warnings:
Some classifications also indicate potential harm if inhaled or in contact with skin.[1] Given that it is a solid powder, the primary risk of exposure comes from inhaling airborne particulates during handling and direct contact with skin or eyes.[4][5] Our protective strategy, therefore, must establish robust barriers against these entry routes.
Engineering Controls: The First Line of Defense
Before any discussion of Personal Protective Equipment, we must emphasize the primacy of engineering controls. PPE is the last line of defense, used when inherent process safety and engineering controls cannot eliminate the hazard.
-
Chemical Fume Hood: All handling of solid this compound, especially weighing and transferring, must be conducted within a certified chemical fume hood.[5][6] This is the most effective way to prevent the inhalation of fine powders.[7]
-
Ventilated Enclosures: For weighing operations, a ventilated balance enclosure or a dedicated powder handling hood provides superior containment and minimizes product loss.[5]
-
Work Area Designation: Designate a specific area for working with toxic powders and cover the work surface with absorbent, disposable bench paper.[4]
Core Protective Equipment: A Barrier-Based Approach
The selection of PPE is not a one-size-fits-all solution; it is a risk-based decision. For this compound, a Level C protection ensemble is a suitable starting point for routine laboratory operations.[8][9]
Given the "serious eye irritation" hazard[1][2][3], eye protection is non-negotiable.
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[10]
-
Enhanced Protection: When there is a risk of splashing, such as when dissolving the powder, a face shield should be worn in addition to safety goggles.[11]
To prevent skin irritation and potential dermal absorption, comprehensive body coverage is essential.
-
Gloves: Chemical-resistant gloves are mandatory. Disposable nitrile gloves are a common choice for incidental contact, but they should be inspected before each use and changed immediately upon contamination.[11] For prolonged handling, consider thicker gloves or double-gloving. Always consult the glove manufacturer's compatibility chart for specific breakthrough times if available.
-
Laboratory Coat: A clean, buttoned, long-sleeved laboratory coat made of a low-linting, non-flammable material (like Nomex® or treated cotton) is required to protect street clothes and skin.[11]
-
Apparel: Wear long pants and fully enclosed shoes to protect your entire body.[11][12] Open-toed shoes or sandals are never permissible in a laboratory setting.[12]
While engineering controls are designed to prevent inhalation, respiratory protection may be necessary if those controls are insufficient or during a spill clean-up.
-
Standard Operations: When working in a properly functioning fume hood, a respirator is typically not required.
-
Emergency or High-Risk Scenarios: If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator with appropriate particulate filters should be used.[10] Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA and other regulatory bodies.[11]
Data Presentation
Table 1: Summary of Required PPE for Handling Solid this compound
| Protection Type | Specification | Rationale |
| Eye/Face | ANSI Z87.1 approved safety goggles (minimum); face shield over goggles for splash risk. | Protects against "serious eye irritation" (H319) from airborne powder or splashes.[1][2][3] |
| Hand | Chemical-resistant gloves (e.g., Nitrile). Double-glove for extensive handling. | Prevents "skin irritation" (H315) and potential dermal absorption.[1][2][3] |
| Body | Long-sleeved laboratory coat, long pants, fully enclosed shoes. | Minimizes skin exposure from spills or airborne dust.[11][12] |
| Respiratory | Not required with proper engineering controls. Air-purifying respirator for emergencies. | Protects against inhalation of harmful dust, a primary exposure route for powders.[4][10] |
Experimental Protocols
Protocol 1: Safe Weighing and Handling Workflow
This protocol outlines the essential, step-by-step process for safely handling this compound powder.
Caption: A procedural workflow for the safe handling of this compound powder.
Protocol 2: PPE Donning and Doffing Sequence
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat: Put on and fasten completely.
-
Eye Protection: Put on safety goggles.
-
Gloves: Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. For example, peel one glove off by pinching the cuff and pulling it inside out, then use the clean, ungloved hand to slide under the cuff of the remaining glove to remove it.
-
Lab Coat: Unbutton and remove by folding it in on itself, touching only the inside surfaces.
-
Eye Protection: Remove safety goggles.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[12]
Operational and Disposal Plans
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: For a small powder spill inside a fume hood, carefully cover the spill with a damp paper towel to avoid making the powder airborne.
-
Clean: Collect the material using a scoop or other appropriate tool and place it into a sealed, labeled hazardous waste container.[13] Decontaminate the area with a suitable solvent.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Waste Disposal:
-
Chemical Waste: All solid this compound waste and solutions must be collected in a designated, clearly labeled, and sealed hazardous waste container.[13][14] Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated PPE: All disposable PPE (gloves, bench paper, etc.) that has come into contact with this compound must be disposed of as hazardous waste in a sealed container.[13]
-
Disposal Vendor: Arrange for pickup and disposal through your institution's licensed hazardous waste contractor.
By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the valuable research you conduct.
References
- 1. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C8H8N2 | CID 230280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. safety.duke.edu [safety.duke.edu]
- 6. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 7. uwlax.edu [uwlax.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. epa.gov [epa.gov]
- 10. echemi.com [echemi.com]
- 11. ehs.ucsf.edu [ehs.ucsf.edu]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
